molecular formula C8H5BrN2O2 B1293444 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 849068-61-7

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1293444
CAS No.: 849068-61-7
M. Wt: 241.04 g/mol
InChI Key: AFVRLQXVTZZPGE-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRLQXVTZZPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649818
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-61-7
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical structure, general synthetic approaches, and its potential role as a modulator of key biological pathways.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrrolopyridine, a class of compounds known for their diverse biological activities. The core structure consists of a fused pyrrole and pyridine ring system, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. These functional groups are key to its chemical reactivity and potential biological interactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1]
CAS Number 849068-61-7[1]
IUPAC Name This compound
Physical Form Solid[1]
SMILES OC(=O)c1c[nH]c2ncc(Br)cc12[1]
InChI Key AFVRLQXVTZZPGE-UHFFFAOYSA-N[1]

Structure Elucidation: Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data for Structure Elucidation

TechniquePredicted/Analogous Data for this compound
¹H NMR Expected signals would include distinct aromatic protons on the pyrrolopyridine core, with chemical shifts influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. A broad singlet corresponding to the N-H proton of the pyrrole ring and a downfield singlet for the carboxylic acid proton are also anticipated.
¹³C NMR The spectrum is expected to show eight distinct carbon signals. The carbon of the carboxylic acid group would appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to the bromine and within the heterocyclic rings will have chemical shifts indicative of their electronic environment.
FT-IR Key vibrational bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch (around 1700 cm⁻¹), N-H stretching, and C-H stretching and bending vibrations for the aromatic rings. A C-Br stretching frequency would also be present at lower wavenumbers.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the heterocyclic core.

Note: The above data is predictive. Experimental verification is essential for unambiguous structure confirmation.

Synthesis Methodology

The synthesis of this compound typically involves a multi-step synthetic route. A general workflow for the synthesis of related pyrrolopyridine derivatives is outlined below. The specific conditions and reagents would require optimization for this particular target molecule.

G General Synthetic Workflow start Starting Materials (e.g., substituted pyridines) step1 Cyclization Reaction (e.g., Fischer indole synthesis) start->step1 step2 Introduction of Carboxylic Acid Group (e.g., Vilsmeier-Haack or Friedel-Crafts acylation followed by oxidation) step1->step2 step3 Bromination (e.g., using N-bromosuccinimide) step2->step3 product This compound step3->product

General synthetic workflow for this compound.
Experimental Protocol (Generalized)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure for the synthesis of a related compound, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is described and can serve as a basis for developing a specific protocol.[4]

  • Step 1: Bromination of the Pyrrolopyridine Core:

    • Dissolve the starting pyrrolopyridine in a suitable solvent (e.g., dichloromethane).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, portion-wise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the brominated intermediate by column chromatography.

  • Step 2: Carboxylation:

    • A potential route for the introduction of the carboxylic acid group at the 3-position could involve a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.

    • Alternatively, Friedel-Crafts acylation followed by a haloform reaction could be employed.

Note: These are generalized steps and would require significant optimization and adaptation for the specific synthesis of the title compound.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[5] Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive target for therapeutic intervention.

Potential as an FGFR Inhibitor

Compounds with the 1H-pyrrolo[2,3-b]pyridine core have been reported to exhibit inhibitory activity against FGFR1, 2, and 3.[5] The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade can lead to reduced cell proliferation, migration, and survival in cancer cells with overactive FGFR pathways.

FGFR Signaling Pathway

The FGFR signaling pathway is a complex network that, upon activation by fibroblast growth factors (FGFs), triggers multiple downstream cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for normal cellular processes, but their dysregulation can drive tumorigenesis.

G FGFR Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Activation GRB2 GRB2/SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor 5-Bromo-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid Inhibitor->FGFR Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription

Simplified FGFR signaling pathway and the putative inhibitory action of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for its complete structure elucidation is not widely available, its structural similarity to known kinase inhibitors, particularly those targeting the FGFR pathway, suggests a promising avenue for further investigation. The development of a robust and scalable synthetic route, coupled with comprehensive biological evaluation, will be crucial in determining the therapeutic potential of this and related compounds. Future research should focus on obtaining and publishing the detailed spectroscopic and pharmacological data for this molecule to facilitate its further development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique pyrrolo[2,3-b]pyridine core, functionalized with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes key synthetic and biological pathways.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information, including both experimental and predicted values.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
CAS Number 849068-61-7[1][2]
Appearance Pale yellow to white solid[2]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Density (Predicted) 1.946 ± 0.06 g/cm³ (at 20°C, 760 Torr)[2]
Refractive Index (Predicted) 1.76[2]

Table 2: Solubility and Partitioning Characteristics

PropertyValueSource
Aqueous Solubility Not Available
pKa Not Available
LogP Not Available

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step organic synthesis process.[1] The core structure is a fused pyrrole and pyridine ring system.[1] Key reactions involved in its synthesis and subsequent derivatization include:

  • Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core from appropriate precursors.[1]

  • Bromination: Introduction of the bromine atom at the 5-position, often using N-bromosuccinimide (NBS).[1]

  • Esterification: The carboxylic acid group can be converted to an ester.[1]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to generate a diverse range of derivatives.[1]

  • Decarboxylation: Removal of the carboxylic acid group under specific conditions.[1]

G General Synthesis Workflow Precursors Substituted Pyridines and Carboxylic Acid Precursors Cyclization Cyclization Precursors->Cyclization PyrroloPyridine Pyrrolo[2,3-b]pyridine Core Cyclization->PyrroloPyridine Bromination Bromination (e.g., NBS) PyrroloPyridine->Bromination FinalProduct This compound Bromination->FinalProduct G Conceptual Signaling Pathway Inhibition Compound This compound Derivatives FGFR Fibroblast Growth Factor Receptor (FGFR) Compound->FGFR Binds to Inhibition Inhibition Compound->Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Signaling TumorGrowth Tumor Growth, Proliferation, Angiogenesis Signaling->TumorGrowth Inhibition->Signaling G Melting Point Determination Workflow Start Dry Crystalline Sample Pack Pack into Capillary Tube Start->Pack Place Place in Melting Point Apparatus Pack->Place Heat Heat at a Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 849068-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a halogenated heterocyclic compound built upon the 7-azaindole scaffold. Its unique structure, featuring both a bromine atom and a carboxylic acid group, makes it a versatile building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a precursor in the development of targeted therapeutics. Detailed experimental protocols for assays relevant to its potential biological targets are also presented.

Physicochemical Properties

This compound is a solid, irritant compound that should be handled with appropriate laboratory safety precautions.[1] Its key physicochemical identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 849068-61-7
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
IUPAC Name This compound
Synonyms 5-Bromo-7-azaindole-3-carboxylic acid
Physical Form Solid
SMILES OC(=O)c1c[nH]c2ncc(Br)cc12
InChI Key AFVRLQXVTZZPGE-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically involves the construction of the core pyrrolo[2,3-b]pyridine (7-azaindole) ring system, followed by functional group manipulations.

A general synthetic approach can be conceptualized as follows:

  • Formation of the 7-Azaindole Core : A common method for creating the pyrrolo[2,3-b]pyridine scaffold is through cyclization reactions, such as the Fischer indole synthesis, starting from appropriate pyridine precursors.

  • Bromination : The bromine atom is introduced at the 5-position of the azaindole ring. This is often achieved using a brominating agent like N-bromosuccinimide (NBS) under controlled reaction conditions.[1]

  • Carboxylation : Introduction of the carboxylic acid group at the 3-position is the final key step.

Purification is typically achieved through standard laboratory techniques for solid organic compounds, such as recrystallization from appropriate solvents or column chromatography on silica gel to isolate the compound with high purity.

G cluster_start Starting Materials cluster_intermediate Intermediate Scaffolds cluster_final Final Product & Purification Pyridine_Precursor Pyridine Precursor Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) Pyridine_Precursor->Azaindole Cyclization Reaction Reagents_1 Cyclization Reagents Reagents_1->Azaindole Bromo_Azaindole 5-Bromo-1H-pyrrolo[2,3-b]pyridine Azaindole->Bromo_Azaindole Bromination (e.g., NBS) Final_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid Bromo_Azaindole->Final_Product Carboxylation at C3 Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

General synthetic workflow for the target compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carboxylic acid at the 3-position can be readily converted into amides, esters, or other functional groups to modulate physicochemical properties and target engagement.

Key areas of application include:

  • Anticancer Therapies : The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several kinase inhibitors. Derivatives are being investigated for their ability to target specific pathways involved in tumor growth and proliferation.[1]

  • Immunomodulators : As a scaffold for Janus kinase (JAK) inhibitors, it serves as a starting point for developing treatments for autoimmune diseases like rheumatoid arthritis and psoriasis.

  • Antimicrobial Agents : Derivatives of the core structure are being explored for the development of new antibiotics or antifungal compounds.[1]

G cluster_reactions Chemical Modifications cluster_derivatives Diverse Chemical Library cluster_applications Therapeutic Applications Core 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid (CAS 849068-61-7) Coupling Cross-Coupling (at C5-Br) Core->Coupling Amidation Amide Formation (at C3-COOH) Core->Amidation Derivatives Library of Novel Pyrrolo[2,3-b]pyridine Derivatives Coupling->Derivatives Amidation->Derivatives Kinase Kinase Inhibitors (e.g., JAK, FGFR) Derivatives->Kinase Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Anticancer Anticancer Agents Kinase->Anticancer Autoimmune Autoimmune Disease Therapeutics Kinase->Autoimmune

Role as a building block in drug discovery.

Biological Activity and Signaling Pathways

While specific quantitative biological data for this compound is not extensively documented in public literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established mimic of the purine ring of ATP and is frequently used to design ATP-competitive kinase inhibitors.

Janus Kinase (JAK) Inhibition: The most prominent target class for this scaffold is the Janus kinase family (JAK1, JAK2, JAK3, TYK2). JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. Specifically, JAK3's expression is largely restricted to hematopoietic cells, making it an attractive target for treating autoimmune diseases with potentially fewer side effects. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine ring system, such as the approved drug Tofacitinib, function by blocking the ATP-binding site of JAKs. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK3 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and point of inhibition.

Experimental Protocols

Given the relevance of the scaffold to kinase inhibition, the following are detailed methodologies for assessing the activity of derivatives synthesized from the title compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (JAK3)

This protocol measures the direct inhibition of a purified enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant human JAK3 enzyme

  • JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at Km concentration for JAK3)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation : Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Enzyme Reaction : To each well of the assay plate, add the JAK3 enzyme, the substrate peptide, and the test compound dilution (or DMSO for control).

  • Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the components and contains luciferase, which produces light in an ATP-dependent manner.

  • Measurement : After a brief incubation, measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis : Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Phospho-STAT5 Western Blot Assay

This protocol assesses the inhibitor's ability to block JAK3 signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

  • A JAK3-dependent cell line (e.g., human T-cells)

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • Cytokine stimulant (e.g., Interleukin-2, IL-2)

  • Test compound (solubilized in DMSO)

  • Ice-cold PBS and cell lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Treatment : Seed cells in a culture plate. Pre-incubate the cells with serial dilutions of the test compound (or DMSO vehicle) for 1-2 hours.

  • Stimulation : Stimulate the cells by adding IL-2 at a predetermined concentration (e.g., 20 ng/mL) for a short period (e.g., 30 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis : Pellet the cells by centrifugation, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification : Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing : Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the phospho-STAT5 signal to the total-STAT5 signal. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structural similarity to the ATP-binding purine core, combined with strategically placed functional groups for chemical elaboration, makes it a compound of significant interest for the synthesis of targeted therapeutics. Its primary utility lies in the generation of compound libraries aimed at inhibiting protein kinases, particularly those of the JAK family, which are implicated in a range of inflammatory and oncologic diseases. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics derived from this important scaffold.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, synthesis, and its pivotal role as a structural scaffold in the development of novel therapeutics, particularly in oncology.

Core Compound Data

This compound is a solid, heterocyclic compound featuring a fused pyrrole and pyridine ring system.[1] Its chemical structure is a key building block in the synthesis of more complex molecules with potential therapeutic applications.[1]

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number 849068-61-7
Physical Form Solid
Predicted Density 1.946 ± 0.06 g/cm³[2]
Predicted Refractive Index 1.76[2]
Storage Conditions Sealed in dry, Store in Refrigerator (2 to 8 °C)[2]

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a versatile intermediate in the synthesis of diverse pharmaceutical compounds.[1] The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery. The bromine atom at the 5-position and the carboxylic acid at the 3-position serve as reactive handles for further chemical modifications, such as nucleophilic substitution, esterification, and amidation, allowing for the construction of libraries of derivative compounds for biological screening.[1]

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid B Amide Coupling / Esterification A->B Reaction C Diverse Library of Amide/Ester Derivatives B->C Generates D Biological Screening (e.g., Kinase Assays) C->D Tested in E Lead Compound Identification D->E Leads to F Drug Candidate E->F Develops into

Synthetic utility of the core compound.

Biological Context and Therapeutic Potential

While this compound itself is not extensively characterized as a biologically active agent, its derivatives have shown significant promise, particularly as anticancer agents.[1] The broader 1H-pyrrolo[2,3-b]pyridine chemical class has been investigated for the development of inhibitors for several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

A notable application of the 1H-pyrrolo[2,3-b]pyridine scaffold is in the creation of potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][3] Aberrant activation of this pathway is a known driver in various cancers. The diagram below illustrates the FGFR signaling cascade, a key target for derivatives of this compound class.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes FGF FGF Ligand FGF->FGFR Binds Inhibitor Pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR Inhibits

FGFR signaling pathway, a target for derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published, underscoring its role as a specialized intermediate. However, protocols for related compounds provide valuable insight into methodologies.

Representative Synthesis: Bromination of a Related Precursor

The following protocol details the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key step that is analogous to the synthesis of the title compound's core structure.[4]

Materials:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)

  • 48% Hydrobromic acid (24.13 g, 0.143 mol)

  • Methylene chloride (260 g)

  • 20% Hydrogen peroxide solution (20.20 g)

  • Saturated aqueous sodium bisulfite solution (60 g)

  • Water (200 g)

Procedure:

  • Charge a reaction flask with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir the mixture until uniform.

  • Control the reaction temperature at 25-30 °C and add the 20% hydrogen peroxide solution dropwise.

  • Neutralize the resulting mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears completely.

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases.

  • Wash the organic phase with water.

  • Recover the methylene chloride solvent from the organic phase to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[4]

Biological Assay Context: Cytotoxicity of a Derivative

The parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has been used to synthesize platinum-based anticancer agents.[5] The cytotoxicity of these complexes was evaluated against human cancer cell lines (e.g., HOS, MCF7, LNCaP) using standard cell viability assays to determine their IC50 values (the concentration required to inhibit 50% of cell growth).[5] This highlights a key application for which the title compound serves as a foundational building block.

References

Spectral Data Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established increments for substituents on the 1H-pyrrolo[2,3-b]pyridine core structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0br s1HCOOH
~11.8 - 12.2br s1HN-H
~8.5 - 8.7d1HH-6
~8.3 - 8.5s1HH-2
~8.1 - 8.3d1HH-4

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165 - 170C=O
~148 - 152C-7a
~143 - 146C-6
~130 - 133C-4
~128 - 131C-2
~120 - 123C-3a
~112 - 115C-5
~105 - 108C-3

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch
1680-1710StrongC=O stretch (Carboxylic Acid)
1580-1610Medium-StrongC=C and C=N stretching
1210-1320StrongC-O stretch
1000-1100MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
240/242[M]⁺ Molecular ion (presence of Br isotopes)
196/198[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Visualizations

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-azaindole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to purines allows them to act as scaffolds for a variety of therapeutic agents, most notably as kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic modifications, enabling the development of potent and selective inhibitors targeting key signaling pathways implicated in diseases such as cancer. A thorough understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the optimization of their pharmacological properties. This technical guide provides an in-depth analysis of the crystal structure of 5-bromo-7-azaindole derivatives, detailing the experimental protocols for their synthesis and structural determination, and contextualizing their therapeutic relevance through an examination of their interaction with signaling pathways.

Crystal Structure of 5-Bromo-7-azaindole

The molecular structure of 5-bromo-7-azaindole has been elucidated through single-crystal X-ray diffraction, revealing a planar bicyclic system consisting of a pyridine ring fused to a pyrrole ring. In the crystalline state, pairs of 5-bromo-7-azaindole molecules form centrosymmetric dimers.[1] These dimers are stabilized by dual, nearly linear N–H···N hydrogen bonds between the pyrrole and pyridine rings of adjacent molecules.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for 5-bromo-7-azaindole, as determined by single-crystal X-ray diffraction. This data provides the fundamental parameters describing the unit cell and the arrangement of molecules within the crystal lattice.

ParameterValue
Empirical FormulaC₇H₅BrN₂
Formula Weight197.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.778(3)
b (Å)13.896(4)
c (Å)10.389(3)
α (°)90
β (°)99.45(3)
γ (°)90
Volume (ų)1391.8(7)
Z8
Density (calculated) (g/cm³)1.879
Absorption Coefficient (mm⁻¹)6.549
F(000)768

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole

Several synthetic routes to 5-bromo-7-azaindole have been reported. A common method involves the direct bromination of 7-azaindole. The following is a representative protocol:

Materials:

  • 7-azaindole

  • Raney Nickel

  • Ethanol

  • Hydrogen gas

  • p-Toluenesulfonic acid

  • Dichloromethane

  • Bromine

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Toluene

  • Manganese dioxide

  • Petroleum ether (PE) / Ethyl acetate (EA) mixture

Procedure:

  • A mixture of 7-azaindole and Raney Nickel in ethanol is stirred under a hydrogen atmosphere.[1]

  • The reaction mixture is filtered, and the filtrate is concentrated to yield the crude product.[1]

  • The crude product is dissolved in dichloromethane, and p-toluenesulfonic acid is added, followed by the dropwise addition of bromine while stirring.[1]

  • The reaction mixture is washed with sodium thiosulfate solution, and the organic phase is dried over anhydrous sodium sulfate and concentrated.[1]

  • The resulting product is dissolved in toluene, and manganese dioxide is added. The mixture is heated to reflux.[1]

  • After filtration, the organic phase is dried and concentrated.[1]

  • The final product is obtained by crystallization from a petroleum ether/ethyl acetate mixed solvent.[1]

G cluster_synthesis Synthesis Workflow start 7-Azaindole step1 Hydrogenation (Raney Ni, H₂) start->step1 step2 Bromination (Br₂, p-TSA) step1->step2 step3 Oxidation (MnO₂) step2->step3 end 5-Bromo-7-azaindole step3->end

A simplified workflow for the synthesis of 5-bromo-7-azaindole.
Single-Crystal X-ray Diffraction

High-quality single crystals of 5-bromo-7-azaindole suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as a mixture of ethanol and water.

Instrumentation:

  • A four-circle X-ray diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature, typically 100(2) K, using a series of ω-scans.

  • The collected data is processed, including integration of the reflection intensities and correction for Lorentz and polarization effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Role in Drug Development: Targeting the RAF-MEK-ERK Signaling Pathway

5-Bromo-7-azaindole is a crucial building block for the synthesis of kinase inhibitors that target the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in components like BRAF, is a hallmark of many cancers, including melanoma.

Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, is a prime example of a drug synthesized using a 5-bromo-7-azaindole derivative. The 7-azaindole core mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of the kinase. The bromo-substituted portion of the molecule is further functionalized to enhance potency and selectivity.

G cluster_pathway RAF-MEK-ERK Signaling Pathway and Vemurafenib Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Vemurafenib Vemurafenib (5-bromo-7-azaindole derivative) Vemurafenib->BRAF Inhibition

Inhibition of the RAF-MEK-ERK pathway by a 5-bromo-7-azaindole derivative.

Conclusion

The crystallographic analysis of 5-bromo-7-azaindole provides invaluable insights into its molecular geometry and intermolecular interactions, which are fundamental for understanding its chemical behavior and its role as a pharmacophore. The detailed experimental protocols for its synthesis and structural determination serve as a practical guide for researchers in the field. Furthermore, the elucidation of its connection to the inhibition of critical signaling pathways, such as the RAF-MEK-ERK cascade, underscores the importance of this scaffold in the development of targeted therapies. This comprehensive understanding of the structure-activity relationships of 5-bromo-7-azaindole derivatives will continue to drive the design of novel and more effective therapeutic agents.

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. This versatile heterocyclic system has demonstrated significant therapeutic potential across a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of the pyrrolo[2,3-b]pyridine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

A Versatile Scaffold with Diverse Biological Activities

The unique chemical architecture of the pyrrolo[2,3-b]pyridine core allows for multifaceted interactions with a variety of biological targets. Its ability to serve as a bioisostere for indole and other bicyclic systems has made it a focal point for the development of potent and selective inhibitors for several key enzymes and receptors.[1][2]

Anticancer Activity

A significant area of research has focused on the development of pyrrolo[2,3-b]pyridine derivatives as anticancer agents. These compounds have shown potent inhibitory activity against several kinases implicated in tumor growth and progression.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[3][4] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h demonstrated impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3] This inhibition blocks downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.[3]

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[5] This compound showed significant tumor growth inhibition in in vivo xenograft models of colorectal cancer.[5]

Traf2 and Nck-Interacting Kinase (TNIK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a therapeutic target in colorectal cancer.[6][7] Several derivatives have been synthesized with IC50 values lower than 1 nM.[6]

Antiproliferative Activity via DNA Intercalation: Some pyrrolo[2,3-b]pyridine analogues exhibit broad antiproliferative activity against various cancer cell lines, including lung, cervical, and breast cancer, with growth inhibition in the micromolar to sub-micromolar range.[8] Studies suggest that some of these compounds, such as 5d , can intercalate into DNA, forming a complex that may block DNA replication and contribute to their cytotoxic effects.[8]

Neurodegenerative Diseases

The pyrrolo[2,3-b]pyridine scaffold has shown significant promise in the development of therapeutics for neurodegenerative conditions like Alzheimer's disease.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] Several pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent GSK-3β inhibitors. For example, compounds 41 , 46 , and 54 exhibited exceptionally low IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[9] Another potent inhibitor, S01 , had an IC50 of 0.35 nM.[10][11] Inhibition of GSK-3β by these compounds leads to a decrease in tau hyperphosphorylation and an increase in the expression of neurogenesis-related markers, promoting neurite outgrowth.[9][10][11]

Inflammatory and Autoimmune Diseases

The immunomodulatory properties of pyrrolo[2,3-b]pyridine derivatives make them attractive candidates for treating inflammatory and autoimmune diseases.

Janus Kinase 1 (JAK1) Selective Inhibition: JAK1 is a key player in cytokine-mediated inflammatory responses through the JAK/STAT signaling pathway.[12] The (S,S)-enantiomer of compound 31g (referred to as 38a ) was identified as a potent and selective JAK1 inhibitor, showing excellent selectivity over other JAK isoforms.[12] This compound demonstrated the ability to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting its potential in treating conditions like hepatic fibrosis.[12]

Inhibitor of κB Kinase α (IKKα) Inhibition: The non-canonical NF-κB signaling pathway is involved in various immune responses. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a series of potent and selective IKKα inhibitors.[13] Compounds SU1261 (IKKα Ki = 10 nM) and SU1349 (IKKα Ki = 16 nM) demonstrated high selectivity for IKKα over IKKβ, providing valuable tools to investigate the specific roles of IKKα in inflammatory conditions.[14]

Other Therapeutic Areas

The biological activity of the pyrrolo[2,3-b]pyridine scaffold extends to other therapeutic areas as well.

Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[15] Compound 11h showed preferential inhibition of PDE4B and significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[15]

Anti-Trypanosoma cruzi Activity: Pyrrolo[2,3-b]pyridine nucleoside analogues have been investigated as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.[16] Compound 11 proved to be a potent in vitro agent and demonstrated the ability to suppress parasitemia in a mouse model of acute infection.[16]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrrolo[2,3-b]pyridine derivatives against various targets.

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC50 (nM)Cell Line(s)Reference
4h FGFR17-[3]
FGFR29-[3]
FGFR325-[3]
FGFR4712-[3]
22 CDK848.6Colorectal Cancer[5]
Various TNIK< 1Colorectal Cancer[6]
5d -0.12 - 9.84 µM (GI50)A549, HeLa, MDA-MB-231[8]

Table 2: Activity of Pyrrolo[2,3-b]pyridine Derivatives in Neurodegenerative Disease Models

CompoundTargetIC50 (nM)Reference
41 GSK-3β0.22[9]
46 GSK-3β0.26[9]
54 GSK-3β0.24[9]
S01 GSK-3β0.35[10][11]

Table 3: Activity of Pyrrolo[2,3-b]pyridine Derivatives in Inflammatory Disease Models

CompoundTargetKi (nM)Reference
SU1261 IKKα10[14]
SU1349 IKKα16[14]
38a JAK1-[12]

Table 4: Activity of Pyrrolo[2,3-b]pyridine Derivatives Against Other Targets

CompoundTargetIC50 (µM)Reference
11h PDE4B0.11 - 1.1[15]
11 T. cruzi-[16]

Signaling Pathways Modulated by Pyrrolo[2,3-b]pyridine Derivatives

The therapeutic effects of pyrrolo[2,3-b]pyridine derivatives are achieved through the modulation of key signaling pathways.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR GRB2_SOS GRB2_SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCG PLCG FGFR->PLCG STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Proliferation Proliferation STAT->Proliferation Pyrrolo_pyridine Pyrrolo_pyridine Pyrrolo_pyridine->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

FGFR Signaling Pathway Inhibition

GSK-3β Signaling in Alzheimer's Disease

GSK3B_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream_tau Tau Pathology cluster_downstream_beta_catenin β-catenin Pathway Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inhibits Insulin Insulin/IGF-1 Insulin->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates Beta_catenin β-catenin GSK3B->Beta_catenin Inhibits (promotes degradation) Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->GSK3B Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Neurogenesis Neurite Outgrowth & Neurogenesis Beta_catenin->Neurogenesis

GSK-3β Signaling in Alzheimer's

JAK/STAT Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates Gene_expression Gene Expression (Inflammation) STAT STAT JAK1->STAT Phosphorylates Pyrrolo_pyridine Pyrrolo_pyridine Pyrrolo_pyridine->JAK1 STAT_dimer STAT_dimer STAT->STAT_dimer Dimerizes STAT_dimer->Gene_expression Translocates to nucleus

JAK/STAT Signaling Inhibition

Non-Canonical NF-κB Signaling Pathway

Non_Canonical_NFkB_Pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor NIK NIK Receptor->NIK Stabilizes IKKa_complex IKKα Dimer NIK->IKKa_complex Activates p100_RelB p100/RelB IKKa_complex->p100_RelB Phosphorylates p100 Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->IKKa_complex p52_RelB p52/RelB p100_RelB->p52_RelB Processing Gene_transcription Gene Transcription (Immune Cell Survival & Function) p52_RelB->Gene_transcription Translocates to nucleus

Non-Canonical NF-κB Pathway

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine derivatives.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of many pyrrolo[2,3-b]pyridine derivatives often involves a multi-step process. A representative synthetic route is the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an aldehyde, followed by a reduction step.[17]

Step 1: Aldol Condensation

  • To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as methanol, add a substituted aldehyde (1.1 equivalents) and a base like potassium hydroxide (5 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction

  • Dissolve the product from Step 1 (1 equivalent) in a solvent such as acetonitrile.

  • Add a reducing agent, for example, triethylsilane (20 equivalents), and an acid catalyst like trifluoroacetic acid (21 equivalents).

  • Heat the reaction mixture to reflux for a few hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, GSK-3β, JAK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Add the diluted kinase to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for ATP and the substrate.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (Scaffold Selection: Pyrrolo[2,3-b]pyridine) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow

In Vitro Kinase Inhibitor Screening Workflow

Kinase_Inhibitor_Screening_Workflow Compound_Library Pyrrolo[2,3-b]pyridine Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds

Kinase Inhibitor Screening

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its derivatives have demonstrated potent and selective activity against a range of important therapeutic targets. The continued exploration of the chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological systems, holds great promise for the development of novel and effective therapies for cancer, neurodegenerative diseases, and inflammatory conditions. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this privileged scaffold.

References

The 7-Azaindole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of the endogenous indole and purine systems, has emerged as a cornerstone in contemporary drug discovery. Its unique physicochemical properties and versatile synthetic handles have established it as a "privileged structure," particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the 7-azaindole core, detailing its synthesis, biological significance, and application in the development of targeted therapeutics. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited assays are provided.

Physicochemical Properties and Bioisosterism

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle where a pyridine ring is fused to a pyrrole ring. The introduction of a nitrogen atom at the 7-position of the indole core significantly modulates its electronic and steric properties. This substitution enhances its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine nitrogen), a crucial feature for its interaction with biological targets.[1][2]

As a bioisostere of indole, the 7-azaindole moiety can mimic the natural substrate in binding pockets while offering advantages in terms of solubility, metabolic stability, and intellectual property.[3] Its structural resemblance to the adenine core of ATP makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors.[4]

Table 1: Physicochemical Properties of 7-Azaindole

PropertyValueReference
Molecular FormulaC₇H₆N₂[5]
Molecular Weight118.14 g/mol [5]
Melting Point107 °C[5]
Boiling Point383.80 °C[5]
Flash Point185.90 °C[5]
pKa7.69 ± 0.20[6]
LogP1.29 (for 2-fluoro-7-azaindole)[7]

Synthesis of the 7-Azaindole Core and Derivatives

The synthesis of the 7-azaindole scaffold can be achieved through various strategies, often tailored to the desired substitution pattern. Common methods include the Fischer indole synthesis, Bartoli indole synthesis, and transition-metal-catalyzed cyclizations.[8]

General Synthesis of 3-Substituted 7-Azaindoles

A versatile method for the synthesis of 3-substituted 7-azaindoles involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an acid-catalyzed cyclization.[3]

G cluster_0 Synthesis of 3-Substituted 7-Azaindoles 2-Amino-3-halopyridine 2-Amino-3-halopyridine Sonogashira Coupling Sonogashira Coupling 2-Amino-3-halopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 3-Alkynyl-2-aminopyridine 3-Alkynyl-2-aminopyridine Sonogashira Coupling->3-Alkynyl-2-aminopyridine Acid-catalyzed Cyclization Acid-catalyzed Cyclization 3-Alkynyl-2-aminopyridine->Acid-catalyzed Cyclization 3-Substituted 7-Azaindole 3-Substituted 7-Azaindole Acid-catalyzed Cyclization->3-Substituted 7-Azaindole G cluster_0 RAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK MEK RAF (BRAF)->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->RAF (BRAF) G cluster_0 PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K G cluster_0 Bcl-2 Mediated Apoptosis Pathway Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Anti-apoptotic protein (Bcl-2) Anti-apoptotic protein (Bcl-2) Anti-apoptotic protein (Bcl-2)->Pro-apoptotic proteins (Bax, Bak) Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase activation Caspase activation Cytochrome c release->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis 7-Azaindole based Inhibitor 7-Azaindole based Inhibitor 7-Azaindole based Inhibitor->Anti-apoptotic protein (Bcl-2)

References

Commercial availability and suppliers of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest. Its rigid bicyclic structure, featuring a 7-azaindole core, provides a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide details its commercial availability, summarizes key quantitative data, outlines plausible synthetic approaches, and visualizes its role in relevant signaling pathways.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development compounds. The availability and purity can vary, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich849068-61-7C₈H₅BrN₂O₂241.04-
Matrix Scientific849068-61-7C₈H₅BrN₂O₂241.05Described as an irritant.
Smolecule849068-61-7C₈H₅BrN₂O₂241.04-
BLDpharm849068-61-7C₈H₅BrN₂O₂241.04-

Physicochemical Properties

A comprehensive, experimentally verified dataset for the physicochemical properties of this compound is not consistently available across all suppliers. The following table summarizes available and predicted data. Researchers should verify these properties experimentally.

PropertyValueSource
Physical State SolidMultiple Suppliers
Appearance Pale yellow to white solidMultiple Suppliers
Density (Predicted) 1.946 ± 0.06 g/cm³Online Databases
Refractive Index (Predicted) 1.76Online Databases
Storage Conditions Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark spaceMultiple Suppliers

Synthetic Approaches

General Synthetic Workflow

The synthesis would likely involve the introduction of a carboxylic acid group or a precursor at the 3-position of the 5-bromo-7-azaindole core.

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) B Protection of Pyrrole Nitrogen (e.g., with Tosyl group) A->B Protection C Introduction of a Functional Group at C3 (e.g., Formylation or Lithiation) B->C Functionalization D Oxidation of the Functional Group to a Carboxylic Acid C->D Oxidation E Deprotection of Pyrrole Nitrogen D->E Deprotection F This compound (Final Product) E->F Final Product

Caption: Plausible synthetic workflow for this compound.

Key Experimental Considerations:
  • Protection: The pyrrole nitrogen of the 7-azaindole core is often protected to prevent side reactions during functionalization of the C3 position. Common protecting groups include tosyl (Ts) or benzenesulfonyl (Bs).

  • Functionalization at C3:

    • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position, which can then be oxidized to a carboxylic acid.

    • Metal-Halogen Exchange/Deprotonation: Treatment with a strong base like n-butyllithium can deprotonate the C3 position, followed by quenching with carbon dioxide to introduce the carboxylic acid group directly.

  • Oxidation: If a formyl group is introduced, it can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Deprotection: The protecting group on the pyrrole nitrogen is removed in the final step, typically under basic conditions for sulfonyl groups.

Applications in Drug Discovery: Targeting Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[1][2][3] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[4][5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

This in-depth guide provides a foundational understanding of this compound for its application in research and drug development. While a specific, detailed synthesis protocol remains to be published, the outlined strategies and the clear role of its core scaffold in kinase inhibition highlight its potential for the development of novel therapeutics.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and experimental information for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The structured data, detailed protocols, and visual workflows are intended to support researchers in its safe and effective use.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₈H₅BrN₂O₂. Its core structure features a fused pyrrole and pyridine ring system, known as a 7-azaindole scaffold. The bromine atom at the 5-position and the carboxylic acid group at the 3-position are key functional groups that impart its specific chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂--INVALID-LINK--
Molecular Weight 241.04 g/mol --INVALID-LINK--
CAS Number 849068-61-7--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Store in a cool, dry, well-ventilated area.--INVALID-LINK--

Safety and Handling

2.1. Hazard Identification

This compound is classified as an irritant.[1] It is harmful if swallowed and causes serious eye irritation.

GHS Hazard Classification:

ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Eye Irritation2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictogram:

alt text

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound.

Precautionary CodeStatement
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.

2.3. First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

2.4. Storage and Disposal

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

3.1. General Synthesis Workflow

The synthesis of this compound and its derivatives typically involves a multi-step process. A general workflow is outlined below.

G A Starting Materials (e.g., substituted pyridines) B Cyclization Reaction A->B Reagents & Catalysts C Formation of Pyrrolo[2,3-b]pyridine Core B->C D Bromination (e.g., with NBS) C->D E Introduction of Bromo Group D->E F Carboxylation E->F e.g., Grignard reaction followed by CO2 G Final Product: 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid F->G

A general synthetic workflow for this compound.

3.2. Biological Activity Evaluation: Kinase Inhibition Assay

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potential as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers.[2] A general protocol for evaluating the inhibitory activity of this compound against a specific kinase is as follows:

  • Reagents and Materials:

    • This compound (or derivative) dissolved in DMSO.

    • Recombinant human FGFR kinase.

    • ATP (Adenosine triphosphate).

    • Kinase substrate (e.g., a synthetic peptide).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathways

As derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors, the following diagram illustrates the general mechanism of action for such a compound.[2]

G cluster_cell Cell Membrane FGFR FGFR P P FGFR->P Dimerization & Autophosphorylation FGF Fibroblast Growth Factor (FGF) FGF->FGFR Binds Inhibitor 5-Bromo-1H-pyrrolo [2,3-b]pyridine-3- carboxylic acid Derivative Inhibitor->FGFR Blocks ATP Binding Site Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Activates Cell_Effects Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Effects Promotes

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a pivotal building block in the development of novel therapeutics, particularly in oncology. While the compound itself is primarily a synthetic intermediate, its structural motif is central to a range of highly potent and selective inhibitors of key pathological pathways. This technical guide consolidates the existing research on the therapeutic targets of molecules derived from this core, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The evidence strongly suggests that the 5-bromo-7-azaindole core is a privileged scaffold for targeting protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 9 (CDK9), and for the synthesis of cytotoxic platinum-based anticancer agents.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has garnered significant attention in medicinal chemistry due to its ability to mimic the purine base of ATP and act as an effective hinge-binding motif in protein kinases. The specific subject of this guide, this compound, incorporates a bromine atom at the 5-position, offering a versatile handle for synthetic modification, and a carboxylic acid group at the 3-position. While direct biological evaluation of this specific acid is limited in publicly available literature, its derivatives have demonstrated significant therapeutic potential, primarily as anti-cancer agents. This document will explore the established and potential therapeutic targets identified through the study of these derivatives.

Potential Therapeutic Targets and Quantitative Data

The primary therapeutic targets identified for derivatives of this compound fall into two main categories: protein kinases involved in oncogenic signaling and direct cytotoxicity through platinum complexes that interact with DNA.

Protein Kinase Inhibition

The 7-azaindole core of this compound is a key feature in a variety of kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, leading to potent and often selective inhibition.

Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in a variety of cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.

Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC50 (nM)
4hFGFR17
4hFGFR29
4hFGFR325
4hFGFR4712

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.

CDK9, in complex with Cyclin T1, is a key regulator of transcription elongation. Its inhibition is a promising strategy for treating certain cancers that are dependent on the expression of short-lived anti-apoptotic proteins. 7-azaindole derivatives have been identified as potent inhibitors of CDK9.

Table 2: CDK9 and Haspin Kinase Inhibitory Activity of 7-Azaindole Derivatives

CompoundTargetIC50 (nM)
8gCDK9/CyclinTDual Inhibitor
8hCDK9/CyclinTDual Inhibitor
8lHaspin14

Data reflects the activity of 7-azaindole derivatives bearing benzocycloalkanone motifs.

Cytotoxic Platinum(II) Complexes

5-Bromo-7-azaindole, a closely related precursor, has been used to synthesize platinum(II) complexes that exhibit significant cytotoxicity against a range of human cancer cell lines. These complexes are thought to exert their anticancer effect through covalent binding to DNA, similar to established platinum-based chemotherapeutics.

Table 3: Cytotoxicity of a Platinum(II) Dichlorido Complex of 5-Bromo-7-azaindole

Cell LineCancer TypeIC50 (µM)
HOSOsteosarcoma2.5
MCF7Breast Carcinoma2.0
LNCaPProstate Carcinoma1.5

This data is for the cis-[PtCl2(5BrHaza)2] complex, where 5BrHaza is 5-bromo-7-azaindole.

Signaling Pathways

The therapeutic effects of derivatives of this compound are mediated through the modulation of critical cellular signaling pathways.

FGFR Signaling Pathway

Inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition.
CDK9-Mediated Transcription Elongation

Inhibition of CDK9 by 7-azaindole derivatives prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcription elongation. This is particularly effective in cancer cells that rely on the continuous transcription of anti-apoptotic proteins like Mcl-1.

CDK9_Signaling_Pathway CDK9_CyclinT CDK9/Cyclin T1 Phosphorylation Phosphorylation of C-terminal Domain CDK9_CyclinT->Phosphorylation Inhibitor 7-Azaindole Derivative Inhibitor->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II RNAPII->Phosphorylation Transcription Transcription Elongation Phosphorylation->Transcription MCL1 Anti-apoptotic proteins (e.g., Mcl-1) Transcription->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition

CDK9-Mediated Transcription Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compounds derived from the this compound scaffold.

FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to an FGFR kinase.

  • Reagent Preparation :

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X mixture of the europium-labeled anti-tag antibody and the FGFR kinase in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer.

  • Assay Procedure :

    • To the wells of a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

    • IC50 values are determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare 3X Test Compound Start->Prep_Compound Prep_Kinase Prepare 3X Kinase/Antibody Mix Start->Prep_Kinase Prep_Tracer Prepare 3X Tracer Start->Prep_Tracer Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Kinase Add Kinase/Ab Mix to Plate Prep_Kinase->Add_Kinase Add_Tracer Add Tracer to Plate Prep_Tracer->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Calculate IC50 Read->Analyze MTT_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_Attach Incubate Overnight Plate_Cells->Incubate_Attach Treat_Compound Treat with Test Compound Incubate_Attach->Treat_Compound Incubate_Treat Incubate for 72 hours Treat_Compound->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability Read_Absorbance->Analyze

InChI key and SMILES string for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a pyrrolo[2,3-b]pyridine, is a key scaffold in numerous biologically active molecules. The strategic placement of a bromine atom and a carboxylic acid group provides versatile handles for synthetic modifications, making it a valuable building block for the creation of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, with a focus on its potential as an inhibitor of key signaling pathways implicated in oncology.

Chemical Identity and Properties

This compound is a solid, heterocyclic compound. Below is a summary of its key identifiers and physicochemical properties.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
InChIKey AFVRLQXVTZZPGE-UHFFFAOYSA-N
SMILES String OC(=O)c1c[nH]c2ncc(Br)cc12
CAS Number 849068-61-7
Appearance Solid

Synthesis and Reactivity

  • Cyclization Reactions: The formation of the pyrrolo[2,3-b]pyridine core is a key step. This can often be achieved through reactions such as the Fischer indole synthesis, starting from appropriate pyridine and pyrrole precursors.

  • Bromination: The introduction of the bromine atom at the 5-position is typically accomplished using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

  • Carboxylation: The introduction of the carboxylic acid group at the 3-position is a critical functionalization.

The reactivity of this molecule is characterized by its principal functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification and amidation, allowing for the attachment of various side chains to explore structure-activity relationships.

  • Bromine Atom: The bromine atom on the pyridine ring is susceptible to nucleophilic substitution and can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

Below is a logical workflow for the potential synthesis of the title compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Substituted Pyridine step1 Cyclization to form Pyrrolo[2,3-b]pyridine core start1->step1 start2 Pyrrole Precursor start2->step1 step2 Bromination at C5 step1->step2 step3 Introduction of Carboxylic Acid at C3 step2->step3 product This compound step3->product

Caption: Logical workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against several key oncogenic kinases. While specific quantitative biological data for this compound is limited in publicly available literature, its structural similarity to known inhibitors suggests its potential as an anticancer agent.[1]

Potential as a c-Met Inhibitor

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many human cancers. The pyrrolo[2,3-b]pyridine scaffold is a component of known c-Met inhibitors.

c-Met Signaling Pathway

Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility.

G HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2_GAB1 GRB2/GAB1 cMet->GRB2_GAB1 activates RAS_MAPK RAS/MAPK Pathway GRB2_GAB1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway GRB2_GAB1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Motility Cell Motility & Invasion PI3K_AKT->Motility Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid (Potential) Inhibitor->cMet inhibits

Caption: Potential inhibition of the c-Met signaling pathway.

Potential as an FGFR Inhibitor

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is also critically involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1]

FGFR Signaling Pathway

Binding of Fibroblast Growth Factor (FGF) to FGFR, in the presence of heparan sulfate, leads to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately influencing gene expression and cellular responses.

G FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Proliferation AKT->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid (Potential) Inhibitor->FGFR inhibits

Caption: Potential inhibition of the FGFR signaling pathway.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly accessible literature. Researchers should refer to patents and publications on related analogues for methodological guidance.

General Protocol for Kinase Inhibition Assay (Hypothetical):

A typical in vitro kinase assay to evaluate the inhibitory potential of this compound against targets like c-Met or FGFR would involve:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide with a tyrosine residue), ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its chemical structure provides ample opportunities for modification to optimize potency, selectivity, and pharmacokinetic properties. While specific biological data for this exact compound is sparse, the well-documented activity of related pyrrolo[2,3-b]pyridine derivatives against key cancer targets like c-Met and FGFR underscores its potential as a valuable tool for drug discovery and as a lead compound for the development of new anticancer therapeutics. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Initial Screening of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives, a class of compounds built upon the privileged 7-azaindole scaffold. This core structure is a recognized pharmacophore in the development of kinase inhibitors, agents that target key nodes in cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders. This document outlines the synthesis, screening methodologies, and potential signaling pathways implicated in the activity of these compounds, offering a foundational resource for their preclinical evaluation.

Introduction to 7-Azaindole Scaffolds in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and purine systems and has become a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole NH group can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a key interaction for potent inhibition. The bromine substitution at the 5-position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid at the 3-position provides a potential interaction point with the target protein and influences the physicochemical properties of the derivatives.

Derivatives of the 7-azaindole core have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinases (PI3Ks), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4] This guide will focus on the initial steps of a drug discovery campaign involving this promising class of molecules.

Data Presentation: Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of various 7-azaindole derivatives against several kinase targets. While specific data for a series of this compound derivatives is not available in the public domain, the data presented for structurally related compounds provides a strong rationale for the exploration of this chemical space.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR

Compound IDR1 (5-position)R2 (other substitutions)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a -CF33-(3,5-dimethoxyphenyl)----
4h -CF33-(2,6-dichloro-3,5-dimethoxyphenyl)7925712
4l -CF33-(2,6-difluoro-3,5-dimethoxyphenyl)----
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[5]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against PI3K

Compound IDR1 (3-position)R2 (5-position)PI3Kγ IC50 (nM)
B11 Phenyl-15.1
B13 Pyridin-4-yl-0.5
B14 Pyridin-3-yl-1.0
Data from a study on 7-azaindole scaffold derivatives as PI3K inhibitors.[2]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against CDK9/CyclinT and Haspin Kinase

Compound IDR-groupCDK9/CyclinT IC50 (µM)Haspin IC50 (µM)
8g 3,4-dimethoxyphenyl0.110.1
8h 4-chlorophenyl0.070.04
8i 4-fluorophenyl>100.03
8l 4-(dimethylamino)phenyl>100.014
Data from a study on 7-azaindole derivatives as protein kinase inhibitors.[4]

Experimental Protocols

General Synthesis of 3-Carboxamide-7-Azaindole Derivatives

The synthesis of this compound derivatives can be approached through a multi-step sequence starting from a suitable substituted pyridine. A common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functionalization. The following is a representative synthetic scheme for related 3-carboxamide derivatives.

Workflow for Synthesis of 3-Carboxamide-7-Azaindole Derivatives

G start 5-Bromo-7-azaindole step1 Protection of N1 (e.g., SEM-Cl) start->step1 step2 Carboxylation at C3 (e.g., with CO2) step1->step2 step3 Amide Coupling (e.g., with desired amine, HATU) step2->step3 deprotection Deprotection step3->deprotection product 3-Carboxamide-5-bromo-7-azaindole Derivatives deprotection->product

Synthetic workflow for 3-carboxamide-7-azaindole derivatives.

Detailed Protocol:

  • Protection: To a solution of 5-bromo-7-azaindole in an appropriate solvent (e.g., DMF), add a suitable protecting group for the pyrrole nitrogen, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), in the presence of a base like sodium hydride.

  • Carboxylation: The protected 7-azaindole is then carboxylated at the C3 position. This can be achieved by deprotonation with a strong base (e.g., n-butyllithium) at low temperature, followed by quenching with carbon dioxide.

  • Amide Coupling: The resulting carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., DIPEA) and then reacted with a diverse library of primary or secondary amines to generate a series of carboxamide derivatives.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., TBAF for SEM group) to yield the final products.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6] It is a robust and high-throughput method for screening kinase inhibitors.

Workflow for ADP-Glo™ Kinase Assay

G step1 Kinase Reaction: Kinase, Substrate, ATP, and Test Compound step2 Add ADP-Glo™ Reagent: Terminate Kinase Reaction & Deplete ATP step1->step2 Incubate step3 Add Kinase Detection Reagent: Convert ADP to ATP & Generate Light step2->step3 Incubate (40 min) step4 Measure Luminescence step3->step4 Incubate (30-60 min)

Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol: [1][5]

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and DMSO (negative control).

    • Add the kinase enzyme solution to all wells.

    • Initiate the reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The inhibitory activity of the test compounds is determined by comparing the luminescence signal in the presence of the compound to the controls.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Potential Signaling Pathways

Based on the known targets of 7-azaindole derivatives, the initial screening of this compound derivatives could reveal inhibitors of several critical signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2] Its hyperactivation is a common feature in many cancers.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibits

The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

JAK/STAT Signaling Pathway

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates Inhibitor 7-Azaindole Derivative Inhibitor->JAK Inhibits

The JAK/STAT signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This technical guide provides a framework for the initial stages of a drug discovery program, from the synthesis and screening of a focused library of derivatives to the identification of their potential molecular targets and affected signaling pathways. The data from related 7-azaindole compounds strongly supports the potential of this chemical class to yield potent and selective kinase inhibitors. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their biological activity and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The synthesis commences with the bromination of 7-azaindole, followed by a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position, and culminates in the oxidation of the resulting aldehyde to the desired carboxylic acid. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a common scaffold in a variety of biologically active molecules, including kinase inhibitors. The presence of a bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other modifications. This application note details a reliable three-step synthesis protocol for this important building block.

Overall Reaction Scheme

The synthesis of this compound is accomplished in three main steps starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole):

  • Bromination: Introduction of a bromine atom at the 5-position of the 7-azaindole ring system.

  • Vilsmeier-Haack Formylation: Regioselective formylation at the 3-position of 5-bromo-7-azaindole.

  • Oxidation: Conversion of the 3-formyl group to a carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the bromination of 7-azaindole.[1]

  • Materials:

    • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This procedure utilizes the Vilsmeier-Haack reaction for formylation.[2][3][4]

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Ice-water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully pour it into ice-water.

    • Basify the mixture with a saturated aqueous sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with water, and dry under vacuum to yield 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Step 3: Synthesis of this compound

This step involves the oxidation of the aldehyde to a carboxylic acid. A common method using potassium permanganate is described.

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Sodium bisulfite

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

    • Add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

    • Filter the mixture through a pad of celite and wash the celite with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

StepStarting MaterialReagentsProductTypical Yield (%)
1 1H-Pyrrolo[2,3-b]pyridineN-Bromosuccinimide, Dichloromethane5-Bromo-1H-pyrrolo[2,3-b]pyridine85-95
2 5-Bromo-1H-pyrrolo[2,3-b]pyridinePOCl₃, DMF, Dichloromethane5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde70-85
3 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeKMnO₄, Acetone, WaterThis compound60-75

Visualization of the Synthesis Workflow

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) r1 Start->r1 Step1_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine r2 Step1_Product->r2 Step2_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde r3 Step2_Product->r3 Final_Product This compound r1->Step1_Product  Step 1: Bromination  (NBS, DCM)   r2->Step2_Product  Step 2: Vilsmeier-Haack  (POCl₃, DMF)   r3->Final_Product  Step 3: Oxidation  (KMnO₄)  

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Potassium permanganate (KMnO₄) is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as needed based on their specific laboratory setup and available resources.

References

Application Notes and Protocols for the Use of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in the design of kinase inhibitors. Its structure is an excellent bioisostere of the purine core of ATP, and the pyridine nitrogen and pyrrole -NH group can form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many potent inhibitors.[1][2][3]

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a versatile heterocyclic compound that serves as a key starting material for the synthesis of a diverse library of 7-azaindole-based kinase inhibitors.[4] The bromine atom at the 5-position and the carboxylic acid at the 3-position provide reactive handles for a variety of chemical modifications, such as nucleophilic substitution, esterification, and amide bond formation.[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Cyclin-Dependent Kinases (CDK).[5][6][7]

These application notes provide a general framework and detailed protocols for utilizing derivatives of this compound in biochemical kinase inhibitor assays.

Application: A Scaffold for Kinase Inhibitor Discovery

The primary application of this compound is in medicinal chemistry as a foundational building block for generating novel kinase inhibitors. Its utility lies in:

  • Structure-Based Design: The 7-azaindole core serves as an effective hinge-binder. The carboxylic acid and bromo-substituents can be elaborated to introduce moieties that interact with other regions of the ATP-binding pocket, such as the solvent-front or the back pocket, to enhance potency and selectivity.

  • Diversity-Oriented Synthesis: The reactive sites allow for the creation of a large library of analogues for high-throughput screening against a panel of kinases.

  • Lead Optimization: Once a hit compound is identified, the scaffold allows for fine-tuning of physicochemical properties (e.g., solubility, metabolic stability) to develop drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Derivatives from this scaffold have been investigated as potential therapeutics for various cancers by targeting kinases like FGFR, which are often dysregulated in tumor growth and angiogenesis.[7]

Featured Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

Aberrant activation of the FGFR signaling pathway is implicated in the progression of numerous cancers.[7] Inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway. The diagram below illustrates the major downstream cascades initiated by FGFR activation.

Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocol: Biochemical Kinase Assay

This section details a generic protocol for determining the in vitro potency (IC50) of synthesized inhibitors using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[4][7]

Materials and Reagents
  • Kinase: Purified, active kinase of interest (e.g., FGFR1).

  • Substrate: Appropriate substrate for the kinase (e.g., a specific peptide or protein like Poly(Glu, Tyr)).

  • Test Compounds: Derivatives of this compound dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • ATP: Ultra-pure ATP solution.

  • Assay Buffer: Buffer appropriate for the kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP and ADP stock solutions (for standard curve).

  • Plates: Solid white, opaque 384-well assay plates.

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker.

    • Luminometer capable of reading multiwell plates.

Experimental Workflow Diagram

Kinase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP) compound 2. Compound Plating (Serial Dilution of Inhibitor in DMSO) add_kinase 3. Add Kinase & Substrate Mix (Incubate with compound) compound->add_kinase Dispense to plate start_rxn 4. Initiate Reaction (Add ATP solution) add_kinase->start_rxn Pre-incubation (15 min) incubate_rxn 5. Kinase Reaction Incubation (e.g., 60 min at RT) start_rxn->incubate_rxn stop_rxn 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn incubate_stop 7. Incubation (40 min at RT) stop_rxn->incubate_stop detect 8. Detect Signal (Add Kinase Detection Reagent) incubate_stop->detect incubate_detect 9. Incubation (30-60 min at RT) detect->incubate_detect read 10. Read Luminescence (Plate Luminometer) incubate_detect->read analyze 11. Data Analysis (% Inhibition, IC50 Curve Fitting) read->analyze

Caption: General experimental workflow for a kinase inhibitor assay using ADP-Glo™.

Detailed Protocol

This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL. Volumes should be scaled appropriately for other plate formats, maintaining the recommended reagent ratios.

1. Compound Preparation and Plating: a. Prepare a stock solution of each test compound and control inhibitor at 10 mM in 100% DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a dose-response curve (e.g., 11 points, 1:3 dilution series). c. Transfer a small volume (e.g., 25 nL) of the diluted compounds, DMSO (for 100% activity control), and a control inhibitor (for 0% activity control) to the appropriate wells of a 384-well assay plate.

2. Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption). b. Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of the assay plate containing the compounds. c. Mix briefly on a plate shaker and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

3. Initiate Kinase Reaction: a. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition. b. To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. c. Mix the plate on a shaker for 30-60 seconds. d. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

4. Assay Detection Steps: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Mix on a plate shaker for 2 minutes. c. Incubate at room temperature for 40 minutes to allow for complete depletion of the remaining ATP. d. Add 10 µL of Kinase Detection Reagent to each well. e. Mix on a plate shaker for 30 seconds. f. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[1]

5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate luminometer. b. Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_min) / (RLU_max - RLU_min)) Where:

  • RLU_inhibitor is the Relative Light Units from a well with a test compound.
  • RLU_max is the average RLU from the DMSO-only wells (maximum kinase activity).
  • RLU_min is the average RLU from the control inhibitor wells (minimum kinase activity). c. Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Data Presentation: Structure-Activity Relationship (SAR) Table

Quantitative data from kinase assays should be organized to facilitate the comparison of inhibitor potency and selectivity. This allows for the clear establishment of structure-activity relationships (SAR), guiding the next round of inhibitor design.

Table 1: Example SAR Data for 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR¹ Group (at C3-Carboxyl)R² Group (at C5-Bromo)Kinase Target 1 IC50 (nM)Kinase Target 2 IC50 (nM)Kinase Target 3 IC50 (nM)
Parent -COOH-Br>10,000>10,000>10,000
Cmpd-01 -CONH-Phenyl-Phenyl1502,500>10,000
Cmpd-02 -CONH-(4-F-Phenyl)-Phenyl451,8008,900
Cmpd-03 -CONH-Cyclopropyl-Phenyl8506,000>10,000
Cmpd-04 -CONH-(4-F-Phenyl)-(4-Morpholino)phenyl82501,500
Control Structure of known inhibitorStructure of known inhibitor1215,0002,100

Data shown are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This compound is not typically a direct kinase inhibitor but serves as an exceptionally valuable and versatile scaffold for the synthesis of potent and selective kinase inhibitors. The strategic location of its functional groups allows for extensive chemical modification, enabling a thorough exploration of the SAR for a given kinase target. The provided protocols offer a robust, high-throughput method for screening and characterizing the inhibitory activity of compound libraries derived from this important chemical intermediate, thereby accelerating the drug discovery process.

References

Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This core structure is a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The pyrrolo[2,3-b]pyridine framework serves as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various kinases. The bromine atom at the 5-position and the carboxylic acid group at the 3-position provide key reactive handles for synthetic modifications, allowing for the generation of diverse chemical libraries with a range of biological activities. Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting specific signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

The primary mechanism through which derivatives of this compound exert their anticancer effects is through the inhibition of protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a common feature of many cancers, leading to uncontrolled cell growth, proliferation, and survival.

Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of several key kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is involved in various tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2]

  • PI3-Kinase-Related Kinases (PIKKs): This family includes kinases like ATM and mTOR, which are central regulators of cell growth, proliferation, and DNA damage response. Pyrrolo-quinoline derivatives, structurally related to the core scaffold, have shown inhibitory activity against these kinases.

  • Receptor Tyrosine Kinases (RTKs): Many derivatives of the related 7-azaindolin-2-one structure have been synthesized and show broad-spectrum antitumor activity, suggesting inhibition of multiple RTKs, similar to the multi-targeted kinase inhibitor Sunitinib.

By blocking the activity of these kinases, these compounds can inhibit downstream signaling pathways, leading to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor growth.

Applications in Cancer Research

The versatility of the this compound scaffold makes it a valuable tool in cancer research and drug development:

  • Lead Compound for Novel Kinase Inhibitors: Its derivatives serve as promising lead compounds for the development of new and selective kinase inhibitors.

  • Tool for Studying Signaling Pathways: Specific inhibitors derived from this scaffold can be used as chemical probes to investigate the roles of different kinases in cancer biology.

  • Development of Anti-proliferative Agents: A number of derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including liver (HepG2), lung (A549), ovarian (Skov-3), and breast (MCF-7) cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Compound IDTarget Cell Line / KinaseIC50 (µM)Reference
Compound 23p HepG2 (Liver Cancer)2.357[3][4]
A549 (Lung Cancer)~2.5 (estimated)[3][4]
Skov-3 (Ovarian Cancer)3.012[3][4]
Sunitinib (Reference) HepG2 (Liver Cancer)31.594[3][4]
A549 (Lung Cancer)~40 (estimated)[3][4]
Skov-3 (Ovarian Cancer)49.036[3][4]
Compound 13c7 Various (7 human cancer cell lines)4.49 - 15.39
Sunitinib (Reference) Various (7 human cancer cell lines)4.70 - >30

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, Skov-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat the cancer cells with the test compound at the desired concentration and for the desired time.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibitor->PI3K

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of the compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Analysis_Logic cell_population Treated Cell Population flow_cytometer Flow Cytometer Analysis cell_population->flow_cytometer quadrants Q1: Annexin V- / PI+ (Necrotic) Q2: Annexin V+ / PI+ (Late Apoptotic/Necrotic) Q3: Annexin V- / PI- (Live) Q4: Annexin V+ / PI- (Early Apoptotic) flow_cytometer->quadrants

Caption: Logical representation of cell population analysis in an Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the Fibroblast Growth Factor Receptors (FGFRs), is a known driver in a variety of human cancers.[2] Consequently, the development of small molecule inhibitors targeting FGFRs represents a promising therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent FGFR inhibitors.[2][3] This document provides detailed application notes and protocols for the evaluation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives as FGFR inhibitors.

While specific inhibitory data for this compound is not extensively available in public literature, this document will utilize data from a closely related and potent pan-FGFR inhibitor from the same 1H-pyrrolo[2,3-b]pyridine class, compound 4h , as a representative example to illustrate the potential efficacy and methodologies for evaluation.[2][3]

FGFR Signaling Pathway and Point of Inhibition

The FGF/FGFR signaling cascade is initiated by the binding of an FGF ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately drive cellular responses such as proliferation and survival.[1][4][5][6][7] Small molecule inhibitors, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, typically target the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:int->FRS2 Phosphorylation PLCG PLCγ FGFR:int->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->FGFR:int Inhibition

Caption: FGFR Signaling Pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of the representative compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, against FGFR kinases and its anti-proliferative effects on a cancer cell line.

Table 1: Biochemical Kinase Inhibition Profile of Compound 4h [2][3]

KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Cellular Anti-proliferative Activity of Compound 4h [2][3]

Cell LineCancer TypeIC₅₀ (µM)
4T1Mouse Breast CancerNot explicitly stated, but significant inhibition of proliferation, migration, and invasion was observed.
MDA-MB-231Human Breast CancerNot explicitly stated, but antiproliferative activity was evaluated.
MCF-7Human Breast CancerNot explicitly stated, but antiproliferative activity was evaluated.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its derivatives. Below are generalized protocols for key experiments.

In Vitro FGFR Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of the compound on the kinase activity of purified FGFR enzymes. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the FGFR kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the kinase reaction and measure the remaining ATP or the ADP produced using a detection reagent such as ADP-Glo™.[8][9]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of test compound Plate_Setup Add compound/vehicle to 384-well plate Compound_Prep->Plate_Setup Enzyme_Substrate Add FGFR kinase and substrate Plate_Setup->Enzyme_Substrate Reaction_Start Initiate reaction with ATP Enzyme_Substrate->Reaction_Start Incubation Incubate at RT (e.g., 60 min) Reaction_Start->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Readout Measure luminescence Detection->Readout Analysis Calculate % inhibition and IC₅₀ Readout->Analysis

Caption: Workflow for an in vitro FGFR kinase inhibition assay.

Cell-Based FGFR Signaling Assay (Western Blot)

This assay assesses the inhibitor's ability to block FGFR signaling within a cellular context by measuring the phosphorylation of downstream effector proteins.

Materials:

  • Cancer cell line with known FGFR activation (e.g., cell lines with FGFR amplification or fusion)

  • Complete cell culture medium

  • This compound (or derivative)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with an appropriate FGF ligand if necessary to induce pathway activation.

  • Wash the cells with cold PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Cancer cell line with known FGFR alterations

  • Matrigel (optional)

  • This compound (or derivative) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 10 x 10⁷ cells) in a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage daily).

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement (e.g., by Western blot for p-FGFR).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Xenograft_Model_Workflow Cell_Implantation Subcutaneous injection of cancer cells into mice Tumor_Growth Monitor tumor growth to palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment & control groups Tumor_Growth->Randomization Treatment Administer compound or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Endpoint End of study Monitoring->Endpoint Analysis Compare tumor growth inhibition Endpoint->Analysis

Caption: General workflow for an in vivo xenograft mouse model study.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent FGFR inhibitors. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound and its derivatives as potential anti-cancer therapeutics. Rigorous in vitro and in vivo testing is essential to characterize the efficacy and selectivity of these compounds and to advance their development towards clinical applications.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

Application Notes

The 7-azaindole core is a bioisostere of purine and indole, capable of forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This makes it an excellent scaffold for the design of ATP-competitive kinase inhibitors. The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of various functional groups. The reaction of 5-bromo-7-azaindole with diverse arylboronic acids allows for the synthesis of libraries of 5-aryl-7-azaindole derivatives. These compounds have shown significant potential in drug discovery, particularly in oncology.

A prominent example is the core structure of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of melanoma.[2] The synthesis of such molecules heavily relies on the efficient and predictable nature of the Suzuki coupling reaction. The products of these reactions often target key signaling pathways implicated in cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) pathway.[3]

Quantitative Data Summary

The following table summarizes various conditions and yields for the Suzuki coupling of 5-bromo-7-azaindole and related derivatives with different arylboronic acids, compiled from the scientific literature.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2.0)Ethanol100 (MW)0.5High
23,5-Dimethoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/WaterReflux-72-76
3Phenylboronic acidP1 Precatalyst (1.0-1.5)-K₃PO₄ (2.0)Dioxane/Water (4:1)605-891-99
44-Fluorophenylboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane (DME)802Good
5N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane (DME)802High
6Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2.0)Toluene/Ethanol (1:1)60-85
74-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2.0)Toluene/Ethanol (1:1)60-93
  • P1 Precatalyst: A specific palladium precatalyst designed for cross-coupling reactions.[4]

  • MW: Microwave irradiation.

  • Yields are reported as "High" or "Good" when specific percentages were not provided in the source.

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of 5-bromo-7-azaindole with an arylboronic acid, one using conventional heating and the other employing microwave irradiation.

Protocol 1: Conventional Heating with Pd(dppf)Cl₂

This protocol is adapted from procedures used for similar heteroaryl couplings.[5]

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-7-azaindole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous dimethoxyethane (10 mL) and water (2.5 mL). Stir the mixture to dissolve the reagents. Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-7-azaindole product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is based on microwave-promoted Suzuki reactions which can significantly shorten reaction times.

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 5-bromo-7-azaindole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add ethanol (5 mL) to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 20-40 minutes with stirring.

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Washing and Drying: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 5-bromo-7-azaindole.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - 5-Bromo-7-azaindole - Arylboronic Acid - Base (e.g., K₂CO₃) - Catalyst (e.g., Pd(dppf)Cl₂) solvent Add Solvent (e.g., DME/Water) reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat and Stir (e.g., 80-90°C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 5-Aryl-7-azaindole purify->product characterize Characterization (NMR, MS) product->characterize

Suzuki Coupling Experimental Workflow
Signaling Pathway Inhibition

Many 5-aryl-7-azaindole derivatives function by inhibiting kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. A common mutation in melanoma, BRAF V600E, leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation. 7-azaindole-based inhibitors, such as Vemurafenib, selectively target this mutated BRAF kinase, blocking downstream signaling.[4][6]

G *In normal cells, RAS activates wild-type BRAF. In BRAF V600E mutant cancer, BRAF is constitutively active, bypassing the need for RAS activation. GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF_mut BRAF V600E (Constitutively Active) RAS->BRAF_mut Activates* MEK MEK BRAF_mut->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Upregulates Inhibitor 5-Aryl-7-azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF_mut Inhibits

Inhibition of the MAPK Pathway by a 7-Azaindole Derivative

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 5-Position of the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of this ring system is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Nucleophilic substitution at the 5-position of the pyrrolopyridine ring, particularly on 5-halo-substituted precursors, provides a versatile strategy for introducing a wide range of functionalities, including amino, alkoxy, and thioether groups. These modifications can profoundly influence the pharmacological properties of the resulting molecules.

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions at the 5-position of the pyrrolopyridine ring system. The focus is on providing practical methodologies for researchers in drug discovery and development.

General Reaction Scheme

Nucleophilic substitution at the 5-position of a pyrrolopyridine ring typically involves the displacement of a leaving group, most commonly a halogen (e.g., Br, Cl), by a nucleophile. The reaction can proceed through a traditional nucleophilic aromatic substitution (SNAr) mechanism, particularly with activated substrates, or via metal-catalyzed cross-coupling reactions, which have become increasingly prevalent due to their broad substrate scope and milder reaction conditions.

G cluster_main cluster_key Key PyrroloPy_X Pyrrolopyridine-5-X Product Pyrrolopyridine-5-Nu PyrroloPy_X->Product + Nu-H NuH Nucleophile (Nu-H) Catalyst Catalyst/Base Catalyst->Product Conditions X X = Leaving Group (e.g., Br, Cl) Nu Nu = Nucleophilic moiety (e.g., NR1R2, OR, SR)

Caption: General scheme of nucleophilic substitution at the 5-position of a pyrrolopyridine ring.

Data Presentation: A Survey of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions at the 5-position of the pyrrolopyridine ring, providing a comparative overview of different nucleophiles, catalysts, and reaction conditions.

EntryPyrrolopyridine SubstrateNucleophileCatalyst/ConditionsProductYield (%)
15-Bromo-7-azaindolePrimary & Secondary AminesPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino-7-azaindole derivatives70-95
25-Bromo-7-azaindoleAlcohols/PhenolsCuI, 1,10-phenanthroline, Cs₂CO₃5-Alkoxy/Aryloxy-7-azaindole derivatives60-85
35-Bromo-7-azaindoleThiolsCuI, ligand, base5-Thio-7-azaindole derivatives50-80
45-Chloro-pyrrolo[2,3-d]pyrimidineAnilinesHCl, H₂O5-(Arylamino)-pyrrolo[2,3-d]pyrimidine75-90[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the palladium-catalyzed amination of 5-bromo-7-azaindole with a primary or secondary amine.[3][4][5]

Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Caesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-7-azaindole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine, followed by the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Setup Assemble Reactants (5-Bromo-7-azaindole, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃) Start->Setup Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to 100-110 °C Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup & Purification Monitor->Workup Product Isolated 5-Amino-7-azaindole Workup->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination of 5-bromo-7-azaindole.

Protocol 2: Copper-Catalyzed Alkoxylation/Aryloxylation (Ullmann Condensation)

This protocol outlines a general procedure for the copper-catalyzed coupling of 5-bromo-7-azaindole with an alcohol or a phenol.[1]

Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Alcohol or Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Caesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • In a dry reaction vessel, combine 5-bromo-7-azaindole, the alcohol or phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 110-130 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with aqueous ammonia solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Copper-Catalyzed Thiolation

This protocol provides a general method for the copper-catalyzed thiolation of 5-bromo-7-azaindole with a thiol.

Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Thiol (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Suitable ligand (e.g., L-proline or an N,N'-dimethylethylenediamine) (20 mol%)

  • Potassium phosphate (K₃PO₄) or another suitable base (2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To a reaction tube, add 5-bromo-7-azaindole, the thiol, CuI, the ligand, and the base.

  • Flush the tube with an inert gas.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction's progress.

  • After completion, cool the mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry.

  • Remove the solvent under reduced pressure and purify the product by chromatography.

Signaling Pathways and Logical Relationships

The choice of reaction conditions is critical for achieving successful nucleophilic substitution. The following diagram illustrates the decision-making process for selecting a suitable protocol.

G cluster_decision Protocol Selection Logic Start Start: Functionalize 5-Position of Pyrrolopyridine Nucleophile_Type Select Nucleophile Type Start->Nucleophile_Type Amine Amine (Primary/Secondary) Nucleophile_Type->Amine  N-Nucleophile Alcohol_Phenol Alcohol/Phenol Nucleophile_Type->Alcohol_Phenol  O-Nucleophile Thiol Thiol Nucleophile_Type->Thiol  S-Nucleophile Buchwald_Hartwig Buchwald-Hartwig (Pd-catalyzed) Amine->Buchwald_Hartwig Ullmann_O Ullmann Condensation (Cu-catalyzed C-O coupling) Alcohol_Phenol->Ullmann_O Ullmann_S Ullmann-type (Cu-catalyzed C-S coupling) Thiol->Ullmann_S

Caption: Decision tree for selecting the appropriate nucleophilic substitution protocol.

Conclusion

The functionalization of the pyrrolopyridine ring at the 5-position through nucleophilic substitution is a key strategy in modern drug discovery. The protocols provided herein for amination, alkoxylation, and thiolation offer robust starting points for the synthesis of diverse libraries of pyrrolopyridine derivatives. Researchers should consider that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations to achieve optimal yields. Careful execution of these experimental procedures under inert conditions is crucial for the success of these transformations.

References

Application Notes and Protocols: Esterification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Introduction

This compound is a versatile heterocyclic building block. Its ester derivatives are often crucial intermediates in the development of kinase inhibitors and other therapeutic agents. The choice of esterification method can significantly impact reaction yield, purity, and compatibility with other functional groups. This guide offers a comparative overview of three distinct methods to facilitate the selection of the most appropriate protocol for your specific research needs.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key quantitative parameters for the described esterification methods for this compound. Please note that yields can vary based on the specific alcohol used and optimization of reaction conditions.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages & Disadvantages
Fischer-Speier Alcohol (large excess), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)AlcoholReflux4 - 2460 - 85Advantages: Cost-effective, simple procedure. Disadvantages: Requires harsh acidic conditions and high temperatures, not suitable for sensitive substrates, equilibrium reaction requires removal of water or use of excess alcohol.[1][2]
Steglich Alcohol, DCC or EDC, DMAP (catalytic)Aprotic (e.g., DCM, THF)0 - Room Temp2 - 1275 - 95Advantages: Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[3][4][5] Disadvantages: Dicyclohexylurea (DCU) byproduct can be difficult to remove, DCC is an allergen.[3]
Mitsunobu Alcohol, PPh₃, DEAD or DIADAprotic (e.g., THF, Dioxane)0 - Room Temp1 - 680 - 95Advantages: Very mild conditions, stereochemical inversion of chiral alcohols, high yields.[6][7] Disadvantages: Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification, reagents are relatively expensive.[8]

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple, non-sensitive alcohols.[1][2]

Protocol for the Synthesis of Methyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (20-50 eq, serving as both reagent and solvent).

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Fischer_Esterification_Workflow start Start setup 1. Suspend Acid in Alcohol start->setup acid 2. Add Acid Catalyst setup->acid reflux 3. Heat to Reflux (4-24h) acid->reflux workup 4. Cool & Evaporate Excess Alcohol reflux->workup extraction 5. Dissolve in EtOAc & Wash workup->extraction purification 6. Dry, Concentrate & Purify extraction->purification end End purification->end

Fischer-Speier Esterification Workflow
Method 2: Steglich Esterification

This method utilizes a carbodiimide coupling agent and is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[3][4][5][9]

Protocol for the Synthesis of Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:

  • Reaction Setup: To a solution of this compound (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq) at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct (if DCC is used) is removed by filtration.

  • Extraction: Dilute the filtrate with DCM and wash sequentially with 1M hydrochloric acid (HCl), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Steglich_Esterification_Workflow start Start setup 1. Dissolve Acid, Alcohol, DMAP in Anhydrous Solvent start->setup coupling 2. Add DCC/EDC at 0°C setup->coupling react 3. Stir at RT (2-12h) coupling->react filter 4. Filter DCU Byproduct react->filter extraction 5. Dilute & Wash Filtrate filter->extraction purification 6. Dry, Concentrate & Purify extraction->purification end End purification->end

Steglich Esterification Workflow
Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[6][7][10]

Protocol for the Synthesis of Isopropyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:

  • Reaction Setup: To a solution of this compound (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF or dioxane, add isopropanol (1.2-1.5 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue, containing the desired ester, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate, is purified directly by flash column chromatography on silica gel to isolate the product.

Mitsunobu_Reaction_Workflow start Start setup 1. Dissolve Acid, PPh3, Alcohol in Anhydrous Solvent start->setup cool 2. Cool to 0°C setup->cool add_reagent 3. Add DEAD/DIAD Dropwise cool->add_reagent react 4. Stir at RT (1-6h) add_reagent->react concentrate 5. Concentrate Reaction Mixture react->concentrate purify 6. Purify by Chromatography concentrate->purify end End purify->end

Mitsunobu Reaction Workflow

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent skin sensitizer and should be handled with extreme care.

  • DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • Strong acids like sulfuric acid are corrosive and should be handled with caution.

These protocols provide a foundation for the successful esterification of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This core scaffold, also known as 5-bromo-7-azaindole-3-carboxylic acid, offers a versatile platform for the development of potent therapeutics against a range of bacterial pathogens. The protocols detailed below cover key synthetic transformations and microbiological assays.

Rationale for Derivatization

The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 3-position provides two key handles for chemical modification:

  • Amide Bond Formation at the 3-Position: The carboxylic acid is readily converted to a wide array of amides. This allows for the introduction of diverse chemical functionalities, which can modulate the compound's physicochemical properties, target engagement, and antimicrobial spectrum. Polyamidic chains, in particular, have been shown to enhance membrane disruption activity.

  • Cross-Coupling Reactions at the 5-Position: The bromo substituent is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl groups, expanding the chemical space and allowing for fine-tuning of the molecule's biological activity.

Synthetic Protocols

General Protocol for Amide Coupling via HATU Activation

This protocol describes the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 20-30 minutes to form the activated O-acylisourea ester.

  • Amine Coupling:

    • To the pre-activated mixture, add the desired primary or secondary amine (1.2 equivalents).

    • Continue stirring the reaction at room temperature for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Carboxylic_Acid This compound HATU HATU / DIPEA Carboxylic_Acid->HATU Activated_Ester Activated O-acylisourea Ester HATU->Activated_Ester Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Activated_Ester->Amine Nucleophilic Attack Amide_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Amine->Amide_Product Crude_Product Crude Product Amide_Product->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Amide Pure Amide Derivative Purification->Pure_Amide

Figure 1: Experimental workflow for HATU-mediated amide coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 5-position of the this compound scaffold. For this reaction, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

Experimental Protocol:

  • Reaction Setup:

    • To a microwave reaction vial, add the methyl or ethyl ester of this compound (1.0 equivalent), the desired arylboronic acid (1.3 equivalents), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and cesium carbonate (Cs₂CO₃) (2.0 equivalents).

    • Add a 4:1 mixture of 1,4-dioxane and water to the vial.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Microwave Irradiation:

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 100-120 °C for 30-60 minutes with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate ester.

  • Ester Hydrolysis (if required):

    • The resulting ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures, for example, by treatment with aqueous lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.

G cluster_catalytic_cycle Palladium Catalytic Cycle cluster_workflow Experimental Workflow Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition with 5-Bromo-pyrrolo[2,3-b]pyridine Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation with Arylboronic Acid / Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product 5-Aryl-pyrrolo[2,3-b]pyridine Reductive_Elimination->Product Reactants Reactants & Catalyst Setup Microwave Microwave Irradiation Reactants->Microwave Workup Work-up & Purification Microwave->Workup Final_Product Purified Product Workup->Final_Product

Figure 2: Catalytic cycle and workflow for the Suzuki-Miyaura coupling.

Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Experimental Protocol:

  • Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (e.g., ATCC 29213) as a Gram-positive representative and Escherichia coli (e.g., ATCC 25922) as a Gram-negative representative.

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin or gentamicin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following table presents representative MIC data for a series of hypothetical 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives, illustrating how quantitative data should be structured for clear comparison. The data is based on reported activities of structurally related bromo-indole carboxamides.[1]

Compound IDR Group (Amine Moiety)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPC-01 -(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂0.54
BPC-02 -(CH₂)₃-NH-(CH₂)₆-NH-(CH₂)₃-NH₂0.252
BPC-03 -(CH₂)₃-NH-(CH₂)₇-NH-(CH₂)₃-NH₂0.58
BPC-04 -(CH₂)₂-NH-(CH₂)₄-NH-(CH₂)₂-NH₂116
BPC-05 -(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH₂0.58
Ciprofloxacin (Reference)0.250.015

Proposed Mechanism of Action: Membrane Disruption

Several studies on cationic amphiphilic molecules, including indole-based carboxamides, suggest that a primary mechanism of antimicrobial action is the disruption of the bacterial cell membrane.[1] The positively charged amine groups in the side chain are thought to interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane depolarization, increased permeability, and eventual cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer with Embedded Proteins Permeabilization Permeabilization Membrane->Permeabilization Increased Permeability LPS LPS (Gram-negative) Teichoic Acids (Gram-positive) LPS->Membrane Disruption of Outer Membrane Compound Cationic Antimicrobial Agent (5-Bromo-pyrrolo[2,3-b]pyridine -3-carboxamide derivative) Compound->LPS Electrostatic Interaction Depolarization Depolarization Permeabilization->Depolarization Ion Leakage Cell_Death Bacterial Cell Death Depolarization->Cell_Death Metabolic Inhibition

Figure 3: Proposed mechanism of action involving bacterial membrane disruption.

Conclusion

This compound is a promising starting material for the development of novel antimicrobial agents. The synthetic protocols provided herein for amide coupling and Suzuki-Miyaura cross-coupling offer robust methods for generating diverse libraries of derivatives. The subsequent evaluation of antimicrobial activity through MIC determination will enable the identification of lead compounds with potent antibacterial properties. The proposed mechanism of membrane disruption provides a rational basis for the design of new analogues with improved efficacy. Further studies, including cytotoxicity assays and in vivo efficacy models, will be crucial for the progression of promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for Creating Compound Libraries with a 5-Bromo-1H-pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of compound libraries based on the versatile 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) scaffold. This core is a privileged structure in medicinal chemistry, notably for its role as a hinge-binding motif in various kinase inhibitors.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and purine, making it a valuable framework in drug discovery. The introduction of a bromine atom at the 5-position provides a key handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. Derivatives of this scaffold have shown significant activity against a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Inhibitor of nuclear factor Kappa-B Kinase (IKK), which are implicated in cancer and inflammatory diseases.[1][2]

Data Presentation: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases, demonstrating the potential of this scaffold.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 181532-
4c 262951-
4h 7925712
4k 222046-
4l 23922-

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2]

Experimental Protocols

Protocol 1: Synthesis of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Core

This protocol describes a robust method for the synthesis of the 5-bromo-7-azaindole core, starting from 2-aminopyridine. The process involves bromination, iodination, Sonogashira coupling, and subsequent intramolecular cyclization.[3]

Step 1: Synthesis of 5-bromo-2-aminopyridine

  • To a solution of 2-aminopyridine in a suitable solvent such as methanol, add N-bromosuccinimide (NBS) portion-wise at -5 to -10 °C.

  • Stir the reaction mixture at this temperature for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the product. Purify by recrystallization to obtain 5-bromo-2-aminopyridine.

Step 2: Synthesis of 5-bromo-3-iodo-2-aminopyridine sulfate

  • Dissolve 5-bromo-2-aminopyridine in an acidic solution (e.g., 2-3M sulfuric acid).

  • Add a mixture of potassium iodate and potassium iodide to the solution.

  • Stir the reaction until completion, then isolate the precipitated product by filtration.

Step 3: Sonogashira Coupling to form 5-bromo-3-alkynyl-2-aminopyridine

  • To a degassed mixture of 5-bromo-3-iodo-2-aminopyridine sulfate, a suitable terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., toluene and an amine base like triethylamine), stir under an inert atmosphere.

  • After completion, work up the reaction and purify the crude product. If a silyl-protected alkyne was used, deprotection is necessary.

Step 4: Intramolecular Cyclization to 5-bromo-7-azaindole

  • In a suitable solvent such as DMF, add a strong base (e.g., potassium tert-butoxide) at an elevated temperature (e.g., 60-70 °C).

  • Slowly add the 5-bromo-3-alkynyl-2-aminopyridine to the reaction mixture.

  • Maintain the temperature until the reaction is complete as monitored by TLC.

  • After cooling, quench the reaction, extract the product, and purify by recrystallization to yield 5-bromo-7-azaindole. A final yield of 90% with a purity of 99.3% has been reported for this process.[3]

Protocol 2: Library Generation via Suzuki Coupling

This protocol outlines a general procedure for the diversification of the 5-bromo-7-azaindole core at the 5-position using a Suzuki coupling reaction.

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., sodium carbonate, 2 equivalents)

  • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 5-bromo-7-azaindole, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., DME/water 4:1).

  • Add the palladium catalyst and heat the mixture to reflux (typically 80-90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 5-aryl-7-azaindole derivative.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Core Synthesis cluster_diversification Library Generation cluster_screening Biological Evaluation start 2-Aminopyridine bromination Bromination start->bromination iodination Iodination bromination->iodination sonogashira Sonogashira Coupling iodination->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization core 5-Bromo-1H-pyrrolo[2,3-b]pyridine cyclization->core coupling Suzuki or Sonogashira Coupling (with diverse building blocks) core->coupling library Compound Library coupling->library assay Kinase Assays (e.g., FGFR, IKKα) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar

Caption: Workflow for synthesis and screening of a 5-bromo-7-azaindole library.

Signaling Pathway Inhibition

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by 5-bromo-7-azaindole derivatives.

References

Application Note: In Vitro Experimental Design for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents. Specifically, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs have been investigated for their potential as anticancer and antimicrobial agents[1]. Research has indicated that derivatives of the 1H-pyrrolo[2,3-b]pyridine core can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers[2].

This application note provides a comprehensive experimental design for the in vitro characterization of novel this compound derivatives. The workflow follows a standard drug discovery cascade, beginning with direct target inhibition, moving to cell-based efficacy, and culminating in mechanistic studies to confirm the mode of action. Detailed protocols for key assays are provided to ensure reproducibility and robustness in the evaluation of these promising compounds.

Experimental Design and Workflow

A tiered approach is recommended to efficiently screen and characterize the derivatives. This workflow ensures that resources are focused on compounds with the most promising pharmacological profiles. The process begins with a biochemical assay to confirm direct target engagement, followed by cellular assays to determine on-target effects in a more physiologically relevant context.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Potency & Cytotoxicity cluster_2 Tier 3: Mechanism of Action (MoA) Primary Biochemical Kinase Assay (e.g., FGFR1) Data1 Determine IC50 Values Primary->Data1 Decision1 Active Compounds (IC50 < Threshold) Data1->Decision1 Secondary Cell-Based Proliferation Assay (e.g., MTT Assay) Data2 Determine GI50 Values Secondary->Data2 Secondary->Data2 Decision2 Potent & Efficacious (GI50 correlates with IC50) Data2->Decision2 MoA Western Blot Analysis (Downstream Signaling) Data3 Confirm Target Engagement & Pathway Inhibition MoA->Data3 Decision1->Secondary Advance Decision2->MoA Advance

Caption: A tiered experimental workflow for inhibitor characterization.

Hypothetical Signaling Pathway Modulation

The FGFR signaling cascade is a critical pathway in cell proliferation, differentiation, and survival.[2][3] The derivatives are hypothesized to inhibit the kinase activity of FGFR, thereby blocking downstream signal transduction through pathways such as the RAS-MEK-ERK cascade. Western blot analysis can be used to measure the phosphorylation status of key downstream proteins like ERK to confirm this mechanism.

Signaling_Pathway Ligand FGF Ligand Receptor FGFR Ligand->Receptor RAS RAS Receptor->RAS p Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Receptor MEK MEK RAS->MEK p ERK ERK MEK->ERK p Nucleus Nucleus ERK->Nucleus Response Gene Expression (Proliferation, Survival) Nucleus->Response

Caption: Inhibition of the FGFR signaling pathway by a test compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase (e.g., FGFR1).[3]

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Biotinylated peptide substrate

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (serial dilutions in DMSO)

  • Kinase assay buffer

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-conjugated acceptor (e.g., XL665)

  • 384-well low-volume white plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each derivative in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

  • Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP in kinase assay buffer.

  • Reaction Initiation: Add the diluted kinase to the assay plate containing the compounds and incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature.

  • Start Reaction: Add the substrate/ATP mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Reaction Termination: Stop the reaction by adding the detection mix, which contains the terbium-labeled antibody and streptavidin-acceptor in a buffer with EDTA.

  • Signal Detection: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind. Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compounds.[4][5]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a breast cancer line with FGFR1 amplification)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (serial dilutions in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).[6]

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2).[6]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6] Read the absorbance at 570-590 nm using a microplate reader.[4][7]

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to detect changes in the phosphorylation state of key proteins in a signaling pathway after compound treatment, confirming the mechanism of action.[8][9]

Materials:

  • Relevant cell line

  • 6-well cell culture plates

  • Test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD imager)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at desired concentrations for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or similar assay.[8]

  • Sample Preparation: Normalize the protein concentration for all samples. Add SDS loading buffer and boil the samples at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again extensively with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Stripping and Re-probing: To analyze total protein levels and a loading control, the membrane can be stripped and re-probed with antibodies for total-ERK and β-actin, respectively.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal, and then to the loading control (β-actin), to determine the fold change relative to the vehicle control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, well-structured tables to facilitate comparison between derivatives.

Table 1: Biochemical Kinase Inhibition

Compound ID Target Kinase IC50 (nM) Hill Slope
Derivative 1 FGFR1 15.2 1.1
Derivative 2 FGFR1 89.7 0.9
Derivative 3 FGFR1 5.4 1.0

| Staurosporine | FGFR1 | 2.1 | 1.2 |

Table 2: Cellular Proliferation Assay

Compound ID Cell Line GI50 (µM) Max Inhibition (%)
Derivative 1 Breast Cancer Line 1 0.25 95
Derivative 2 Breast Cancer Line 1 1.50 92
Derivative 3 Breast Cancer Line 1 0.08 98

| Control Cmpd | Breast Cancer Line 1 | 0.05 | 100 |

Table 3: Western Blot Densitometry Analysis

Compound ID Conc. (µM) p-ERK / Total ERK (Normalized Fold Change vs. Vehicle)
Vehicle 0 1.00
Derivative 3 0.01 0.85
Derivative 3 0.1 0.32

| Derivative 3 | 1.0 | 0.05 |

Data_Integration IC50 Biochemical Potency (IC50 Data) Analysis1 Correlate IC50 with GI50 IC50->Analysis1 GI50 Cellular Efficacy (GI50 Data) GI50->Analysis1 WB Mechanism Confirmation (Western Blot Data) Analysis2 Confirm On-Target Effect WB->Analysis2 Analysis1->Analysis2 Good Correlation (Suggests on-target activity) Conclusion Identify Lead Compound Analysis2->Conclusion Pathway Inhibition Matches Cellular Efficacy

References

Application Notes and Protocols: Cell-Based Assays for Evaluating 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with a pyrrolo[2,3-b]pyridine core structure. This structural motif is of significant interest in medicinal chemistry, as its derivatives have shown potential as anticancer and antimicrobial agents.[1] Notably, compounds with a 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] The FGFR signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[3][4] Dysregulation of this pathway through genetic alterations such as gene amplification, mutations, or fusions is implicated in the progression of various cancers, including gastric, breast, and bladder cancers.[5][6]

These application notes provide a comprehensive suite of cell-based assays to evaluate the efficacy of this compound, with a focus on its potential as an FGFR inhibitor. The protocols detailed below will guide researchers in assessing the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on key downstream signaling molecules of the FGFR pathway.

Recommended Cell Lines

The selection of appropriate cell lines is critical for evaluating the efficacy of a potential FGFR inhibitor. The following cell lines are recommended due to their known dependence on activated FGFR signaling:

Cell LineCancer TypeFGFR AlterationReference
SNU-16 Gastric CancerFGFR2 Amplification[7]
KG-1 Myeloid LeukemiaFGFR1 Fusion[7]
KMS-11 Multiple MyelomaFGFR3 Mutation[7]
CAL-51 Triple-Negative Breast CancerAutocrine FGF2 signaling[8]

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow begins with a broad assessment of cytotoxicity and progresses to more specific assays to elucidate the mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis viability Cell Viability Assay (MTT/MTS) ic50 Determine IC50 Value viability->ic50 Data Analysis apoptosis Apoptosis Assay (Annexin V Staining) ic50->apoptosis Select Concentrations western Western Blot Analysis ic50->western Select Concentrations pFGFR p-FGFR western->pFGFR pAKT p-AKT western->pAKT pERK p-ERK western->pERK FGFR_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The carboxylic acid group, when present on the pyrrolopyridine ring, serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties.

This document provides detailed application notes and experimental protocols for three key methods of functionalizing the carboxylic acid group on a pyrrolopyridine ring:

  • Amide Bond Formation: A fundamental transformation for introducing a wide array of substituents and for mimicking peptide bonds.

  • Esterification: A common method for modifying polarity, solubility, and metabolic stability.

  • Suzuki-Miyaura Cross-Coupling: A powerful carbon-carbon bond-forming reaction that enables the introduction of aryl and heteroaryl moieties, often after converting the carboxylic acid to a halide or triflate.

These protocols are intended to serve as a comprehensive guide for researchers in the field of drug discovery and organic synthesis.

Amide Bond Formation

Amide coupling reactions are one of the most frequently utilized transformations in medicinal chemistry for the derivatization of carboxylic acids. The formation of an amide bond from a pyrrolopyridine carboxylic acid allows for the exploration of a vast chemical space by introducing various amine-containing fragments. Several coupling reagents are available to facilitate this transformation, each with its own advantages and substrate scope.

Data Presentation: Comparison of Amide Coupling Reagents

The following table summarizes the reported yields for the amide coupling of various pyrrolopyridine carboxylic acids with different amines using common coupling reagents.

Pyrrolopyridine SubstrateAmine SubstrateCoupling Reagent/SystemSolventYield (%)Reference
Pyrrolo[2,3-d]pyrimidine-carboxylic acid derivativeVarious primary and secondary aminesDCC, DMAP--[1]
Thiazole carboxylic acid4-t-ButylanilineEDC, DMAP, HOBt (cat.)CH3CN58[2]
Boc-prolineBoc-piperidine-4-amineEDC, DMAP, HOBt (cat.)CH3CNExcellent[2]
NaproxenBoc-piperidine-4-amineEDC, DMAP, HOBt (cat.)CH3CN70[2]
Thiazole carboxylic acidProline methyl esterEDC, DMAP, HOBt (cat.)CH3CN60[2]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a general and highly efficient method for the formation of an amide bond between a pyrrolopyridine carboxylic acid and a primary or secondary amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Materials:

  • Pyrrolopyridine carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolopyridine carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve Pyrrolopyridine Carboxylic Acid in Anhydrous Solvent reagents Add HATU and DIPEA start->reagents activation Stir for 15-30 min (Activation) reagents->activation amine Add Amine Solution activation->amine reaction Stir for 2-16 h at RT amine->reaction dilute Dilute with EtOAc reaction->dilute Reaction Complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Esterification

Esterification of a pyrrolopyridine carboxylic acid is a straightforward method to modify its properties. The resulting esters can act as prodrugs, improve cell permeability, or serve as intermediates for further synthetic transformations. The Fischer-Speier esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.

Data Presentation: Fischer Esterification of Pyridine Carboxylic Acids
Carboxylic AcidAlcoholCatalystTemperature (°C)Yield (%)
Nicotinic Acidn-ButanolAlkane Sulfonic Acids13491
Nicotinic AcidIsoamyl AlcoholAlkane Sulfonic Acids-91.5
Experimental Protocol: General Procedure for Fischer Esterification

This protocol describes a general method for the esterification of a pyrrolopyridine carboxylic acid with an alcohol using sulfuric acid as a catalyst.

Materials:

  • Pyrrolopyridine carboxylic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, propanol; used as solvent or in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, suspend or dissolve the pyrrolopyridine carboxylic acid (1.0 eq) in the desired alcohol. The alcohol can be used as the solvent if it is a liquid and available in large excess.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent (e.g., methanol, ethanol), remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired ester.

Visualization: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pyrrolopyridine Carboxylic Acid and Alcohol catalyst Add Catalytic H2SO4 start->catalyst reflux Reflux for 4-24 h catalyst->reflux cool Cool to RT reflux->cool Reaction Complete evaporate Remove Excess Alcohol cool->evaporate extract Dilute and Extract evaporate->extract neutralize Neutralize with NaHCO3 extract->neutralize wash Wash with Brine neutralize->wash dry Dry and Concentrate wash->dry purify Purify dry->purify product Isolated Ester Product purify->product

Caption: General workflow for Fischer esterification.

Suzuki-Miyaura Cross-Coupling of Pyrrolopyridine Derivatives

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While the carboxylic acid itself is not a direct coupling partner, it can be readily converted to a halide (e.g., bromide or iodide) or a triflate, which can then participate in palladium-catalyzed cross-coupling reactions with boronic acids or their esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrrolopyridine core. This section outlines the protocol for the Suzuki-Miyaura coupling of a halo-pyrrolopyridine derivative.

Data Presentation: Suzuki-Miyaura Coupling of Halo-heterocycles

The following table presents a selection of reported yields for the Suzuki-Miyaura cross-coupling of various halo-pyridines and related heterocycles with different boronic acids, demonstrating the versatility of this reaction.[1]

Halo-heterocycle SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)
6-Bromo-2,2'-bipyridine1-(tert-Butoxycarbonyl)-1H-pyrrol-2-ylboronic acidPd(PPh₃)₂Cl₂K₂CO₃THF/H₂O89
2-Bromo-1,10-phenanthroline1-(tert-Butoxycarbonyl)-1H-pyrrol-2-ylboronic acidPd(PPh₃)₂Cl₂K₂CO₃THF/H₂O41
4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O68-71
4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O75
4-Chloro-2-iodo-1-(TBDMS)-pyrrolo[2,3-b]pyridine4-(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-pyrrolopyridine with an aryl or heteroaryl boronic acid.

Materials:

  • Halo-pyrrolopyridine (e.g., bromo- or iodo-pyrrolopyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (2-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base solutions)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial, add the halo-pyrrolopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Combine Halo-pyrrolopyridine, Boronic Acid, Catalyst, Ligand, and Base inert Evacuate and Backfill with Inert Gas start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat cool Cool to RT heat->cool Reaction Complete extract Dilute with Water and Extract cool->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Coupled Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This molecule, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic pathway?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. For the common synthesis pathway involving bromination, formylation, and oxidation, the Vilsmeier-Haack formylation and the final oxidation are often the most challenging steps.

  • Vilsmeier-Haack Formylation: This reaction is highly sensitive to reagent quality and stoichiometry. Ensure your phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous. The Vilsmeier reagent should be prepared fresh at a low temperature (0-5 °C) before adding the 5-bromo-7-azaindole substrate.[3] Incomplete conversion is common; monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Oxidation of the Aldehyde: The oxidation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the carboxylic acid can be problematic. Over-oxidation or side reactions can occur. Consider milder oxidizing agents like sodium chlorite (NaClO₂) with a scavenger or a Pinnick oxidation. Ensure precise pH control during the reaction and workup to maximize yield and prevent degradation.

  • Purification Losses: Each purification step (e.g., column chromatography, recrystallization) can contribute to significant material loss. Optimize your purification methods to reduce the number of steps required.

Q2: I am observing the formation of multiple products during the bromination of 7-azaindole. How can I improve the regioselectivity for the 5-bromo isomer?

A2: Achieving high regioselectivity is crucial. Direct bromination of 7-azaindole can lead to a mixture of isomers.

  • Protecting Groups: Consider protecting the pyrrole nitrogen (N-1) with a group like tosyl (Ts) or Boc before bromination. This can alter the electronic properties of the ring system and improve selectivity for the C5 position. The protecting group can be removed later in the synthesis.

  • Reaction Conditions: Control the reaction temperature carefully, as higher temperatures can lead to decreased selectivity. Using a less reactive brominating agent or a specific solvent system can also favor the desired isomer. A known method involves reacting 7-azaindole with sodium bisulfite, followed by bromination to selectively introduce bromine at the 5-position.[4]

Q3: The Vilsmeier-Haack formylation of 5-bromo-7-azaindole is not proceeding to completion. What parameters should I adjust?

A3: Stalling of the Vilsmeier-Haack reaction is a common issue.[5][6]

  • Reagent Equivalents: The stoichiometry of POCl₃ to DMF is critical for forming the Vilsmeier reagent. A slight excess of POCl₃ relative to DMF is sometimes used.[7] The equivalents of the Vilsmeier reagent relative to your substrate are also key. An excess (1.5 to 3 equivalents) of the Vilsmeier reagent is typically required.

  • Temperature and Time: While the reagent is prepared at a low temperature, the reaction with the azaindole substrate often requires heating. The optimal temperature can range from room temperature to 80 °C, depending on the substrate's reactivity.[3] Monitor the reaction over time to find the point of maximum conversion without significant byproduct formation.

  • Substrate Reactivity: The electron-richness of the pyrrole ring is key to this electrophilic substitution.[3] If your starting material is N-protected, the nature of the protecting group can influence reactivity.

Q4: I am having difficulty purifying the final product, this compound. What techniques are recommended?

A4: The carboxylic acid functionality can make purification challenging due to its polarity and potential for zwitterion formation.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. During workup, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the product into the aqueous layer as its carboxylate salt. The organic layer containing non-acidic impurities can then be discarded. Re-acidification of the aqueous layer (e.g., with 1M HCl) will precipitate the desired product, which can then be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Dioxane, or Acetonitrile) can be a highly effective final purification step.

  • Reverse-Phase Chromatography: For very difficult separations, reverse-phase flash chromatography or preparative HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can be effective.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

This table presents representative data for optimizing the formylation of a 5-bromo-7-azaindole substrate. The goal is to maximize the conversion to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde while minimizing byproducts.

EntryEquivalents of Vilsmeier ReagentTemperature (°C)Time (h)Conversion (%)Notes
11.2251245%Incomplete conversion.
22.0251270%Improved conversion with more reagent.
32.050485%Higher temperature accelerates the reaction.
42.080482%Increased byproduct formation observed.
53.050495%Optimal conversion achieved.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the bromination of 7-azaindole.[4][8]

  • Preparation: In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the introduction of the formyl group at the C3 position.[9][10]

  • Reagent Preparation: In a separate, dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous NaOH or K₂CO₃ solution.

  • Purification: The resulting precipitate, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Oxidation to this compound

This procedure details the final oxidation step.

  • Preparation: Suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction: Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature. Stir the mixture vigorously for 12-18 hours. Monitor the reaction by TLC.

  • Workup: After completion, adjust the pH of the reaction mixture to ~3 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under high vacuum to obtain this compound.

Visualizations

Synthesis_Workflow start 7-Azaindole reagent1 Bromination (NBS, CH₂Cl₂) start->reagent1 step1 5-Bromo-7-azaindole reagent2 Vilsmeier-Haack (POCl₃, DMF) step1->reagent2 step2 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde reagent3 Oxidation (NaClO₂, NaH₂PO₄) step2->reagent3 product 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid reagent1->step1 reagent2->step2 reagent3->product Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Quality (Anhydrous POCl₃/DMF?) start->check_reagents Reagent Issue? check_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions Suboptimal Reaction? check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts Side Reactions? check_purification Review Purification Method (Loss during extraction/column?) start->check_purification Purification Loss? solution_reagents Use fresh, anhydrous reagents. check_reagents->solution_reagents solution_conditions Run optimization matrix (see Table 1). check_conditions->solution_conditions solution_byproducts Identify side-reactions. Adjust conditions to minimize. check_byproducts->solution_byproducts solution_purification Consider acid-base extraction or recrystallization. check_purification->solution_purification

References

How to improve the solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Solubility

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 241.04 g/mol ).[1][2] This compound is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core, which is utilized in the synthesis of various pharmaceuticals.[1]

Troubleshooting & Solubility Enhancement Workflow

For researchers encountering poor solubility, the following decision tree provides a systematic approach to identify an appropriate enhancement strategy.

G Troubleshooting Workflow for Solubility Enhancement start Initial State: Poor Compound Solubility decision1 Is pH modification permissible for the application? start->decision1 proc_ph Adjust pH (Acidic: pH < 4 or Basic: pH > 8) Deprotonate/Protonate the molecule decision1->proc_ph  Yes proc_cosolvent Use Aqueous-Organic Co-solvents (e.g., DMSO, Ethanol, PEG 400) decision1->proc_cosolvent  No check1 Solubility Adequate? proc_ph->check1 check1->decision1  No end_ok Proceed with Experiment check1->end_ok  Yes check2 Solubility Adequate? proc_cosolvent->check2 decision2 Is a solid form required for the final application? check2->decision2  No check2->end_ok  Yes proc_salt Prepare a Salt Form (e.g., Sodium Salt) decision2->proc_salt  Yes proc_sd Prepare a Solid Dispersion (e.g., with PVP, HPMC) decision2->proc_sd  Yes, and/or improved  dissolution rate needed end_consult Advanced Methods: - Surfactants - Complexation (Cyclodextrins) decision2->end_consult No, liquid formulation still needed proc_salt->end_ok proc_sd->end_ok

Caption: A decision tree to guide solubility enhancement strategy selection.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral water?

This compound has a rigid, planar heterocyclic structure. Such molecules can pack efficiently into a stable crystal lattice, leading to high lattice energy that the favorable interactions with water molecules cannot easily overcome. While the carboxylic acid group offers some polarity, the larger fused ring system is predominantly hydrophobic.

Q2: What is the simplest method to improve the aqueous solubility of this compound?

The most straightforward method is pH adjustment . The molecule is amphoteric, meaning it has both an acidic functional group (the carboxylic acid, -COOH) and basic nitrogen atoms in the pyrrolopyridine ring system.

  • In basic conditions (high pH): Adding a base (e.g., NaOH, KOH) will deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻ Na⁺). This ionized form is significantly more polar and thus more water-soluble.[3]

  • In acidic conditions (low pH): Adding an acid (e.g., HCl) will protonate the basic pyridine nitrogen. The resulting cationic salt is also more soluble in water.

The compound will exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero) and will become more soluble at pH values above or below this point.[4]

Q3: My experiment requires a specific pH where the compound is insoluble. What should I try next?

If you cannot alter the pH of your final solution, using co-solvents is the next best approach.[] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving less polar compounds. The solubility of a hydrophobic chemical often increases exponentially as the co-solvent fraction increases.[6]

Common Co-solventUseConsiderations
Dimethyl Sulfoxide (DMSO) Stock solutions, in vitro assaysBiologically active at high concentrations. Can be difficult to remove.
Ethanol Formulations, general lab useBiocompatible, volatile. Can precipitate proteins.
Polyethylene Glycol 400 (PEG 400) Pharmaceutical formulationsLow toxicity, non-volatile. Can be viscous.
Propylene Glycol FormulationsBiocompatible, less volatile than ethanol.
N,N-Dimethylformamide (DMF) Organic synthesis workupHigh boiling point, toxic.

Q4: For my application, I need a solid material with an improved dissolution rate in water. What are my options?

For improving the properties of the solid material itself, two primary strategies are effective:

  • Salt Formation: This is a highly effective method for increasing the dissolution rates of acidic and basic drugs.[7] By reacting the compound with a base (e.g., sodium hydroxide or potassium bicarbonate), you can isolate a stable, solid salt form that is often more readily dissolved in water than the parent "free acid" form.

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier or matrix at a solid state.[8][9][10] Solid dispersions enhance solubility and dissolution by several mechanisms, including reducing the drug's particle size to a molecular level, improving wettability, and converting the drug from a stable crystalline form to a more soluble amorphous state.[8][9]

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

This protocol helps determine the optimal pH for solubilizing the compound.

G A Prepare Buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12) B Add Excess Solid Compound to each buffer vial A->B C Equilibrate (Shake/stir at constant temperature for 24-48h) B->C D Filter Samples (0.22 µm syringe filter to remove undissolved solid) C->D E Analyze Supernatant (Quantify concentration via HPLC or UV-Vis spectroscopy) D->E F Plot Data (Solubility [mg/mL] vs. pH) E->F

Caption: Workflow for generating a pH-solubility profile.

Methodology:

  • Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2 to 12).

  • Incubation: Add an excess amount of this compound to a vial containing each buffer (e.g., 5-10 mg in 1 mL). Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid.

  • Analysis: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Data Presentation: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of each buffer to visualize the pH-solubility profile.

Example Data (Hypothetical):

pHSolubility (µg/mL)
2.01500
4.0250
6.015
7.010 (Lowest Solubility)
8.0120
10.02500
12.0>5000

Protocol 2: Preparation of a Sodium Salt

Objective: To convert the poorly soluble free acid into a more soluble sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Methanol or Ethanol

  • Deionized water

Methodology:

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • Base Addition: In a separate container, dissolve a stoichiometric amount (1.0 equivalent) of sodium hydroxide or sodium bicarbonate in a small amount of water or alcohol.

  • Reaction: Slowly add the basic solution to the stirring solution of the acid. If using bicarbonate, effervescence (CO₂ release) will be observed. Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent(s) under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid powder under a high vacuum to remove any residual solvent and water. The resulting solid is the sodium salt of the starting material.

  • Confirmation: Confirm salt formation using techniques like FT-IR (disappearance of the broad COOH peak) or NMR spectroscopy.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To create an amorphous, solid dispersion of the compound in a hydrophilic polymer to enhance its aqueous dissolution rate.[8]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • A common solvent that dissolves both the compound and the carrier (e.g., methanol, acetone, or a mixture).

Methodology:

  • Dissolution: Prepare a solution by dissolving both the compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier weight ratio) in a suitable common solvent.[8]

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). This will leave a thin, clear film on the inside of the flask.

  • Drying: Further dry the film under a high vacuum for 12-24 hours to remove all residual solvent.

  • Processing: Carefully scrape the solid film from the flask. Gently grind or pulverize the resulting solid into a fine powder using a mortar and pestle.[11]

  • Storage: Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption. The improved dissolution rate can be confirmed by comparing its dissolution profile to that of the original crystalline material.

References

Technical Support Center: Optimization of 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-azaindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized by common synthesis methods for 7-azaindole.

Domino Reaction Synthesis from 2-Fluoro-3-methylpyridine

Q1: My reaction is producing 7-azaindoline as a major byproduct instead of the desired 7-azaindole. What is the likely cause and how can I fix it?

A1: The formation of 7-azaindoline versus 7-azaindole in the domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde is highly dependent on the choice of the alkali-amide base. Using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) has been shown to selectively produce the reduced 7-azaindoline.[1][2] To favor the formation of 7-azaindole, you should switch to potassium bis(trimethylsilyl)amide (KN(SiMe3)2).[1][2] The chemoselectivity is contingent on the counterion of the base.[1][3]

Q2: I am not getting any product. What are some critical parameters to check?

A2: If the reaction fails to proceed, consider the following:

  • Base Equivalents: Ensure you are using a sufficient excess of the base. Typically, around 3 equivalents of KN(SiMe3)2 are used.[1]

  • Reaction Temperature and Time: The reaction is typically run at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 12 hours).[1] Ensure your reaction conditions are optimal.

  • Solvent: Diisopropyl ether (iPr2O) is a common solvent for this reaction.[1] Ensure it is anhydrous.

  • Starting Materials: Verify the purity of your 2-fluoro-3-methylpyridine and the arylaldehyde.

Chichibabin Cyclization

Q1: I am observing a significant amount of a dimeric byproduct in my Chichibabin synthesis of 2-phenyl-7-azaindole. How can I minimize this?

A1: The formation of dimeric byproducts is a known issue in the Chichibabin cyclization, arising from the facile dimerization of the picoline starting material.[4][5] This occurs through a 1,4-addition of the incipient benzyllithium to the picoline.[4] To mitigate this, consider the following optimization strategies:

  • Order of Addition: Reversing the order of addition can be beneficial. Instead of adding the picoline to the LDA solution, try adding the benzonitrile to the LDA solution first, followed by the addition of the 2-fluoro-3-picoline.[4]

  • Stoichiometry of LDA: Using an excess of lithium diisopropylamide (LDA), typically around 2.1 equivalents, is crucial. An insufficient amount of LDA (e.g., 1.05 equivalents) can lead to significantly lower yields (15-20%).[4]

Q2: My yields are consistently low in the Chichibabin reaction. What factors should I investigate?

A2: Low yields can be attributed to several factors in this complex reaction:

  • LDA Quality: Ensure your LDA is freshly prepared or properly stored, as its activity is critical.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -40 °C).[4] Deviations from the optimal temperature can impact the reaction outcome.

  • Side Reactions: Besides dimerization, LDA can also add to benzonitrile. While these adducts can re-enter the reaction pathway, optimizing conditions to favor the desired cyclization is key.[4] Careful control of stoichiometry and temperature is paramount.

Iron-Catalyzed Cyclization

Q1: The reaction time for my iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne is very long. How can I accelerate the reaction?

A1: Microwave irradiation is a highly effective method to dramatically reduce reaction times in iron-catalyzed 7-azaindole synthesis.[6][7][8] Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, reduced side products, and increased yields.[7][8]

Q2: What are the optimal conditions for the microwave-assisted iron-catalyzed synthesis?

A2: Optimal conditions typically involve:

  • Catalyst: Iron(III) acetylacetonate (Fe(acac)3) is a commonly used catalyst.[6]

  • Co-catalyst: The addition of a co-catalyst like copper(I) iodide (CuI) can be beneficial.[7]

  • Base: A strong base such as potassium tert-butoxide (KOtBu) is generally required.[7]

  • Solvent: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is often used.[7]

  • Temperature: A reaction temperature of around 130 °C under microwave irradiation is a good starting point.[6][7]

Palladium-Catalyzed Synthesis (Sonogashira/Heck Coupling)

Q1: I am having trouble with the final cyclization step after the Sonogashira coupling of 2-amino-3-iodopyridine with an alkyne. What conditions can promote this C-N bond formation?

A1: The cyclization of 2-amino-3-(alkynyl)pyridines can be challenging. While various bases and catalysts may be ineffective, the use of potassium tert-butoxide in the presence of a catalytic amount of 18-crown-6 in toluene at 65 °C has been shown to be highly effective in promoting the cyclization to form 2-substituted 7-azaindoles in excellent yields.[9] This method avoids the need for protecting groups and is scalable.[9]

Q2: My palladium-catalyzed amination of a halo-7-azaindole is giving low yields and water-soluble side products. How can I improve this?

A2: The formation of water-soluble side products suggests potential issues with the reaction conditions or ligand choice. For the palladium-catalyzed amination of unprotected halo-7-azaindoles, using specific pre-catalysts and ligands is crucial for achieving high selectivity and yields. The use of a RuPhos ligand and a RuPhos Pd G2 pre-catalyst has been reported for such transformations, although optimization may be required to minimize side reactions.[10]

Data Presentation: Comparison of Reaction Conditions

Synthesis MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Domino Reaction 2-fluoro-3-methylpyridine, arylaldehyde, KN(SiMe3)2iPr2O11012~56 (assay)[1]
Chichibabin Cyclization 2-fluoro-3-picoline, benzonitrile, LDATHF-40380-82[4]
Iron-Catalyzed (MW) 3-iodo-pyridin-2-ylamine, alkyne, Fe(acac)3, CuI, KOtBuNMP130172[7]
Pd-Catalyzed Cyclization 2-amino-3-(alkynyl)pyridine, KOtBu, 18-crown-6Toluene65N/AExcellent[9]

Experimental Protocols

Domino Reaction for 2-Aryl-7-azaindole Synthesis

This protocol is adapted from the work of Mao and coworkers.[1]

  • To an oven-dried reaction vessel, add 2-fluoro-3-picoline (1 equiv.) and the desired arylaldehyde (1 equiv.).

  • Add anhydrous diisopropyl ether (iPr2O).

  • Add potassium bis(trimethylsilyl)amide (KN(SiMe3)2) (3 equiv.) to the solution.

  • Seal the vessel and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.

Microwave-Assisted Iron-Catalyzed Synthesis of 2-Substituted 7-Azaindoles

This protocol is based on the work of Le et al.[7]

  • In a microwave reaction vial, combine 3-iodo-pyridin-2-ylamine (1 equiv.), the terminal alkyne (3 equiv.), iron(III) acetylacetonate (Fe(acac)3) (0.1 equiv.), copper(I) iodide (CuI) (0.1 equiv.), and potassium tert-butoxide (KOtBu) (1.5 equiv.).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-substituted 7-azaindole.

Visualizations

Troubleshooting Domino Reaction Selectivity

Domino_Reaction_Troubleshooting start Reaction Start: 2-fluoro-3-methylpyridine + arylaldehyde base_choice Choice of Base start->base_choice kn_path KN(SiMe3)2 base_choice->kn_path Potassium Counterion li_path LiN(SiMe3)2 base_choice->li_path Lithium Counterion azaindole_product Desired Product: 7-Azaindole kn_path->azaindole_product azaindoline_byproduct Byproduct: 7-Azaindoline li_path->azaindoline_byproduct troubleshoot Troubleshooting: Unexpected Byproduct azaindoline_byproduct->troubleshoot solution Solution: Switch base to KN(SiMe3)2 troubleshoot->solution Identify Cause

Caption: Troubleshooting workflow for byproduct formation in domino synthesis.

General Workflow for 7-Azaindole Synthesis Optimization

Optimization_Workflow start Define Synthesis Route initial_exp Initial Experiment (Standard Conditions) start->initial_exp analysis Analyze Outcome (Yield, Purity) initial_exp->analysis low_yield Low Yield analysis->low_yield Unsatisfactory byproducts Byproducts analysis->byproducts Impure success Successful Synthesis analysis->success Satisfactory optimize_params Optimize Parameters: - Temperature - Concentration - Reagent Stoichiometry - Catalyst/Ligand low_yield->optimize_params troubleshoot_side_reactions Troubleshoot Side Reactions: - Change order of addition - Use alternative reagents byproducts->troubleshoot_side_reactions optimize_params->initial_exp Re-run troubleshoot_side_reactions->initial_exp Re-run

Caption: General experimental workflow for optimizing 7-azaindole synthesis.

References

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield after purification.

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors depending on the purification method employed.

    • For Acid-Base Extraction:

      • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it from the organic layer. Use a suitable base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

      • Incomplete Precipitation: After extraction, the aqueous layer must be acidified to a pH of 2-3 to ensure complete precipitation of the carboxylic acid.[1] Use a strong acid like hydrochloric acid (HCl).

      • Emulsion Formation: The formation of an emulsion between the organic and aqueous layers can trap the product. To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

    • For Recrystallization:

      • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have low recovery. Toluene has been shown to be an effective recrystallization solvent for the closely related compound 5-bromo-7-azaindole, yielding high purity.[2]

      • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

      • Volume of Solvent: Using an excessive volume of solvent will result in a lower yield as more of the compound will remain dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • For Column Chromatography:

      • Improper Solvent System: An inappropriate mobile phase can lead to poor separation and product loss. A gradient of ethyl acetate in hexanes is a common starting point for compounds of similar polarity.

      • Column Overloading: Loading too much crude product onto the column can result in broad peaks and incomplete separation.

Problem 2: Persistent impurities in the final product.

  • Question: After purification, my product is still not pure according to NMR or LC-MS analysis. How can I remove these stubborn impurities?

  • Answer: The strategy for removing persistent impurities depends on their nature.

    • Neutral Impurities: If the impurity is neutral, an acid-base extraction is highly effective. The carboxylic acid will be extracted into the aqueous basic layer, leaving the neutral impurity in the organic layer.[3]

    • Acidic Impurities: If you have other acidic impurities, recrystallization is often the best approach. The subtle differences in solubility between your desired product and the impurity can be exploited to achieve high purity. Experiment with different solvent systems, including mixed solvents.

    • Baseline Impurities in Chromatography: If impurities are running at the baseline or streaking on the column, consider using a more polar solvent system or adding a small amount of a modifier like acetic acid or formic acid to the mobile phase to improve the peak shape of your acidic compound.

Problem 3: The product "oils out" during recrystallization.

  • Question: When I try to recrystallize my compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

    • Reduce the Rate of Cooling: Allow the solution to cool to room temperature very slowly before any further cooling.

    • Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization.

    • Lower the Concentration: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and try to crystallize again from a more dilute solution.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial purification technique for crude this compound?

A1: Acid-base extraction is a highly effective and commonly used first step for the purification of carboxylic acids. This technique efficiently separates the acidic product from any neutral or basic impurities that may be present from the synthesis.

Q2: What is a good solvent for the recrystallization of this compound?

Q3: Can I use column chromatography to purify this compound? What conditions should I use?

A3: Yes, column chromatography can be used for the purification of this compound. A common stationary phase is silica gel. For the mobile phase, a gradient elution is often effective. You can start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. For acidic compounds, it is sometimes beneficial to add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase to improve peak shape and reduce tailing.

Q4: Is preparative HPLC a suitable method for final purification?

A4: Preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining highly pure samples of this compound, especially for small-scale purifications or for removing very closely related impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% formic acid, is a common setup.

Data Presentation

Currently, there is a lack of publicly available quantitative data directly comparing the efficacy of different purification techniques for this compound. However, based on data for a similar compound, 5-bromo-7-azaindole, we can infer the potential for high purity.

Purification MethodPurity Achieved (for 5-bromo-7-azaindole)Reference
Recrystallization (from Toluene)>99.3%[2][4][5]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Extraction: Drain the lower organic layer. Re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl) with stirring. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup recrystallization Recrystallization crude_product->recrystallization If mostly pure column_chrom Column Chromatography crude_product->column_chrom Complex Mixture purity_check Check Purity (NMR, LC-MS) acid_base->purity_check recrystallization->purity_check column_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->recrystallization further_purification->column_chrom

Caption: Decision workflow for selecting a purification technique.

acid_base_extraction_flowchart start Crude Product in Organic Solvent add_base Add aq. NaHCO3 / NaOH Shake and Separate Layers start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer Lower Layer aqueous_layer Aqueous Layer (Deprotonated Product) add_base->aqueous_layer Upper Layer wash_organic Wash with Brine, Dry, Evaporate organic_layer->wash_organic acidify_aqueous Cool and Acidify with HCl (pH 2-3) aqueous_layer->acidify_aqueous impurities Isolated Impurities wash_organic->impurities precipitate Precipitated Pure Product acidify_aqueous->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Step-by-step workflow for acid-base extraction.

References

Preventing side reactions in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during pyrrolopyridine (azaindole) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrrolopyridine synthesis?

A1: Common side reactions include the formation of dimers, over-alkylation or acylation, and the production of regioisomers. In cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, low yields are often due to catalyst inhibition or the formation of undesired byproducts.[1][2] The choice of protecting groups for the pyrrole nitrogen and any amino groups is critical to prevent unwanted reactions.[1][2]

Q2: How can I improve the yield of my Hantzsch pyridine synthesis for a pyrrolopyridine derivative?

A2: Low yields in the Hantzsch synthesis can result from suboptimal reaction conditions and incomplete oxidation of the dihydropyridine intermediate.[3] To improve yields, consider using alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles.[3] Ensure complete oxidation by selecting an appropriate oxidizing agent and optimizing reaction time.[3]

Q3: My Suzuki-Miyaura cross-coupling reaction at the C4-F position is failing. What are the potential issues?

A3: The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions.[1] To overcome this, you might consider a halogen exchange to a more reactive halide (Cl, Br, or I). Alternatively, specialized catalyst systems designed for C-F activation may be necessary.[1] The choice of catalyst, ligand, base, and solvent are all critical parameters that may require optimization.[1]

Q4: What are the best practices for purifying crude pyrrolopyridine products?

A4: Purification of crude pyrroles often involves distillation at reduced pressure.[4] A pre-distillation step can be effective in removing volatile impurities.[4] For non-volatile impurities, treatment of the crude mixture with an acid or an activated carboxylic acid derivative before distillation can help in removing basic or reactive impurities.[4] Column chromatography on silica gel is also a standard method for purifying pyrrolopyridine derivatives.[2]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination at the 4-Position

Symptoms:

  • Low to no formation of the desired aminated product.

  • Presence of starting material and unidentifiable side products in TLC or LC-MS.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inhibition The free amino group at the 5-position and the pyrrole N-H can coordinate with and deactivate the palladium catalyst. Solution: Protect the pyrrole nitrogen with a suitable protecting group such as SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl).[1][2]
Inappropriate Ligand Choice The ligand choice is crucial for the efficiency of the cross-coupling reaction. Solution: Screen a variety of phosphine-based ligands (e.g., RuPhos, XPhos) to find the optimal one for your specific substrate.[2]
Suboptimal Reaction Conditions The base, solvent, temperature, and reaction time can significantly impact the reaction outcome. Solution: Systematically optimize these parameters. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. Solvents like dioxane, toluene, or t-butanol are frequently used. These reactions may require elevated temperatures (80-120 °C) and extended reaction times.[1][5]
Issue 2: Formation of an 8-membered Ring Side Product During SEM-Deprotection

Symptoms:

  • Isolation of an unexpected tricyclic product containing an 8-membered ring.

  • Observed during the deprotection of a SEM-protected pyrrolopyridine.

Possible Causes & Solutions:

CauseRecommended Solution
Release of Formaldehyde The deprotection of the SEM group can release formaldehyde, which can then react with the pyrrolopyridine core. Solution: To minimize the formation of this side product, carefully control the deprotection conditions. Shorter reaction times with TFA (trifluoroacetic acid) may favor the desired product. If the 8-membered ring is the major product, consider using a different protecting group for the pyrrole nitrogen that does not generate reactive byproducts upon cleavage.[2]

Experimental Protocols

Optimized Buchwald-Hartwig Amination of a 4-Chloro-pyrrolopyridine

This protocol is based on successful amination reactions reported in the literature.[2][5]

  • Reactant Preparation: In a reaction vessel, combine the SEM-protected 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine (1 equiv.), the desired amine (1.2 equiv.), and a suitable base such as cesium carbonate (2 equiv.).

  • Solvent and Degassing: Add dry tert-butanol as the solvent. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 equiv.), and the ligand, such as RuPhos (0.1 equiv.), under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Cross-Coupling Yield

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (5)K₂CO₃1,4-dioxane/water1000.568-71[2]
2Pd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80983[2]
3SPhos/Pd(OAc)₂ (3)K₃PO₄MeCN/H₂ORefluxN/AHigh[6]
4DBU (10)-EthanolRefluxN/A86[7]

Table 2: Optimization of Buchwald-Hartwig Amination

EntryCatalyst/LigandBaseSolventTemperature (°C)Time (h)Conversion (%)Reference
1Pd(OAc)₂/RuPhosNaOtBut-BuOH1001>95[2]
2Pd(OAc)₂/RuPhosNaOtBut-BuOH10024<40 (unprotected)[2]
3XPhos Pd G2/XPhosNaOtBut-BuOH1000.0894[2]
4Pd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane1000.33-6N/A[5]

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_pg Is the pyrrole nitrogen protected? start->check_pg protect_n Protect pyrrole N (e.g., SEM, Ts) check_pg->protect_n No check_conditions Are reaction conditions optimized? check_pg->check_conditions Yes protect_n->check_conditions optimize_ligand Screen different ligands (e.g., RuPhos, XPhos) optimize_conditions Optimize base, solvent, temperature, and time optimize_ligand->optimize_conditions check_conditions->optimize_ligand No success Successful Amination check_conditions->success Yes optimize_conditions->success Suzuki_CF_Activation start Failed Suzuki Coupling at C-F Position check_reactivity Is direct C-F activation feasible? start->check_reactivity halogen_exchange Perform halogen exchange (F to Cl, Br, I) check_reactivity->halogen_exchange No/Difficult specialized_catalyst Use specialized catalyst system for C-F activation check_reactivity->specialized_catalyst Yes proceed_suzuki Proceed with Suzuki Coupling halogen_exchange->proceed_suzuki specialized_catalyst->proceed_suzuki

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable approach involves a two-step process starting from 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The first step is the introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction to yield 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The second step is the oxidation of the aldehyde to the corresponding carboxylic acid.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction at scale?

A2: Key parameters for a successful and safe scale-up of the Vilsmeier-Haack reaction include strict temperature control (typically 0-10 °C during reagent addition and initial reaction), precise stoichiometric control of the Vilsmeier reagent (usually 1.1-1.5 equivalents), and careful monitoring of the reaction progress to avoid the formation of impurities. The order of addition, where the substrate is added to the pre-formed Vilsmeier reagent, is also crucial for consistency.[1]

Q3: What are the common challenges in the oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the carboxylic acid at a larger scale?

A3: Challenges during the oxidation step at scale include ensuring complete conversion of the aldehyde, preventing over-oxidation or side reactions, and managing the exothermic nature of the reaction. The choice of oxidant and reaction conditions is critical to achieve a high yield of the desired carboxylic acid with a clean impurity profile.

Q4: What purification methods are recommended for the final product, this compound, at an industrial scale?

A4: Due to the polar nature of the carboxylic acid, purification can be challenging. Common methods include recrystallization from a suitable solvent system. For more challenging purifications, techniques like reversed-phase flash chromatography can be employed, though this may be less cost-effective at a very large scale.[2] Another effective method is through acid-base extraction, where the carboxylic acid is converted to its salt to be separated from non-acidic impurities, and then regenerated by acidification.[3]

Troubleshooting Guides

Vilsmeier-Haack Reaction
Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material - Insufficient Vilsmeier reagent- Low reaction temperature or short reaction time- Poor quality of reagents (e.g., wet DMF or POCl₃)- Increase the equivalents of Vilsmeier reagent slightly (e.g., from 1.1 to 1.3 eq).- Allow the reaction to warm to room temperature after the initial low-temperature phase and extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of Di-formylated Byproduct - Excess Vilsmeier reagent- High reaction temperature- Carefully control the stoichiometry of the Vilsmeier reagent to be within the optimal range.- Maintain a low reaction temperature (0-5 °C) throughout the addition and initial reaction phase.[1]
Formation of Chlorinated Byproducts - The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.- Maintain strict temperature control and keep the reaction temperature as low as effectively possible.- Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to chlorination.[1]
Exothermic Runaway - Rapid addition of POCl₃ to DMF- Poor heat dissipation in a large reactor- Add POCl₃ to DMF slowly and with efficient cooling.- Ensure the reactor has adequate cooling capacity for the scale of the reaction.
Oxidation of Aldehyde to Carboxylic Acid
Issue Potential Cause Troubleshooting Steps
Incomplete Oxidation - Insufficient oxidant- Low reaction temperature or short reaction time- Increase the equivalents of the oxidizing agent.- Increase the reaction temperature or prolong the reaction time while monitoring for side product formation.
Formation of Impurities - Over-oxidation- Degradation of the starting material or product- Choose a milder oxidizing agent.- Optimize reaction temperature and time to minimize side reactions.- Ensure the pH of the reaction mixture is controlled, if applicable.
Difficult Product Isolation - High solubility of the product in the reaction mixture- Emulsion formation during workup- Adjust the pH of the aqueous phase to precipitate the carboxylic acid.- Use a different solvent for extraction or consider adding a salt to the aqueous phase to break emulsions.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityEquivalents
5-Bromo-1H-pyrrolo[2,3-b]pyridine197.04100 g1.0
N,N-Dimethylformamide (DMF)73.09500 mL-
Phosphorus oxychloride (POCl₃)153.3385.5 g (52.5 mL)1.1
Dichloromethane (DCM)84.931 L-
Sodium acetate82.03207 g5.0
Water18.022 L-

Procedure:

  • Vilsmeier Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-Dimethylformamide (DMF, 500 mL). Cool the DMF to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 52.5 mL, 1.1 eq) dropwise to the DMF, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (100 g, 1.0 eq) in dichloromethane (DCM, 1 L). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (207 g, 5.0 eq) in water (2 L) and cool it to 0 °C. Slowly and carefully quench the reaction by adding the reaction mixture to the cold sodium acetate solution with vigorous stirring. Stir the resulting mixture for 1 hour at room temperature.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.

Step 2: Oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Objective: To synthesize this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityEquivalents
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde225.04100 g1.0
Sodium chlorite (NaClO₂)90.4480 g2.0
Sodium dihydrogen phosphate (NaH₂PO₄)119.98106 g2.0
2-Methyl-2-butene70.13125 mL4.0
Tetrahydrofuran (THF)72.111 L-
Water18.021 L-
Hydrochloric acid (HCl), 2M-As needed-

Procedure:

  • Reaction Setup: In a reactor, dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (100 g, 1.0 eq) in tetrahydrofuran (THF, 1 L). Add a solution of sodium dihydrogen phosphate (106 g, 2.0 eq) in water (500 mL). Add 2-methyl-2-butene (125 mL, 4.0 eq) to the mixture.

  • Oxidation: Prepare a solution of sodium chlorite (80 g, 2.0 eq) in water (500 mL). Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over 1-2 hours. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary. Stir the reaction at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC or HPLC.

  • Workup: After the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0-5 °C.

  • Precipitation: Slowly add 2M hydrochloric acid (HCl) to the aqueous solution with stirring to adjust the pH to ~2-3. A precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the filter cake with cold water until the filtrate is neutral. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Oxidation start 5-Bromo-1H-pyrrolo[2,3-b]pyridine reaction1 Formylation at C3 start->reaction1 reagent1 DMF, POCl₃ reagent1->reaction1 product1 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reaction1->product1 reaction2 Oxidation of Aldehyde product1->reaction2 reagent2 NaClO₂, NaH₂PO₄ reagent2->reaction2 product2 This compound reaction2->product2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solution for Reagent Quality start Low Yield in Vilsmeier-Haack cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Reagent Quality start->cause3 sol1a Increase Reagent Stoichiometry cause1->sol1a sol1b Increase Reaction Time/Temp cause1->sol1b sol2a Optimize Stoichiometry cause2->sol2a sol2b Strict Temperature Control cause2->sol2b sol3a Use Anhydrous Reagents cause3->sol3a

References

Stability testing of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The information provided is based on general principles of pharmaceutical stability testing and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of a compound like this compound?

A1: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[1] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, often with heat (e.g., 60°C).[2]

  • Base Hydrolysis: Treatment with a base, such as 0.1 N NaOH, often with heat (e.g., 60°C).[2]

  • Oxidation: Exposure to an oxidizing agent, like 3% hydrogen peroxide (H₂O₂), at room temperature.[2]

  • Thermal Degradation: Heating the solid compound (e.g., at 80°C) or a solution.[2]

  • Photodegradation: Exposing the compound in solution to a specific amount of light, as per ICH Q1B guidelines.[2]

Q2: What is a stability-indicating analytical method, and why is it important?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] It is crucial because it ensures that the analytical method can distinguish the intact drug from its degradation products, which is essential for assessing the true stability of the compound.[3] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly used technique for this purpose.[4]

Q3: How should I select solvents for the stability study of this compound?

A3: The choice of solvents should be based on the intended use of the compound and its solubility characteristics. It is recommended to test the stability in a range of solvents with varying polarities and pH values that are relevant to potential formulation and storage conditions. Common starting points include water, buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9), and organic solvents like methanol, acetonitrile, and ethanol. If the compound has poor aqueous solubility, co-solvents can be used.[1]

Q4: What are the storage conditions for this compound?

A4: Based on available supplier information, this compound should be stored in a dry, dark place, sealed in a refrigerator (2 to 8 °C).[5]

Troubleshooting Guides

Issue 1: Inconsistent Stability Data Between Batches

Question: Why am I observing significant batch-to-batch variability in the stability of this compound?

Answer: This variability can arise from several factors related to the manufacturing, purity, and handling of different batches.[2]

Troubleshooting Steps:

  • Review Manufacturing Process: Ensure that all batches were produced under consistent conditions.

  • Analyze Raw Material Purity: Differences in the purity of starting materials or the presence of trace impurities can catalyze degradation.

  • Check for Polymorphism: Different crystalline forms (polymorphs) of the compound can have different stabilities.

  • Evaluate Packaging and Storage: Inconsistent packaging or storage conditions can lead to variations in stability.[2]

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Stability Data start Inconsistent Stability Data Observed process1 Review Manufacturing Process start->process1 decision1 Consistent Manufacturing? process1->decision1 process2 Analyze Raw Material Purity decision2 Consistent Purity? process2->decision2 process3 Check for Polymorphism decision3 Different Crystal Forms? process3->decision3 process4 Evaluate Packaging Consistency decision4 Consistent Packaging? process4->decision4 decision1->process2 Yes action1 Identify & Control Critical Process Parameters decision1->action1 No decision2->process3 Yes action2 Qualify Raw Material Suppliers decision2->action2 No decision3->process4 No action3 Control Crystallization Process decision3->action3 Yes action4 Standardize Packaging decision4->action4 No

Caption: Troubleshooting workflow for inconsistent stability data.

Issue 2: Failure to Achieve Mass Balance in a Forced Degradation Study

Question: My forced degradation study shows a significant loss of the parent compound, but the sum of the degradant peaks does not account for the loss. What could be the reason?

Answer: A lack of mass balance is a common issue in forced degradation studies and can be attributed to several factors.[2]

Potential Causes & Solutions:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by a UV detector.

    • Solution: Use a mass spectrometer (MS) detector in conjunction with a PDA detector to identify non-UV active compounds.[2]

  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.[2]

    • Solution: Use techniques like headspace gas chromatography (GC) to analyze for volatile degradants.

  • Co-elution of Peaks: A degradant peak may be co-eluting with the parent peak or another degradant peak.

    • Solution: Optimize the HPLC method (e.g., change the mobile phase, gradient, or column) to achieve better separation.

  • Precipitation of Degradants: Degradation products may be insoluble in the analysis solvent and precipitate out.

    • Solution: Visually inspect samples for precipitates and consider using a different diluent for analysis.

cluster_mass_balance Troubleshooting Strategy for Mass Balance Failure start Mass Balance Failure check1 Analyze with MS Detector start->check1 check2 Analyze for Volatiles (Headspace GC) start->check2 check3 Optimize HPLC Method start->check3 check4 Inspect for Precipitates start->check4 reason1 Non-UV Active Degradants check1->reason1 reason2 Volatile Degradants check2->reason2 reason3 Co-eluting Peaks check3->reason3 reason4 Insoluble Degradants check4->reason4

Caption: Troubleshooting strategy for mass balance failure.

Data Presentation

The following tables are illustrative examples of how to present stability data for this compound.

Table 1: Stability of this compound in Different Solvents at 40°C

SolventTime (days)% Recovery of Parent CompoundNumber of DegradantsTotal % of Degradants
Methanol 0100.000.0
798.511.2
1496.223.5
3092.137.6
Acetonitrile 0100.000.0
799.20<0.1
1498.810.9
3097.512.1
Water (pH 7) 0100.000.0
795.324.1
1490.139.2
3082.4416.8

Table 2: Forced Degradation of this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (% Area)
0.1 N HCl (60°C, 24h) 15.234.8
0.1 N NaOH (60°C, 24h) 25.849.3
3% H₂O₂ (RT, 24h) 8.523.1
Heat (80°C, 48h) 5.112.5
Photostability (ICH Q1B) 12.326.7

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol is adapted from the ICH Q1A(R2) guidelines.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[2]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[2]

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable stability-indicating analytical method (e.g., HPLC with a PDA detector).[2]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.[2]

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (80°C, Solid) stress->thermal photo Photodegradation (ICH Q1B) stress->photo analysis Analyze by HPLC-PDA/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Forced degradation experimental workflow.

References

Troubleshooting low efficacy in cell-based assays with pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with pyrrolopyridine compounds in cell-based assays.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you identify and resolve problems in your experiments.

Q1: My pyrrolopyridine compound shows high potency in biochemical assays but low efficacy in my cell-based assay. What are the common causes?

Several factors can contribute to this discrepancy. It's often a result of the complex cellular environment, which is not accounted for in isolated biochemical assays.[1] Key areas to investigate include:

  • Compound Solubility and Stability: The compound may be precipitating in your cell culture media.[2][3]

  • Cellular Permeability: The compound may not be effectively entering the cells to reach its target.

  • Efflux Pumps: Cells can actively pump the compound out, reducing the intracellular concentration.[4]

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that counteract its intended activity.[5]

  • Cell-Specific Factors: The cell line you are using may have intrinsic resistance mechanisms or express low levels of the target protein.

Q2: How can I determine if my pyrrolopyridine compound is precipitating in the assay?

Precipitation of the compound is a frequent cause of low cellular efficacy. Here are some steps to assess and address this issue:

  • Visual Inspection: Before adding to cells, visually inspect the final compound dilution in your cell culture medium for any signs of cloudiness or particulate matter.

  • Kinetic Solubility Assay: Perform a kinetic solubility test by adding your DMSO stock to the assay buffer and measuring turbidity.[2][3] This will help you determine the concentration at which the compound starts to precipitate.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can cause compounds to "crash out" when diluted in aqueous buffer. Aim for a final DMSO concentration of less than 0.5%.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your compound in the assay buffer.[2]

Q3: What should I do if I suspect poor cell permeability is the issue?

If your compound has good solubility but still shows low efficacy, poor permeability might be the cause. Consider the following:

  • Assess Lipophilicity (LogP): Compounds with a LogP value that is too high or too low may have difficulty crossing the cell membrane.

  • Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can provide a quantitative measure of a compound's permeability.[7]

  • Prodrug Strategy: Chemical modification of the compound to a more permeable prodrug that is converted to the active form inside the cell can be an effective approach.[7]

Q4: My results are inconsistent between experiments. What could be the cause?

Inconsistent results often point to variability in experimental conditions. Here are some factors to check:

  • Cell Passage Number: The characteristics of cell lines can change with high passage numbers, affecting their response to compounds. It is recommended to use cells within a consistent and low passage range.[8][9]

  • Compound Stock and Dilutions: Ensure your DMSO stock is fully dissolved and prepare fresh dilutions for each experiment to avoid issues with compound degradation or precipitation after freeze-thaw cycles.[2][10]

  • Cell Seeding Density: Variations in the number of cells seeded can lead to inconsistent results. Optimize and standardize your cell seeding protocol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for pyrrolopyridine compounds in cell-based assays?

The optimal concentration will vary depending on the specific compound and cell line. However, a common starting point for dose-response experiments is a wide range, for instance, from 10 nM to 100 µM. Some potent pyrrolopyridine derivatives have shown activity in the low nanomolar to micromolar range.[11][12]

Q2: How can I improve the solubility of my pyrrolopyridine compound in aqueous assay buffer?

Several strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents: The use of co-solvents like ethanol or PEG 400 in the final dilution can improve solubility.[2]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[2]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[2][7]

Q3: Which cell viability assays are recommended for use with pyrrolopyridine kinase inhibitors?

Several assays are suitable, with the choice depending on your specific needs:

  • MTT/MTS Assays: These are colorimetric assays that measure metabolic activity and are widely used for assessing cell viability.[10]

  • CellTiter-Glo®: This is a luminescent assay that quantifies ATP, providing a sensitive measure of cell viability.[10]

  • Trypan Blue Exclusion: A simple method to count viable cells based on membrane integrity.

Q4: How can I confirm that the observed effect of my compound is due to the inhibition of its intended kinase target?

To confirm on-target activity, you can:

  • Western Blot Analysis: Measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation upon treatment with your compound would indicate on-target activity.[10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in intact cells.

  • Use of a Structurally Different Inhibitor: Comparing the effects of your compound with another known inhibitor of the same target can help confirm that the observed phenotype is due to on-target inhibition.[10]

Data Presentation

The following tables summarize quantitative data for hypothetical pyrrolopyridine compounds to illustrate how to structure and present your experimental results.

Table 1: Solubility of a Hypothetical Pyrrolopyridine Compound

Solvent/Buffer SystemApparent Solubility (µM)
Water< 0.1
PBS (pH 7.4)< 0.1
Cell Culture Medium + 10% FBS1.5
1% DMSO in PBS5
5% DMSO in PBS20
10% PEG 400 in PBS45
2% HP-β-CD in PBS90

Table 2: Efficacy of a Hypothetical Pyrrolopyridine Kinase Inhibitor in Different Assays

Assay TypeCell LineIC50 / GI50 (µM)
Biochemical Kinase Assay-0.05
Cell Proliferation (MTT)Cancer Cell Line A2.5
Cell Proliferation (MTT)Cancer Cell Line B15.7
Target Phosphorylation (Western Blot)Cancer Cell Line A0.5

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This protocol helps determine the concentration at which a compound precipitates in an aqueous buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of your pyrrolopyridine compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock into the assay buffer (e.g., PBS or cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.[2][3]

Protocol 2: MTT Cell Viability Assay

This protocol is a common method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your pyrrolopyridine compound in cell culture medium and add them to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Pyrrolopyridine Pyrrolopyridine Compound Pyrrolopyridine->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical pyrrolopyridine inhibitor targeting PI3K.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Pyrrolopyridine Pyrrolopyridine Compound Pyrrolopyridine->Syk PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, NFAT) PLCg2->Downstream

Caption: Simplified B-Cell Receptor (BCR) signaling pathway, a target for some pyrrolopyridine compounds.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Low Efficacy in Cell-Based Assay CheckSolubility Assess Compound Solubility Start->CheckSolubility IsSoluble Is it Soluble? CheckSolubility->IsSoluble OptimizeFormulation Optimize Formulation (Co-solvents, pH, etc.) IsSoluble->OptimizeFormulation No CheckPermeability Assess Cell Permeability IsSoluble->CheckPermeability Yes OptimizeFormulation->CheckSolubility IsPermeable Is it Permeable? CheckPermeability->IsPermeable ConsiderProdrug Consider Prodrug Strategy IsPermeable->ConsiderProdrug No CheckOnTarget Verify On-Target Activity IsPermeable->CheckOnTarget Yes ConsiderProdrug->CheckPermeability IsOnTarget Is it On-Target? CheckOnTarget->IsOnTarget InvestigateResistance Investigate Resistance Mechanisms IsOnTarget->InvestigateResistance No ReevaluateAssay Re-evaluate Assay Conditions IsOnTarget->ReevaluateAssay Yes InvestigateResistance->ReevaluateAssay End Efficacy Improved ReevaluateAssay->End

Caption: A logical workflow for troubleshooting low efficacy of pyrrolopyridine compounds.

References

Refining protocols for coupling reactions involving 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining protocols for various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in coupling reactions?

A1: Researchers may face several challenges, primarily stemming from the molecule's structure:

  • Low Solubility: The carboxylic acid group can lead to poor solubility in common organic solvents, complicating reaction setup and performance.

  • Catalyst Inhibition/Chelation: The pyridine nitrogen and the pyrrole N-H group can act as ligands, potentially chelating with the palladium catalyst and inhibiting its activity.[1] The carboxylate, when deprotonated, can also coordinate to the palladium center, potentially deactivating the catalyst.

  • Side Reactions: Common side reactions include hydrodehalogenation (loss of bromine), homocoupling of starting materials, and potential decarboxylation under harsh basic or high-temperature conditions.[2][3]

  • Purification Difficulties: The product, being zwitterionic or highly polar, can be challenging to purify using standard column chromatography.[4][5]

Q2: Should I protect the pyrrole N-H or the carboxylic acid group before running a coupling reaction?

A2: Protection strategy is a critical consideration:

  • N-H Protection: While some couplings can proceed with the unprotected N-H, protection is often recommended to prevent side reactions and improve solubility.[1] Common protecting groups for pyrroles include Boc, Ts, and SEM. The choice of protecting group can influence reaction yields.[6][7]

  • Carboxylic Acid Protection: Esterification of the carboxylic acid to a methyl or ethyl ester is a common strategy to improve solubility in organic solvents and prevent potential interference with the catalyst.[8][9] The ester can be saponified post-coupling if the free acid is the desired final product.

Q3: Which palladium catalyst is best suited for Suzuki-Miyaura coupling with this substrate?

A3: The choice of catalyst is crucial. While there is no single "best" catalyst for all Suzuki reactions, some general guidelines apply:

  • For Unprotected Acid: A catalyst system that is robust in the presence of acidic protons and can operate in polar or aqueous solvent mixtures is preferable.

  • For Protected Substrates: A wider range of catalysts can be effective. Buchwald's SPhos or XPhos ligands paired with a palladium source like Pd(OAc)₂ are often effective for heteroaryl couplings.[4] Pd(dppf)Cl₂ has also been shown to be a good choice for coupling with 5-bromoindazoles, which are structurally similar.[6][10]

Q4: How can I improve the yield of my Sonogashira coupling reaction?

A4: Low yields in Sonogashira couplings are a common issue. Consider the following:

  • Catalyst System: Ensure your palladium and copper(I) catalysts are fresh and active.[11][12] Copper-free conditions can be employed to avoid alkyne homocoupling (Glaser coupling).[11]

  • Base: An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne. Ensure it is dry and used in sufficient excess.[11]

  • Solvent: Solvents should be thoroughly degassed to prevent oxygen from poisoning the catalyst.[13]

  • Temperature: While aryl iodides can often be coupled at room temperature, aryl bromides typically require heating.[11]

Q5: What are the key considerations for a successful Buchwald-Hartwig amination?

A5: Key factors for a successful Buchwald-Hartwig amination include:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often necessary for challenging substrates.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. For unprotected azaindoles, a strong base like LiHMDS may be beneficial to deprotonate both the amine and the azaindole N-H, potentially reducing side reactions.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (argon or nitrogen) is critical.[14]

Troubleshooting Guides

Low or No Product Yield
Observed Issue Potential Cause Suggested Solution
Reaction fails to start or proceeds very slowly Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that is more air-stable.
Poor solubility of starting material- If using the free acid, consider esterification to improve solubility.- Use a co-solvent system (e.g., dioxane/water, DMF).- Increase the reaction temperature.
Catalyst inhibition- The pyridine nitrogen or carboxylate may be coordinating to the palladium. Try a different ligand that is more sterically hindering.- If the pyrrole N-H is unprotected, consider adding a protecting group.
Low yield with significant starting material remaining Insufficient reaction time or temperature- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature.
Inappropriate base- Ensure the base is strong enough for the specific coupling reaction.- Use a freshly opened or properly stored base.
Low yield with formation of byproducts Hydrodehalogenation (loss of bromine)- Use a less sterically hindered ligand or a weaker base.[2]- Lower the reaction temperature.
Homocoupling of starting materials- Adjust the stoichiometry of the coupling partners.- For Suzuki, ensure the boronic acid is of high purity.- For Sonogashira, ensure strictly anaerobic conditions to prevent Glaser coupling.[11]
Decarboxylation- Avoid excessively high temperatures and strongly basic conditions if working with the free acid.[3]
Product Purification Issues
Observed Issue Potential Cause Suggested Solution
Product is insoluble in common organic solvents for chromatography Zwitterionic nature of the product (free acid)- Convert the product to its ester or salt form to improve solubility.- Use reverse-phase chromatography.[4]
Product co-elutes with impurities Similar polarity of product and byproducts- Try a different solvent system for chromatography.- Consider crystallization as a purification method.
Streaking on TLC plate Acidic nature of the product- Add a small amount of acetic acid or formic acid to the chromatography eluent.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802HighEffective for 5-bromoindazoles.[6][10]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10012HighGood for challenging bromopyridines.[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9024ModerateA classic catalyst, may require longer reaction times.[15]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804ModerateModerate yield for 5-bromo-1-ethyl-1H-indazole.[10]

Table 2: General Conditions for Various Coupling Reactions

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, dppfK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, DMF, Toluene (often with water)80-110
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DiisopropylamineTHF, DMFRT - 80
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, XPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-120

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (or its ester derivative) (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system (e.g., Pd(dppf)Cl₂ (3-5 mol%)) and add it to the Schlenk flask.

  • Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If the product is an ester, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is the free acid, acidification of the aqueous layer may be necessary to precipitate the product, followed by filtration.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling
  • Preparation: In a flask, combine this compound (or its ester) (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Chromatography/Recrystallization) G->H Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Solubility Is the starting material soluble? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Use fresh catalyst/pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Solubility->Check_Conditions Yes Solution_Solubility Esterify acid or use co-solvents/higher temperature. Check_Solubility->Solution_Solubility No Check_Byproducts Are there significant byproducts? Check_Conditions->Check_Byproducts Yes Solution_Conditions Increase time/temperature or change base. Check_Conditions->Solution_Conditions No Solution_Byproducts Adjust stoichiometry, temperature, or base. Check_Byproducts->Solution_Byproducts Yes

References

Technical Support Center: Navigating the Metabolic Instability of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of 7-azaindole derivatives?

A1: The metabolic instability of 7-azaindole derivatives is primarily attributed to two main enzymatic pathways:

  • Aldehyde Oxidase (AO): AO, a cytosolic enzyme, is a key player in the metabolism of nitrogen-containing heterocyclic compounds like 7-azaindoles.[1][2][3] Oxidation often occurs at electron-deficient positions of the heterocyclic ring system. For instance, oxidation at the 2-position of the 7-azaindole ring to form a 2-hydroxy-7-azaindole metabolite has been observed.[1]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a wide range of xenobiotics.[4][5] For 7-azaindole derivatives, CYP-mediated metabolism can involve hydroxylation, amide hydrolysis, and defluorination.[6][7]

Q2: My 7-azaindole derivative shows high clearance in human liver microsomes (HLM). What could be the cause?

A2: High clearance in HLM typically points towards extensive metabolism by CYP enzymes, as these are the primary drug-metabolizing enzymes in this subcellular fraction.[8][9] Common metabolic reactions include hydroxylation and other oxidative transformations.[6][7] It is also possible that the compound is a substrate for multiple CYP isoforms, leading to rapid metabolism.[10][11]

Q3: My compound is stable in HLM but shows rapid clearance in hepatocytes. Why the discrepancy?

A3: This discrepancy often suggests the involvement of metabolic pathways not fully represented in microsomes. The most likely culprit is aldehyde oxidase (AO), as it is a cytosolic enzyme and therefore present in hepatocytes but not in liver microsomes.[1] Other possibilities include metabolism by phase II enzymes (e.g., UGTs, SULTs) which are present in hepatocytes and can conjugate the parent compound or its phase I metabolites.[4]

Q4: What are some common strategies to improve the metabolic stability of 7-azaindole derivatives?

A4: Several medicinal chemistry strategies can be employed to mitigate metabolic instability:

  • Blocking Sites of Metabolism: Introducing substituents, such as a methyl or fluoro group, at metabolically labile positions can sterically hinder enzyme access and block metabolism.[12] For example, substitution at the 2-position of the azaindole ring has been shown to reduce AO-mediated metabolism.[1]

  • Modulating Electronic Properties: Altering the electronic distribution within the molecule can make it less susceptible to enzymatic attack.

  • Bioisosteric Replacement: Replacing the 7-azaindole core with a more metabolically stable isostere can be a viable strategy, although this may impact the compound's pharmacological activity.[13][14]

  • Introduction of Polar Groups: Increasing the polarity of a molecule can sometimes reduce its affinity for metabolic enzymes and may also facilitate faster renal clearance of the unchanged drug.[15]

Troubleshooting Guides

Problem 1: High in vitro clearance observed in liver microsomes.
Possible Cause Troubleshooting Step Expected Outcome
Extensive CYP-mediated metabolism Perform a CYP reaction phenotyping study using a panel of recombinant human CYP enzymes or selective chemical inhibitors.Identification of the specific CYP isoform(s) responsible for the metabolism. This allows for a more targeted medicinal chemistry approach to block the metabolic soft spot.
Formation of reactive metabolites Conduct a glutathione (GSH) trapping experiment to detect the formation of reactive electrophilic species.Identification of GSH adducts can confirm the bioactivation pathway and guide structural modifications to prevent the formation of potentially toxic metabolites.[16]
Problem 2: Discrepancy between microsomal and hepatocyte stability.
Possible Cause Troubleshooting Step Expected Outcome
Aldehyde Oxidase (AO) mediated metabolism 1. Perform a metabolic stability assay in liver cytosol.[1][4]2. Use an AO-selective inhibitor (e.g., hydralazine) in the hepatocyte assay.1. High clearance in cytosol would strongly indicate AO involvement.2. A significant decrease in clearance in the presence of the inhibitor confirms AO-mediated metabolism.
Phase II metabolism (conjugation) Analyze the hepatocyte incubation samples for the formation of glucuronide or sulfate conjugates using LC-MS/MS.Detection of conjugated metabolites will confirm the involvement of phase II enzymes.

Data Presentation

Table 1: Comparative Metabolic Stability of 7-Azaindole Analogs

CompoundModificationHLM Clint (µL/min/mg)Hepatocyte Clint (µL/min/10⁶ cells)Primary Metabolic Pathway
Parent 1 Unsubstituted150>300CYP3A4, AO
Analog 1A 2-Methyl substitution12050CYP3A4
Analog 1B 5-Fluoro substitution80150CYP2C9, AO
Parent 2 C3-Pyridine>200>300CYP (multiple), AO
Analog 2A C3-Pyrazole5075CYP2D6

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled HLM on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • Pre-warm a solution of HLM and phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8][17]

Protocol 2: Metabolic Stability Assay in Hepatocytes
  • Preparation:

    • Thaw cryopreserved hepatocytes and assess viability.

    • Prepare a suspension of hepatocytes in a suitable incubation medium.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator.

    • Add the test compound to the hepatocyte suspension.

  • Sampling and Quenching:

    • At specified time points, remove an aliquot of the cell suspension.

    • Quench the reaction as described for the HLM assay.

  • Analysis and Data Calculation:

    • Follow the same analysis and data calculation steps as for the HLM assay.[18]

Visualizations

metabolic_pathways 7-Azaindole Derivative 7-Azaindole Derivative Phase I Metabolism Phase I Metabolism 7-Azaindole Derivative->Phase I Metabolism CYP Enzymes CYP Enzymes Phase I Metabolism->CYP Enzymes Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) Phase I Metabolism->Aldehyde Oxidase (AO) Oxidized Metabolites Oxidized Metabolites CYP Enzymes->Oxidized Metabolites Aldehyde Oxidase (AO)->Oxidized Metabolites Phase II Metabolism Phase II Metabolism Oxidized Metabolites->Phase II Metabolism UGTs, SULTs UGTs, SULTs Phase II Metabolism->UGTs, SULTs Conjugated Metabolites Conjugated Metabolites UGTs, SULTs->Conjugated Metabolites Excretion Excretion Conjugated Metabolites->Excretion

Caption: Major metabolic pathways for 7-azaindole derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Analysis cluster_interpretation Interpretation HLM Assay HLM Assay LC-MS/MS Analysis LC-MS/MS Analysis HLM Assay->LC-MS/MS Analysis Hepatocyte Assay Hepatocyte Assay Hepatocyte Assay->LC-MS/MS Analysis Cytosol Assay Cytosol Assay Cytosol Assay->LC-MS/MS Analysis Metabolite ID Metabolite ID LC-MS/MS Analysis->Metabolite ID Calculate Clint Calculate Clint LC-MS/MS Analysis->Calculate Clint Identify Metabolic Hotspots Identify Metabolic Hotspots Metabolite ID->Identify Metabolic Hotspots SAR Development SAR Development Calculate Clint->SAR Development Identify Metabolic Hotspots->SAR Development

Caption: Workflow for assessing metabolic stability.

troubleshooting_logic High Clearance in Hepatocytes High Clearance in Hepatocytes Stable in HLM? Stable in HLM? High Clearance in Hepatocytes->Stable in HLM? Likely AO Metabolism Likely AO Metabolism Stable in HLM?->Likely AO Metabolism Yes Likely CYP Metabolism Likely CYP Metabolism Stable in HLM?->Likely CYP Metabolism No Confirm with Cytosol Assay Confirm with Cytosol Assay Likely AO Metabolism->Confirm with Cytosol Assay Perform CYP Phenotyping Perform CYP Phenotyping Likely CYP Metabolism->Perform CYP Phenotyping

Caption: Troubleshooting logic for high hepatocyte clearance.

References

Technical Support Center: Enhancing the Purity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of synthesized 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 5-bromo-7-azaindole: The starting material for the introduction of the 3-carboxylic acid group.

  • Over-brominated species: Molecules with additional bromine atoms on the pyrrolopyridine ring.

  • Decarboxylated product (5-bromo-7-azaindole): The target molecule can lose its carboxylic acid group, especially at elevated temperatures.

  • Aldehyde intermediate: If the synthesis proceeds through the oxidation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this intermediate may be present if the oxidation is incomplete.

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of the bromo- and carboxylic acid groups may be formed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the impurity profile and the scale of the reaction. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities, especially if the crude product is relatively pure. The choice of solvent is critical.

  • Silica Gel Column Chromatography: Effective for separating the target compound from less polar impurities. Due to the acidic nature of the target molecule, it may streak on the column. Adding a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve the separation.

  • Reverse-Phase Column Chromatography: A suitable technique for purifying polar compounds. This method can be particularly effective for separating the target carboxylic acid from non-polar impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring the purification process.

  • TLC: A quick and easy way to assess the separation of your compound from impurities during column chromatography and to check the purity of fractions.

  • HPLC: Provides quantitative information about the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or TFA) is a good starting point for method development.

Q4: My purified product shows a lower melting point than expected and a broad melting range. What could be the issue?

A4: A low and broad melting point is a strong indication of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended.

Troubleshooting Guide

Problem 1: My final product is contaminated with the starting material, 5-bromo-7-azaindole.

  • Question: How can I remove unreacted 5-bromo-7-azaindole from my product?

  • Answer: 5-bromo-7-azaindole is significantly less polar than the target carboxylic acid. This difference in polarity can be exploited for purification.

    • Column Chromatography: Use a silica gel column. The less polar 5-bromo-7-azaindole will elute before the more polar carboxylic acid. A gradient elution from a less polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) should provide good separation.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic 5-bromo-7-azaindole will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.

Problem 2: I suspect my product is contaminated with over-brominated species.

  • Question: How can I separate my desired mono-brominated product from di- or tri-brominated impurities?

  • Answer: Over-brominated species will have a higher molecular weight and are generally less polar than the mono-brominated product.

    • Column Chromatography: Careful silica gel column chromatography with a shallow elution gradient can often resolve compounds with different degrees of bromination.

    • Recrystallization: If a suitable solvent is found, it may be possible to selectively crystallize the desired product, leaving the more soluble over-brominated impurities in the mother liquor.

Problem 3: My product appears to be degrading back to 5-bromo-7-azaindole upon heating.

  • Question: How can I prevent the decarboxylation of my product during purification?

  • Answer: Decarboxylation is often promoted by heat.

    • Avoid Excessive Heat: During solvent evaporation and drying, use the lowest possible temperature. A rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C) is recommended. Avoid drying the product in a high-temperature oven for extended periods.

    • Purification Method: If decarboxylation is a significant issue, consider purification methods that do not require heating, such as column chromatography at room temperature.

Data Presentation

The purity of the starting material is crucial for a clean reaction. Patents for the synthesis of 5-bromo-7-azaindole report high purity levels after recrystallization.

Table 1: Purity of 5-bromo-7-azaindole after Recrystallization

Recrystallization SolventReported Purity (HPLC)Reference
Toluene>99.3%[1]
Petroleum ether/Ethyl acetateNot specified[2]
Chloroform/HexaneNot specified[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and the choice of solvent will need to be optimized for your specific impurity profile.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or mixtures with water or hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column. Alternatively, dissolve the sample in a small volume of the initial eluent and load it directly onto the column.

  • Elution: Start with a less polar eluent system (e.g., 9:1 ethyl acetate/hexanes with 0.1% acetic acid) and gradually increase the polarity (e.g., to 100% ethyl acetate, then adding methanol, all with 0.1% acetic acid). The addition of a small amount of acid helps to reduce tailing of the carboxylic acid on the silica gel.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Analysis Analyze by TLC/HPLC Crude->Analysis Decision Purity > 95%? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography Decision->Column No Reanalyze Re-analyze by TLC/HPLC Recrystallize->Reanalyze Column->Reanalyze Pure Pure Product Reanalyze->Pure

Caption: Recommended purification workflow for this compound.

TroubleshootingTree Impurity Impurity Detected by HPLC/TLC CheckSM Impurity matches starting material? Impurity->CheckSM LessPolar Impurity less polar? CheckSM->LessPolar No AcidBase Perform Acid-Base Extraction CheckSM->AcidBase Yes HigherMW Impurity has higher MW (MS)? LessPolar->HigherMW No NormalPhase Use Normal Phase Chromatography LessPolar->NormalPhase Yes OverBrominated Likely Over-brominated HigherMW->OverBrominated Yes Decarboxylated Likely Decarboxylated HigherMW->Decarboxylated No

Caption: Troubleshooting decision tree for common impurities.

References

Validation & Comparative

A Comparative Guide to 7-Azaindole-Based Kinase Inhibitors and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core. This core structure is also known as a 7-azaindole skeleton. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent foundation for designing potent and selective inhibitors. While specific public domain data on the inhibitory activity of this compound is limited, its structural class has produced several highly successful and clinically relevant drugs.

This guide provides a comparative overview of well-characterized kinase inhibitors based on the 7-azaindole scaffold versus other established multi-kinase inhibitors. The comparison focuses on inhibitory potency against key kinase targets, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 7-azaindole-based drugs and other widely recognized kinase inhibitors against their primary targets. Lower IC50 values indicate higher potency.

Inhibitor ClassCompound NamePrimary Kinase Target(s)IC50 / Kᵢ (nM)
7-Azaindole Based Vemurafenib BRAFV600E13 - 31[1]
B-Raf (wild-type)100 - 160
C-Raf6.7 - 48
7-Azaindole Based Pexidartinib CSF1R (cFMS)13 - 20[2][3]
c-Kit10 - 16[2]
7-Azaindole Based Decernotinib JAK32.5 (Kᵢ)[4][5]
JAK111 (Kᵢ)[4]
JAK213 (Kᵢ)[4]
Multi-Kinase Inhibitor Sunitinib PDGFRβ2[6][7]
VEGFR2 (Flk-1)80[6][7]
Multi-Kinase Inhibitor Sorafenib Raf-16[8]
B-Raf22[8]
PDGFRβ57[9]
VEGFR290[9]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of inhibitor compound r1 Combine inhibitor dilutions with reaction mix in multi-well plate p1->r1 p2 Prepare Kinase/Substrate/ ATP reaction mix p2->r1 r2 Incubate at constant temperature (e.g., 30°C) for a defined period r1->r2 d1 Stop reaction and add detection reagent (e.g., ADP-Glo™) r2->d1 d2 Measure signal (e.g., Luminescence) d1->d2 d3 Plot % Inhibition vs. log[Inhibitor] d2->d3 d4 Calculate IC50 value using non-linear regression d3->d4

References

A Comparative Study of 5-Bromo vs. 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and other therapeutic agents. Halogenation at the 5-position is a common strategy to modulate the physicochemical and biological properties of this core structure. This guide provides a comparative analysis of 5-bromo and 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their synthetic utility and biological significance, supported by available experimental data.

Physicochemical Properties

The substitution of a bromine versus a chlorine atom at the 5-position of the 7-azaindole core imparts distinct physicochemical properties that can influence a compound's pharmacokinetic and pharmacodynamic profile. Bromine is larger and more polarizable than chlorine, which can affect lipophilicity, metabolic stability, and the potential for halogen bonding with biological targets.

Property5-Bromo-1H-pyrrolo[2,3-b]pyridine5-Chloro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₇H₅BrN₂C₇H₅ClN₂[1]
Molecular Weight 197.03 g/mol [2]152.58 g/mol [1]
Appearance White to light brown powder or crystal[3][4]Yellow powder[1]
Melting Point 176-180 °C[4]161-162 °C[1]

Synthetic Utility: A Comparative Overview of Key Coupling Reactions

The 5-halo-7-azaindole scaffold serves as a versatile building block for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond (C-Br vs. C-Cl) is a critical factor influencing reaction conditions and yields. Generally, the C-Br bond is more reactive than the C-Cl bond, often leading to milder reaction conditions and higher yields in cross-coupling reactions. However, the lower cost and greater availability of chlorinated starting materials can make them an attractive alternative.

Below is a summary of representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that a direct comparison is challenging due to the variability in reported reaction conditions across different studies. The data presented is collated from various sources and should be interpreted with caution.

Table 1: Comparative Yields of Palladium-Catalyzed Cross-Coupling Reactions

ReactionHalogenCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura BromoPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good yields (specific percentage not available)[5]
Suzuki-Miyaura ChloroPhenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol6085[6]
Sonogashira BromoPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT - 60Not specified[7]
Sonogashira ChloroPhenylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedData not available
Buchwald-Hartwig BromoMorpholinePd precatalyst/RuPhosLiHMDSNot specifiedNot specified33[8]
Buchwald-Hartwig ChloroN-benzylmethylamineRuPhos Pd G2/RuPhosNot specifiedNot specifiedNot specified96 (Note: conflicting reports on structure)[8]

Biological Activity: Kinase Inhibition and Cytotoxicity

Derivatives of 5-bromo- and 5-chloro-1H-pyrrolo[2,3-b]pyridine have been extensively explored as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The nature of the halogen at the 5-position can influence the potency and selectivity of these inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Several 7-azaindole-based compounds have been developed as FGFR inhibitors.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K FGFR->PI3K Autophosphorylation & Adaptor Recruitment PLCG PLCγ FGFR->PLCG Autophosphorylation & Adaptor Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation CDK9_Signaling_Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb forms CyclinT1 Cyclin T1 CyclinT1->PTEFb forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 DSIF DSIF PTEFb->DSIF Phosphorylates NELF NELF PTEFb->NELF Phosphorylates Transcription Transcription Elongation RNAPII->Transcription DSIF->Transcription NELF->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->CDK9 Inhibits Suzuki_Workflow Start Start: 5-Halo-7-azaindole, Arylboronic acid, Pd Catalyst, Ligand, Base Reaction Reaction Setup: Inert atmosphere (N₂ or Ar) Degassed Solvent Start->Reaction Heating Heating: Stir at elevated temperature (e.g., 80-100 °C) Reaction->Heating Monitoring Monitoring: TLC or LC-MS Heating->Monitoring Workup Work-up: Aqueous extraction Monitoring->Workup Purification Purification: Column chromatography Workup->Purification Product Product: 5-Aryl-7-azaindole Purification->Product

References

Validating the Mechanism of Action for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exploring their mechanism of action as kinase inhibitors and comparing their potential efficacy against various kinase targets implicated in oncology and inflammatory diseases.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of the 7-azaindole scaffold, including this compound, primarily act as ATP-competitive inhibitors. The core structure mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of protein kinases. The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site and preventing the binding of ATP, thereby inhibiting kinase activity. The substituents at the 3 and 5 positions of the 7-azaindole ring play a significant role in determining the potency and selectivity of these inhibitors by interacting with specific residues within the ATP-binding pocket.

Comparative Inhibitory Activity

While specific comparative data for this compound across a wide panel of kinases is not extensively available in the public domain, the inhibitory activities of closely related 7-azaindole derivatives against key kinase targets are summarized below. These tables provide a comparative overview against established kinase inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of 7-Azaindole Derivatives and Standard Inhibitors against Fibroblast Growth Factor Receptors (FGFR)

Compound/InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Derivative (4h)7925712[1]
Alternative Inhibitors
Erdafitinib1.22.56.433[2]
Futibatinib1.51.41.42.8[2]
Pemigatinib0.40.51.230[2]

Table 2: Comparative Inhibitory Activity (IC50) of 7-Azaindole Derivatives and Standard Inhibitors against Janus Kinase 3 (JAK3)

Compound/InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference
Pyrrolo[1,2-b]pyridazine-3-carboxamide (5g)--<10<10[3]
Alternative Inhibitors
Tofacitinib1201344[4]
Ruxolitinib3.32.842819[4]
Abrocitinib29803>10,0001,300[4]

Table 3: Comparative Inhibitory Activity (IC50) of 7-Azaindole Derivatives and Standard Inhibitors against Cyclin-Dependent Kinase 9 (CDK9)

Compound/InhibitorCDK9/Cyclin T (nM)Reference
7-Azaindole Derivative (AZD4573)3[5]
7-Azaindole Derivative (BAY-1251152)4[5]
Alternative Inhibitors
Flavopiridol3[6]
Dinaciclib1[6]
AT7519<10[6]

Table 4: Comparative Inhibitory Activity (IC50) of 7-Azaindole Derivatives and Standard Inhibitors against Haspin Kinase

Compound/InhibitorHaspin (nM)Reference
7-Azaindole Derivative (8l)14[4]
Alternative Inhibitors
CHR-6494757.1 (MDA-MB-231 cells)[7]
5-Iodotubercidin (5-ITu)-[7]

Experimental Protocols

The validation of the mechanism of action and the determination of inhibitory potency of this compound derivatives typically involve a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant purified kinase (e.g., FGFR, JAK3, CDK9, or Haspin)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), [γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (this compound derivative)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radiometric assays or cold ATP for luminescence-based assays).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of a compound on a specific kinase signaling pathway within a cellular context.

Objective: To determine the effect of the test compound on the phosphorylation of a downstream substrate of the target kinase in a cellular environment.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with an activated FGFR pathway).

  • Cell culture medium and supplements.

  • Test compound (this compound derivative).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: A primary antibody specific for the phosphorylated form of the downstream substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting or a fluorophore for ELISA).

  • Western blot or ELISA detection reagents.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system. To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

    • ELISA: Use a sandwich ELISA kit where the wells are coated with a capture antibody for the total substrate. Add the cell lysates to the wells, followed by the detection antibody specific for the phosphorylated form of the substrate. A labeled secondary antibody and a substrate for the label are then used to generate a detectable signal.

  • Data Analysis: Quantify the band intensity (Western blot) or the signal intensity (ELISA) for the phosphorylated substrate at each compound concentration. Normalize this to the total substrate or housekeeping protein. Calculate the percentage of inhibition of substrate phosphorylation relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 7-azaindole derivatives and a general experimental workflow for their evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Regulates Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->JAK3 Inhibits

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Promotes DSIF_NELF->RNAPII Inhibits Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->PTEFb Inhibits

Caption: CDK9-Mediated Transcriptional Elongation and Point of Inhibition.

Haspin_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Thr3 H3T3ph Phospho-H3T3 CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitosis Proper Chromosome Segregation in Mitosis CPC->Mitosis Ensures Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->Haspin Inhibits

Caption: Haspin Kinase Signaling in Mitosis and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 Data Analysis & Validation Compound_Synthesis Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Selectivity_Screening Kinase Panel Screening Biochemical_Assay->Selectivity_Screening Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Screening->SAR_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Based_Assay->Phenotypic_Assay Mechanism_Validation Mechanism of Action Validation Phenotypic_Assay->Mechanism_Validation SAR_Analysis->Mechanism_Validation

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

References

The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of 7-Azaindole Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. The 7-azaindole scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibitors, demonstrating significant promise in preclinical studies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of notable 7-azaindole based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

Unveiling a Privileged Scaffold in Drug Discovery

The 7-azaindole core, a bioisostere of indole, has garnered immense interest in medicinal chemistry due to its unique chemical properties that facilitate strong interactions with biological targets, most notably the hinge region of protein kinases. This has led to the development of several successful kinase inhibitors targeting a range of diseases, primarily cancer. This comparison guide will delve into the efficacy of key 7-azaindole derivatives, highlighting the critical transition from a controlled in vitro environment to the complex biological milieu of in vivo models.

Comparative Efficacy: From the Benchtop to Preclinical Models

The following tables summarize the quantitative in vitro and in vivo data for a selection of 7-azaindole based compounds, providing a clear comparison of their potency and therapeutic potential.

Table 1: In Vitro Potency of 7-Azaindole Based Compounds

Compound Name (Target)In Vitro AssayCell LineIC50 / Potency
Vemurafenib (BRAF V600E)Kinase Inhibition AssayN/A31 nM[1]
Cell Proliferation AssayBRAF V600E Mutant MelanomaDose-dependent inhibition
Pexidartinib (CSF-1R)Kinase Inhibition AssayN/A17 nM[2]
Cell Proliferation AssayTGCT cells0 - 200 µM (96h)
AZD5363 (AKT)Kinase Inhibition AssayN/A<10 nM (all AKT isoforms)
Cell Proliferation AssayVarious solid and hematologic tumor lines<3 µM in 41 of 182 cell lines[3]
GSK2126458 (PI3K/mTOR)In Vitro Antitumor ActivityVarious primary human tumors50 nM (90 min) induced apoptosis[4]
7-azaindole c-Met Inhibitor (Analog 34) Kinase Inhibition AssayN/A1.06 nM[5]
Cell Proliferation AssayH460, A549, U87MGPotent antiproliferative activity[5]

Table 2: In Vivo Efficacy of 7-Azaindole Based Compounds in Xenograft Models

Compound NameAnimal ModelTumor TypeDosing RegimenEfficacy
Vemurafenib Mouse XenograftBRAF V600E Mutant MelanomaOral, dose-dependentInhibition of tumor growth[1]
Pexidartinib Mouse XenograftOsteosarcoma290 ppm in chow (24 days)Reduced tumor growth and metastasis[2]
AZD5363 Mouse XenograftVarious tumor typesChronic oral dosingDose-dependent tumor growth inhibition[6]
GSK2126458 N/AN/AN/AIn vivo activity in pharmacodynamic and tumor growth efficacy models[7]
7-azaindole c-Met Inhibitor (Analog 34) N/AN/AN/AExpected to have in vivo efficacy based on potent in vitro data[5]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 7-azaindole compounds and a typical experimental workflow.

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF AZD5363 AZD5363 (7-Azaindole) AZD5363->AKT GSK2126458 GSK2126458 (7-Azaindole) GSK2126458->PI3K GSK2126458->mTOR

Caption: Simplified signaling pathways targeted by 7-azaindole based kinase inhibitors.

b cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Kinase Assay) Determine IC50 cell_based_assay Cell-Based Assay (e.g., MTT Assay) Assess antiproliferative activity biochemical_assay->cell_based_assay western_blot Western Blot Confirm target inhibition cell_based_assay->western_blot xenograft_model Animal Xenograft Model (e.g., Mouse) Evaluate tumor growth inhibition western_blot->xenograft_model Lead Compound Selection pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies

Caption: General experimental workflow for evaluating 7-azaindole based compounds.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of a 7-azaindole compound that inhibits 50% of the target kinase activity.

Materials:

  • Recombinant purified target kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP (at Km concentration for the specific kinase)

  • Specific peptide substrate for the kinase

  • 7-azaindole compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the 7-azaindole compound in kinase buffer.

  • In a 384-well plate, add the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add the kinase and substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a 7-azaindole compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 7-azaindole compound or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a 7-azaindole compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • 7-azaindole compound formulated for in vivo administration

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the 7-azaindole compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Western Blot Analysis for Target Phosphorylation

Objective: To confirm the mechanism of action of a 7-azaindole compound by assessing the phosphorylation status of its target kinase and downstream signaling proteins.

Materials:

  • Cancer cells treated with the 7-azaindole compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the levels of total and phosphorylated proteins.

Conclusion

The 7-azaindole scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The data presented in this guide underscores the importance of a multi-faceted approach to drug evaluation, where promising in vitro potency must translate into tangible in vivo efficacy. While the transition from benchtop to preclinical models presents numerous hurdles, the successful examples of Vemurafenib and Pexidartinib demonstrate that a deep understanding of the compound's mechanism of action, coupled with rigorous experimental validation, can pave the way for the development of novel and effective therapies. This guide serves as a valuable resource for researchers in the field, providing a framework for the comparative analysis of 7-azaindole based compounds and the detailed methodologies required for their comprehensive evaluation.

References

A Comparative Analysis of the Anticancer Potential: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid versus Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-targeted tyrosine kinase inhibitor Sunitinib has long been a benchmark. However, the quest for novel compounds with improved efficacy and selectivity is perpetual. This guide provides a comparative overview of the anticancer activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives against the established drug, Sunitinib. While direct comparative studies on this compound are limited, emerging research on its structural analogs suggests a promising future for this class of compounds.

Executive Summary

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs, crucial for angiogenesis and tumor cell proliferation.[1][2][3] In contrast, this compound is a newer heterocyclic compound whose anticancer potential is under active investigation.[4][5] Notably, derivatives of the closely related 5-bromo-7-azaindolin-2-one scaffold have demonstrated superior potency to Sunitinib in several cancer cell lines, highlighting the promise of the broader pyrrolo[2,3-b]pyridine class.

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the available quantitative data for Sunitinib and derivatives of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold. It is important to note the absence of direct IC50 values for this compound in the public domain, necessitating the use of data from its closely related derivatives.

Table 1: In Vitro Anticancer Activity (IC50, µM) of a 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) vs. Sunitinib

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)
Compound 23p 2.3573.0122.876
Sunitinib 31.59449.03642.118

Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[6]

Table 2: Kinase Inhibitory Activity of Sunitinib

Kinase TargetIC50 (nM)
PDGFRβ2
VEGFR2 (Flk-1)80
c-Kit-
FLT3-
RET-

IC50 values for c-Kit, FLT3, and RET were not explicitly quantified in the provided search results but are known targets of Sunitinib.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives or Sunitinib) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9][10][11]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect is quantified by the reduction in kinase activity. Luminescence-based assays, for instance, measure the amount of ATP remaining after the kinase reaction.

  • Procedure:

    • A kinase reaction mixture containing the target kinase, a specific substrate, and ATP is prepared.

    • The test compound at various concentrations is added to the wells of a microplate.

    • The kinase reaction is initiated by adding the kinase reaction mixture to the wells.

    • After incubation, a detection reagent is added to stop the reaction and generate a signal (e.g., luminescence).

    • The signal is measured using a plate reader, and the IC50 value is determined.[12][13][14]

Cell Cycle Analysis

This method analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Cells are treated with the test compound for a specific duration, then harvested and washed with PBS.

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[15][16][17]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent label (e.g., FITC) to detect this translocation. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are treated with the test compound.

    • The cells are harvested and washed with binding buffer.

    • The cells are incubated with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[1][2][4]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_Sunitinib Sunitinib's Mechanism of Action cluster_RTKs Receptor Tyrosine Kinases cluster_Downstream Downstream Effects Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKIT c-KIT Sunitinib->cKIT Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Inhibition Proliferation Tumor Cell Proliferation PDGFR->Proliferation Inhibition cKIT->Proliferation Inhibition

Caption: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

G cluster_Pyrrolo Putative Mechanism of Pyrrolo[2,3-b]pyridine Derivatives cluster_FGFR Fibroblast Growth Factor Receptors cluster_Downstream_FGFR Downstream Signaling cluster_Effects_FGFR Cellular Effects Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives FGFR1 FGFR1 Compound->FGFR1 FGFR2 FGFR2 Compound->FGFR2 FGFR3 FGFR3 Compound->FGFR3 RAS_RAF RAS-RAF-MEK-ERK Pathway Compound->RAS_RAF Inhibition PI3K_AKT PI3K-AKT Pathway Compound->PI3K_AKT Inhibition FGFR1->RAS_RAF Activation FGFR2->PI3K_AKT Activation Proliferation_FGFR Cell Proliferation RAS_RAF->Proliferation_FGFR Promotion Survival_FGFR Cell Survival PI3K_AKT->Survival_FGFR Promotion

Caption: Postulated inhibitory action of pyrrolo[2,3-b]pyridine derivatives on FGFR signaling.

G cluster_Workflow In Vitro Anticancer Assay Workflow A Cell Culture (Cancer Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Data Analysis (IC50, Apoptotic Population, etc.) D->G E->G F->G

Caption: A generalized workflow for in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

While Sunitinib remains a cornerstone in the treatment of specific cancers, the pyrrolo[2,3-b]pyridine scaffold, represented here by this compound and its derivatives, presents a compelling area for future research. The significantly lower IC50 values of a 5-bromo-7-azaindolin-2-one derivative compared to Sunitinib in several cancer cell lines underscore the potential of this chemical class to yield highly potent anticancer agents.

Further research is critically needed to:

  • Synthesize and evaluate the anticancer activity of this compound itself.

  • Conduct direct, head-to-head comparative studies of this compound and its optimized derivatives against Sunitinib across a broad panel of cancer cell lines.

  • Elucidate the precise kinase inhibitory profile and mechanism of action of this class of compounds.

The preliminary data strongly suggests that the 5-Bromo-1H-pyrrolo[2,3-b]pyridine core is a promising scaffold for the development of next-generation kinase inhibitors that may offer advantages over existing therapies.

References

Comparative Cross-Reactivity Profiling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Related 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a member of the 7-azaindole class of compounds. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide leverages experimental data from structurally similar 7-azaindole-based kinase inhibitors to project a likely cross-reactivity profile. The 7-azaindole scaffold is a well-established "hinge-binding" motif found in numerous potent and selective kinase inhibitors.[1][2] The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel kinase inhibitors, offering insights into potential off-target effects and opportunities for optimizing selectivity.

Quantitative Comparison of 7-Azaindole-Based Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives against various kinases. This data, compiled from multiple studies, illustrates the diverse range of kinase targets for this scaffold and highlights the impact of substitutions on potency and selectivity. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/InhibitorTarget Kinase(s)IC50 (nM)
This compound Data Not AvailableData Not Available
7-Azaindole Derivative (Compound 164)CDK17
CDK23
7-Azaindole Analogue (178d)VEGFR237
GSK3βInactive
6-Azaindole Derivative (178c)VEGFR248
GSK3β9
FLT-318
C-3 Aryl-7-azaindole Derivative (94)JAK2260
7-Azaindole Derivative (97)JAK21
7-Azaindole Derivative (8l)Haspin14
Dual 7-Azaindole Inhibitors (8g, 8h)CDK9/CyclinT & HaspinDual Inhibitors
Pexidartinib (4e)CSF1R13
Vemurafenib (7c)BRAF-V600E31

Discussion of Potential Cross-Reactivity

The 7-azaindole core of this compound is known to interact with the ATP-binding site of a wide range of kinases by forming bidentate hydrogen bonds with the hinge region.[2] The specific cross-reactivity profile of a given 7-azaindole derivative is heavily influenced by the substituents on the core structure. These substituents interact with regions of the ATP-binding pocket outside of the hinge, which are more variable between different kinases.

Based on the structure of this compound, with a bromine atom at the 5-position and a carboxylic acid at the 3-position, we can infer some potential cross-reactivity trends. The carboxylic acid at the 3-position is a significant feature that can form additional hydrogen bonds or ionic interactions, potentially increasing potency for certain kinases. The bromine at the 5-position can occupy a hydrophobic pocket, and its size and electronic properties will influence binding affinity and selectivity.

Given the data for other 7-azaindole derivatives, it is plausible that this compound could exhibit activity against a range of kinases, including but not limited to cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like VEGFR. However, without direct experimental data, this remains a predictive assessment. A comprehensive kinase panel screening would be necessary to definitively determine its cross-reactivity profile.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a multi-faceted approach combining in vitro biochemical assays with cellular-based assays is recommended.

In Vitro Kinase Selectivity Profiling

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times to remove any remaining unincorporated radiolabeled ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Target Engagement and Pathway Analysis

To confirm that the compound interacts with its intended target in a cellular context and to understand its impact on downstream signaling, cellular assays are crucial.

Materials:

  • Cell lines relevant to the target kinase(s)

  • Cell culture medium and supplements

  • This compound

  • Antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins

  • Lysis buffer

  • Western blotting reagents and equipment

Procedure:

  • Culture the chosen cell lines to the desired confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting to detect the levels of the phosphorylated and total target kinase and key downstream signaling proteins.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its pathway.

Visualizations

Kinase Inhibitor Cross-Reactivity Profiling Workflow

G Kinase Inhibitor Cross-Reactivity Profiling Workflow cluster_0 Compound Preparation cluster_1 In Vitro Profiling cluster_2 Cellular Analysis cluster_3 Data Analysis & Interpretation A Synthesize & Purify This compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Broad Kinase Panel Screen (e.g., >400 kinases) B->C D Determine IC50 Values C->D E Identify Primary Targets & Off-Targets D->E F Select Relevant Cell Lines E->F G Treat Cells with Compound F->G H Western Blot for Phospho-Kinase & Pathway Proteins G->H I Confirm Target Engagement & Pathway Modulation H->I J Generate Selectivity Score I->J K Structure-Activity Relationship (SAR) Analysis I->K L Prioritize for Further Development J->L K->L

Caption: A flowchart illustrating the key steps in determining the cross-reactivity profile of a novel kinase inhibitor.

Representative Kinase Signaling Pathway (JAK-STAT)

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_nucleus Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 7-Azaindole Inhibitor (e.g., Compound 97) Inhibitor->JAK Inhibits

Caption: A diagram of the JAK-STAT signaling pathway, a common target for 7-azaindole-based inhibitors.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Azaindoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a preeminent heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a unique combination of hydrogen bond donating and accepting capabilities, mimicking the adenine fragment of ATP to effectively interact with the hinge region of many kinases.[1][2] This has rendered it a "privileged structure" in the development of therapeutics, most notably kinase inhibitors for oncology.[3] Marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature this core, underscoring its significance.[1]

The strategic placement of the nitrogen atom at the 7-position modulates the electronic properties of the ring system, often improving physicochemical properties like solubility and metabolic stability compared to its indole counterpart, while providing a valuable vector for intellectual property.[1] However, the synthesis of this scaffold is not trivial. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer indole synthesis, inefficient.[4][5]

This guide provides a head-to-head comparison of the most prominent synthetic routes to the 7-azaindole core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect classical methods and modern transition-metal-catalyzed strategies, evaluating them on yield, substrate scope, functional group tolerance, and scalability. Detailed protocols and mechanistic diagrams are provided to bridge theory with practice.

Classical Approaches: Building from Pyridine Precursors

Traditional methods for constructing the 7-azaindole core typically involve the formation of the pyrrole ring onto a pre-functionalized pyridine starting material.

The Bartoli Indole Synthesis

The Bartoli indole synthesis stands as one of the most direct and flexible routes to sterically hindered indoles, particularly 7-substituted indoles, making it uniquely suited for azaindole synthesis.[6][7] The reaction employs the addition of excess vinyl Grignard reagent to an ortho-substituted nitropyridine. The presence of the ortho substituent is crucial, as it facilitates the key[8][8]-sigmatropic rearrangement and prevents alternative reaction pathways.[9]

Mechanism & Rationale: The reaction proceeds via a complex mechanism involving initial reduction of the nitro group to a nitroso intermediate by the Grignard reagent. Subsequent additions of the Grignard reagent lead to a key intermediate that undergoes a[8][8]-sigmatropic rearrangement to form the indole skeleton after an aqueous workup.[10] A total of three equivalents of the vinyl Grignard are required for nitroarenes.

Advantages:

  • Direct access to 7-substituted azaindoles: This is the primary advantage, as many other methods struggle with this substitution pattern.[7]

  • Good functional group tolerance: The reaction accommodates various substituents on the pyridine ring.[10]

  • Readily available starting materials: Substituted nitropyridines are generally accessible.[9]

Limitations:

  • Requires an ortho-substituent: The reaction typically fails with unsubstituted 2-nitropyridines.

  • Stoichiometric organometallic reagent: The use of at least three equivalents of a Grignard reagent can be a drawback for scalability and atom economy.

  • Cryogenic temperatures: The reaction requires low temperatures (e.g., -78°C to -20°C) for optimal performance.[11]

Bartoli_Mechanism start 2-Substituted-3-nitropyridine g1 + 3 eq. VinylMgBr nitroso Nitroso Intermediate g1->nitroso 1. Addition/Elimination 2. Second Addition rearrange [3,3]-Sigmatropic Rearrangement nitroso->rearrange Third Addition cyclize Cyclization & Tautomerization rearrange->cyclize product 7-Substituted-7-azaindole cyclize->product H₃O⁺ Workup

Caption: Simplified workflow of the Bartoli indole synthesis.
The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous indole synthesis, involving the acid-catalyzed thermal cyclization of an arylhydrazone.[12][13] However, its application to pyridylhydrazones for the synthesis of azaindoles is notoriously challenging.

Mechanism & Rationale: The reaction begins with the formation of a hydrazone from a hydrazine and a ketone or aldehyde. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[8][8]-sigmatropic rearrangement. The resulting di-imine intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[12][14]

Challenges in 7-Azaindole Synthesis:

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which disfavors the key electrophilic cyclization step.[4][5]

  • Starting Material Instability: Pyridylhydrazines can be unstable, and their synthesis is often difficult.

  • Harsh Conditions: The high temperatures and strong acids required can lead to decomposition and low yields.

Despite these challenges, some successes have been reported, particularly when the starting pyridylhydrazine contains strong electron-donating groups, which can help to mitigate the electron-deficient nature of the ring.[15] However, as a general strategy, it is often considered inefficient compared to other methods.

Modern Methods: The Power of Transition Metal Catalysis

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocycles, including 7-azaindoles. These methods often offer milder conditions, broader substrate scope, and superior functional group tolerance compared to classical routes.

Sonogashira Coupling Followed by Cyclization

A highly effective and widely adopted modern strategy involves a two-step sequence: a palladium/copper-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[6][16]

Mechanism & Rationale: The Sonogashira reaction forms a C-C bond between the pyridine ring and the alkyne.[16] The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized. This cyclization can be promoted by various means, including strong bases (like KOtBu) or other metal catalysts (like CuI), which facilitate the intramolecular nucleophilic attack of the amino group onto the alkyne.[17] This sequence is modular, allowing for diverse substitutions at the C2-position of the azaindole core based on the choice of alkyne.

Advantages:

  • High Efficiency and Yields: This method frequently provides excellent yields for a wide range of substrates.[17]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyridine and alkyne coupling partners.

  • Modular and Flexible: Allows for easy introduction of diverse substituents at the C2 position.

  • Milder Conditions: Often proceeds under much milder conditions than classical syntheses.

Limitations:

  • Multi-step Process: While often high-yielding, it is a two-step sequence (though one-pot variations exist).[6]

  • Catalyst Cost and Removal: Requires palladium and copper catalysts, which can be expensive and may require removal from the final product, a critical consideration in pharmaceutical synthesis.

Sonogashira_Workflow start 2-Amino-3-halopyridine + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu cat.) start->step1 intermediate 2-Amino-3-alkynylpyridine Intermediate step1->intermediate step2 Intramolecular Cyclization (Base or Metal cat.) intermediate->step2 product 2-Substituted 7-Azaindole step2->product

Caption: Experimental workflow for the Sonogashira/Cyclization route.
Other Transition-Metal-Catalyzed Routes

Other notable modern methods include:

  • Rhodium-catalyzed C-H Activation: This approach can construct the 7-azaindole ring from 2-aminopyridines and internal alkynes, offering an alternative pathway with high efficiency.

  • Buchwald-Hartwig Amination: While more commonly used for functionalizing a pre-formed azaindole ring, variations of palladium-catalyzed C-N coupling can be employed in the core synthesis.

Head-to-Head Performance Comparison

The choice of synthetic route depends critically on the target molecule's substitution pattern, the required scale, and the tolerance for specific reaction conditions.

FeatureBartoli SynthesisFischer SynthesisSonogashira/Cyclization
Primary Use Case Synthesis of 7-substituted azaindolesGenerally avoided; limited to specific substratesSynthesis of 2-substituted azaindoles
Typical Yields Moderate to Good (40-80%)[10]Poor to Moderate (highly substrate-dependent)[15]Good to Excellent (70-95%)[17]
Key Reagents Vinyl Grignard (≥3 eq.), ortho-substituted nitropyridinePyridylhydrazine, Aldehyde/Ketone, Strong Acid2-Amino-3-halopyridine, Alkyne, Pd/Cu catalysts, Base
Conditions Cryogenic (-78 to -20 °C)High Temperature (often >150 °C)Mild to Moderate (RT to 80 °C)
Substrate Scope Good for nitropyridine; requires ortho-substituentNarrow; best with electron-donating groups[15]Very Broad; tolerates many functional groups
Scalability Moderate; large excess of Grignard can be an issuePoor; often low yields and side reactionsGood to Excellent; one-pot variations improve efficiency
Main Advantage Access to 7-position substitution pattern[9]Uses simple starting materials (in theory)High yields, flexibility at C2, and mild conditions
Main Disadvantage Requires ortho-substituent; cryogenic conditionsPoor reliability and low yields for azaindoles[4]Cost of catalyst and potential metal contamination

Detailed Experimental Protocols

Protocol 1: Bartoli Synthesis of 7-Chloro-6-azaindole

This protocol is adapted from the general method for synthesizing azaindoles via the Bartoli reaction.[11] It provides a direct route to a 7-substituted azaindole core.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Under an inert nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow, careful addition of 20% aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to afford the 7-chloro-6-azaindole product.

Protocol 2: Two-Step Synthesis of 2-Phenyl-7-azaindole via Sonogashira/Cyclization

This protocol, adapted from de Mattos et al., is a highly efficient method for producing 2-substituted 7-azaindoles.[17]

Step A: Sonogashira Coupling Materials:

  • 2-Amino-3-iodopyridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in THF under a nitrogen atmosphere, add phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add Et₃N (2.5 eq) and stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (Hexane/Ethyl Acetate) to yield 2-amino-3-(phenylethynyl)pyridine. Yields are typically >90%.

Step B: Base-Mediated Intramolecular Cyclization Materials:

  • 2-Amino-3-(phenylethynyl)pyridine (from Step A, 1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • 18-Crown-6 (0.1 eq)

  • Anhydrous Toluene

Procedure:

  • Suspend 2-amino-3-(phenylethynyl)pyridine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Add 18-crown-6 (0.1 eq) followed by potassium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 65 °C and stir for 2 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 2-phenyl-7-azaindole. Yields for this step are typically >95%.[17]

Conclusion and Future Outlook

The synthesis of the 7-azaindole core has evolved significantly from challenging classical methods to highly efficient and versatile transition-metal-catalyzed strategies. For accessing the privileged 7-substituted pattern, the Bartoli indole synthesis remains a uniquely powerful, albeit stoichiometrically demanding, tool. For nearly all other cases, particularly for generating diversity at the C2-position , the Sonogashira coupling/cyclization sequence offers a superior combination of high yield, mild conditions, and broad substrate scope. While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its general utility for 7-azaindoles is limited, serving as a cautionary tale on the impact of heteroatom placement on reactivity.

Future research will likely focus on further refining catalytic methods to lower catalyst loadings, expand the use of more economical first-row transition metals, and develop novel C-H activation strategies to construct the ring system with even greater atom economy. As the importance of the 7-azaindole scaffold in drug discovery continues to grow, the development of robust, scalable, and sustainable synthetic routes will remain a priority for the chemical science community.

References

Confirming Cellular Target Engagement of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental strategies to confirm the cellular target engagement of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a compound belonging to a class of kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a well-established core structure for molecules targeting protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).[1][2][3] This document outlines key methodologies, presents comparative data for target validation, and offers detailed experimental protocols to aid in the design and execution of target engagement studies.

Introduction to Target Engagement

Directly confirming that a compound binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery and chemical biology.[1][2] This process, known as target engagement, validates the mechanism of action and provides confidence in downstream biological effects. For kinase inhibitors like those derived from the 1H-pyrrolo[2,3-b]pyridine core, several robust methods exist to quantify this interaction. This guide will focus on two widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Binding Assays.

Comparative Analysis of Target Engagement Methods

The choice of a target engagement assay depends on various factors, including the availability of specific reagents, throughput requirements, and the nature of the target protein. Below is a comparison of CETSA and Kinobeads assays for confirming the cellular target of this compound.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding stabilizes the target protein against thermal denaturation.The test compound competes with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.
Cellular Context Intact cells, allowing for assessment in a physiological environment.Cell lysate, which may not fully recapitulate intracellular conditions.
Labeling Requirement Label-free. Does not require modification of the compound or target.Label-free for the test compound.
Target Coverage Target-specific, requires a specific antibody for detection (e.g., via Western Blot or AlphaScreen).Broad, can profile the affinity of the compound against a large portion of the kinome in a single experiment.
Primary Readout Change in the amount of soluble protein at elevated temperatures.Reduction in the amount of a specific kinase pulled down by the kinobeads.
Quantitative Data Dose-dependent thermal stabilization (EC50).Dose-dependent inhibition of binding (IC50).
Throughput Can be adapted to a 384-well format for higher throughput screening.Typically lower throughput, but provides broader profiling.
Confirmation Direct evidence of target binding in a cellular context.Provides a selectivity profile and identifies on- and off-targets.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and implementing target engagement studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR, JAK) Downstream_Signaling Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) Receptor_Kinase->Downstream_Signaling Activation Compound This compound Compound->Receptor_Kinase Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

Figure 1: Simplified signaling pathway of a receptor tyrosine kinase inhibitor.

CETSA_Workflow Start Treat cells with This compound Heat Heat cells to denature proteins Start->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated proteins Lyse->Separate Detect Detect soluble target protein (e.g., Western Blot, AlphaScreen) Separate->Detect End Quantify thermal stabilization Detect->End

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow Start Prepare cell lysate Incubate_Compound Incubate lysate with This compound Start->Incubate_Compound Incubate_Kinobeads Add Kinobeads to pull down unbound kinases Incubate_Compound->Incubate_Kinobeads Wash Wash beads to remove non-specifically bound proteins Incubate_Kinobeads->Wash Elute Elute bound kinases Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze End Quantify kinase displacement Analyze->End

Figure 3: Workflow for a Kinobeads competition binding assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and should be optimized for the specific target and cell line.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 384-well plate.

    • Add this compound at various concentrations (and a vehicle control) to the cells.

    • Incubate at 37°C for a predetermined time (e.g., 1-2 hours) to allow compound entry and binding.

  • Thermal Denaturation:

    • Heat the cell suspensions in a thermal cycler across a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is often used to determine the optimal denaturation temperature.

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells using a suitable lysis buffer (e.g., containing non-ionic detergents and protease inhibitors).

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction using a specific antibody. Common detection methods include:

      • Western Blotting: A semi-quantitative method.

      • AlphaScreen or similar proximity-based assays: Higher throughput and more quantitative.

    • Plot the amount of soluble protein as a function of temperature for each compound concentration to determine the thermal shift.

Kinobeads Competition Binding Assay

This protocol provides a general outline for a competition binding experiment using kinobeads.

  • Cell Lysate Preparation:

    • Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate.

    • Add varying concentrations of this compound (and a vehicle control) to the lysate aliquots.

    • Incubate to allow the compound to bind to its target kinases.

  • Kinobeads Pulldown:

    • Add a slurry of kinobeads to each lysate-compound mixture.

    • Incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation and Analysis:

    • Digest the eluted proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases present in each sample.

    • Determine the dose-dependent decrease in the amount of each kinase pulled down by the kinobeads in the presence of the compound. This allows for the determination of an IC50 value for each identified target.

Conclusion

Confirming the direct binding of this compound to its intended kinase target(s) within cells is essential for its validation as a chemical probe or therapeutic lead. Both CETSA and kinobeads-based approaches provide powerful, complementary means to achieve this. CETSA offers a direct readout of target engagement in a physiological context, while kinobeads assays provide a broader view of the compound's selectivity across the kinome. The selection of the most appropriate method will depend on the specific research question and available resources. The protocols and comparative data presented in this guide are intended to facilitate the design of robust target engagement studies for this and similar kinase inhibitors.

References

A Comparative Analysis of the Biological Activities of Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, an isostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The placement of the nitrogen atom within the pyridine ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of two common isomers: pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (6-azaindole). This analysis is supported by experimental data from peer-reviewed literature to aid researchers in the strategic selection of scaffolds for drug design and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the inhibitory activities of derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine against various biological targets.

Target Pyrrolo[2,3-b]pyridine Derivative IC₅₀ Pyrrolo[3,2-b]pyridine Derivative IC₅₀
FGFR1 Compound 4h 7 nMNot Reported-
FGFR2 Compound 4h 9 nMNot Reported-
FGFR3 Compound 4h 25 nMNot Reported-
FGFR4 Compound 4h 712 nMCompound 10z 37 nM (Hep3B cells)
PDE4B Compound 7 0.48 µMN-methylated analog 6 Inactive
B-RAFV600E Compound 35 0.080 µMNot Reported-
GSK-3β Compound S01 0.35 nMNot Reported-
FMS Kinase Not Reported-Compound 1r 30 nM

Table 1: Comparative inhibitory activity (IC₅₀) of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine derivatives against various kinases.

Cell Line Pyrrolo[2,3-b]pyridine Derivative GI₅₀
A549 (Lung Cancer) Compound 5d 0.12 µM
HeLa (Cervical Cancer) Compound 5d 0.17 µM
MDA-MB-231 (Breast Cancer) Compound 5d 0.21 µM

Table 2: Antiproliferative activity (GI₅₀) of a pyrrolo[2,3-b]pyridine derivative against various cancer cell lines. Data for antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives from a directly comparable study was not available.

Key Biological Activity Insights

Kinase Inhibition:

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent pan-FGFR inhibitors. For instance, compound 4h demonstrated low nanomolar IC₅₀ values against FGFR1, 2, and 3.[1] In contrast, a series of pyrrolo[3,2-b]pyridine derivatives have been reported as selective and potent inhibitors of FGFR4, with compound 10z showing significant antiproliferative activity in hepatocellular carcinoma cell lines.

  • Phosphodiesterase 4B (PDE4B): A direct comparative study revealed that a pyrrolo[2,3-b]pyridine-2-carboxamide derivative (compound 7 ) exhibited an IC₅₀ of 0.48 μM against PDE4B.[2] Conversely, the corresponding N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive.[2]

  • B-RAF: The pyrrolo[2,3-b]pyridine core is present in several potent B-RAF inhibitors.[3] For example, compound 35 was identified as a highly effective inhibitor of the B-RAFV600E mutant, with an IC₅₀ value of 0.080 µM.[3] To date, no directly comparable B-RAF inhibitors based on the pyrrolo[3,2-b]pyridine scaffold have been reported in the literature.

  • Glycogen Synthase Kinase-3β (GSK-3β): Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent GSK-3β inhibitors, with compound S01 displaying a remarkable IC₅₀ of 0.35 nM, suggesting potential for the treatment of Alzheimer's disease.[4] There is currently a lack of published data on GSK-3β inhibitors based on the pyrrolo[3,2-b]pyridine isomer.

  • FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives, which are isomeric to the core topic of this guide, have been evaluated as FMS kinase inhibitors. While not a direct comparison to the requested scaffolds, this highlights the potential of the broader pyrrolopyridine family in targeting this kinase.

Antiproliferative and DNA Intercalating Activity:

Certain pyrrolo[2,3-b]pyridine analogs have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[5] Mechanistic studies suggest that some of these compounds may exert their cytotoxic effects through intercalation with DNA, thereby disrupting DNA replication.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

    • Microplates (e.g., 96-well or 384-well, white or black depending on the detection method)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

    • Add the diluted compounds to the microplate wells. Include controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme).

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Reagents and Materials:

    • Adherent cancer cell lines

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds

    • Trichloroacetic acid (TCA), cold

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 1% Acetic acid

    • 10 mM Tris base solution

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay measures the ability of a compound to displace a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) from DNA.

  • Reagents and Materials:

    • Calf Thymus DNA (ctDNA)

    • Fluorescent intercalator (e.g., ethidium bromide)

    • Assay buffer (e.g., Tris-HCl buffer with NaCl)

    • Test compounds

    • Fluorometer

  • Procedure:

    • Prepare a solution of ctDNA and the fluorescent intercalator in the assay buffer and incubate to allow for binding.

    • Measure the initial fluorescence of the DNA-intercalator complex.

    • Add increasing concentrations of the test compound to the solution.

    • After each addition, incubate and then measure the fluorescence.

    • A decrease in fluorescence indicates the displacement of the fluorescent intercalator by the test compound, suggesting a DNA binding interaction, potentially through intercalation.

    • The data can be used to determine the binding affinity of the compound to DNA.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Experimental_Workflow CompoundSynthesis Compound Synthesis (Pyrrolopyridine Derivatives) BiochemicalAssays Biochemical Assays (e.g., Kinase Inhibition) CompoundSynthesis->BiochemicalAssays CellBasedAssays Cell-Based Assays (e.g., Proliferation, Apoptosis) BiochemicalAssays->CellBasedAssays MechanismOfAction Mechanism of Action Studies (e.g., DNA Intercalation) CellBasedAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

Benchmarking New Frontiers: A Comparative Analysis of Novel Derivatives Against Established FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of emerging fibroblast growth factor receptor (FGFR) inhibitor derivatives against well-established inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key potency data, details experimental methodologies for core assays, and visualizes critical biological and experimental pathways to facilitate informed decision-making in FGFR-targeted drug discovery.

I. Comparative Potency of FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known FGFR inhibitors and newly developed derivatives against the four FGFR isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.

Inhibitor ClassCompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Known Inhibitors
Pan-FGFRInfigratinib (BGJ398)0.9[1]1.4[1]1[1]60
Pan-FGFRErdafitinib (JNJ-42756493)1.2[2][3]2.5[2][3]3.0[2][3]5.7[2][3]
Pan-FGFRPemigatinib (INCB054828)0.4[4]0.5[4]1.2[4]30[4]
Pan-FGFRFutibatinib (TAS-120)3.9[5]1.3[5]1.6[5]8.3[5]
Multi-kinaseDovitinib (TKI-258)8[6]-9[7]-
Multi-kinaseLenvatinib (E7080)61[8]27[8]52[8]43[8]
Multi-kinasePonatinib (AP24534)2.2[9][10]---
Multi-kinaseLucitanib (E-3810)17.5[11][12]82.5[11][12]237.5[13]-
Selective FGFRAZD45470.2[14][15]2.5[14][15]1.8[14][15]165[14][15]
Selective FGFRDebio-13479.3[16]7.6[16]22[16]290[16]
New Derivatives
Indazole DerivativeCompound 9u3.3---
Indazole DerivativeCompound 7r2.9[2]---
Pyrazine DerivativeCompound 18i----
Pyrido[2,3-d]pyrimidineCompound 4e60>50000>50000-
Pyrido[2,3-d]pyrimidineCompound 6c----
Covalent InhibitorPRN13711.4---

II. Visualizing Key Pathways and Processes

To provide a clear visual context for the mechanism of action and experimental evaluation of these inhibitors, the following diagrams have been generated.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P-FGFR Autophosphorylation FRS2 FRS2 P-FGFR->FRS2 PLCγ PLCγ P-FGFR->PLCγ STAT STAT P-FGFR->STAT JAK-STAT Pathway GRB2 GRB2 FRS2->GRB2 RAS-MAPK Pathway PI3K PI3K FRS2->PI3K PI3K-AKT Pathway SOS SOS GRB2->SOS RAS-MAPK Pathway RAS RAS SOS->RAS RAS-MAPK Pathway RAF RAF RAS->RAF RAS-MAPK Pathway MEK MEK RAF->MEK RAS-MAPK Pathway ERK ERK MEK->ERK RAS-MAPK Pathway Nucleus Nucleus ERK->Nucleus RAS-MAPK Pathway ERK->Nucleus Gene Expression, Cell Proliferation, Differentiation, Survival AKT AKT PI3K->AKT PI3K-AKT Pathway AKT->Nucleus PI3K-AKT Pathway AKT->Nucleus Cell Survival, Growth DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus JAK-STAT Pathway Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Start recombinant_fgfr Recombinant FGFR Enzyme start_biochem->recombinant_fgfr inhibitor_dilution Serial Dilution of Test Inhibitor start_biochem->inhibitor_dilution reaction_setup Incubate Enzyme, Inhibitor, Substrate & ATP recombinant_fgfr->reaction_setup inhibitor_dilution->reaction_setup detect_phosphorylation Detect Substrate Phosphorylation reaction_setup->detect_phosphorylation calc_ic50 Calculate IC50 detect_phosphorylation->calc_ic50 end_biochem End calc_ic50->end_biochem start_cell Start cell_seeding Seed FGFR-dependent Cancer Cells start_cell->cell_seeding inhibitor_treatment Treat Cells with Test Inhibitor cell_seeding->inhibitor_treatment incubation Incubate for 48-72h inhibitor_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay measure_absorbance Measure Absorbance/ Luminescence viability_assay->measure_absorbance calc_ec50 Calculate EC50 measure_absorbance->calc_ec50 end_cell End calc_ec50->end_cell

References

Assessing the Selectivity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for FGFR1 vs. FGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of kinase inhibitors, specifically focusing on the compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its potential interaction with Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). While direct experimental data for this compound is not publicly available, this document outlines the established methodologies and presents comparative data from structurally related compounds sharing the 1H-pyrrolo[2,3-b]pyridine core. This information serves as a practical guide for researchers aiming to characterize the selectivity profile of novel FGFR inhibitors.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers.[3][4] Consequently, FGFRs have emerged as significant targets for cancer therapy. The development of selective FGFR inhibitors is a key area of research, as isoform-specific inhibition may offer improved therapeutic windows and reduced off-target toxicities.[5][6] For instance, off-target inhibition of FGFR1 can lead to hyperphosphatemia, while inhibition of other kinases can cause a range of side effects.[6]

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors.[1][7] This guide will explore the methods used to determine the selectivity of such compounds for FGFR1 versus FGFR2.

Quantitative Assessment of Selectivity

To objectively compare the potency and selectivity of a compound against different kinase isoforms, quantitative biochemical assays are essential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 and FGFR2, illustrating the type of data required for a comprehensive selectivity assessment.

Table 1: Comparative Inhibitory Activity (IC50) of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Isoforms

Compound ReferenceModification on 1H-pyrrolo[2,3-b]pyridine CoreFGFR1 IC50 (nM)FGFR2 IC50 (nM)Selectivity Ratio (FGFR2/FGFR1)
Compound 3h (Structure not detailed in source)54661.22
Compound 4a 5-(trifluoromethyl)-...83931.12
Compound 4h (Structure not detailed in source)791.29
Compound 4l (Structure not detailed in source)2662590.97
AZD-4547 Reference Pan-FGFR Inhibitor0.811.25

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] The selectivity ratio is calculated as IC50(FGFR2) / IC50(FGFR1). A ratio > 1 indicates selectivity for FGFR1, while a ratio < 1 indicates selectivity for FGFR2.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor selectivity. The following sections describe standard biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FGFR1 and FGFR2 kinase domains.

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1 and FGFR2 kinase domains.

    • ATP (Adenosine triphosphate).

    • A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • Test compound (this compound) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • A dilution series of the test compound is prepared in the assay buffer.

    • The recombinant FGFR1 or FGFR2 enzyme is added to the wells of the microplate containing the diluted compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for FGFR Inhibition

Objective: To assess the ability of the test compound to inhibit FGFR signaling in a cellular context.

Methodology:

  • Cell Lines:

    • Utilize cell lines with known FGFR1 or FGFR2 amplification or activating mutations (e.g., breast cancer or gastric cancer cell lines).[3]

  • Procedure:

    • Cells are seeded in microplates and allowed to adhere overnight.

    • The cells are then treated with a dilution series of the test compound for a specified duration.

    • Following treatment, the cells are stimulated with an appropriate FGF ligand to activate the FGFR signaling pathway.

    • Cell lysates are prepared, and the phosphorylation status of FGFR and downstream signaling proteins (e.g., FRS2, ERK, AKT) is assessed by Western blotting or ELISA using phospho-specific antibodies.[8][9]

    • Alternatively, cell viability or proliferation assays (e.g., MTS or CellTiter-Glo®) can be used to determine the effect of the inhibitor on cancer cell growth.

Visualizing FGFR Signaling Pathways and Experimental Workflow

Understanding the signaling cascades initiated by FGFR1 and FGFR2 is crucial for interpreting the effects of selective inhibitors. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

FGFR1_Signaling_Pathway FGF1 FGF1 FGFR1 FGFR1 FGF1->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus

Caption: Simplified FGFR1 signaling pathway.

FGFR2_Signaling_Pathway FGF2 FGF2 FGFR2 FGFR2 FGF2->FGFR2 Binds FRS2a FRS2α FGFR2->FRS2a Phosphorylates PLCg PLCγ FGFR2->PLCg PI3K PI3K FGFR2->PI3K JAK_STAT JAK/STAT Pathway FGFR2->JAK_STAT GRB2 GRB2 FRS2a->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS MAPK_pathway RAS-MAPK Pathway RAS->MAPK_pathway Nucleus Nucleus (Cell Proliferation, Survival, Differentiation) MAPK_pathway->Nucleus PLCg->Nucleus PI3K->Nucleus JAK_STAT->Nucleus Experimental_Workflow Start Compound Synthesis (5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid) Biochemical Biochemical Assays (FGFR1 & FGFR2) Start->Biochemical CellBased Cell-Based Assays (FGFR1/2 dependent cells) Start->CellBased Data Data Analysis (IC50 Determination, Selectivity Profiling) Biochemical->Data CellBased->Data Conclusion Conclusion on Selectivity Data->Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. As a brominated heterocyclic organic compound, this substance requires specific handling and disposal protocols to mitigate potential hazards to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Always wear appropriate Personal Protective Equipment (PPE).[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[4][5]

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds suggest the following potential hazards.[5][6][7]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][6][7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[6][7]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[6][7]

Experimental Protocols: Disposal Procedure

The proper disposal of this compound is a multi-step process that involves careful segregation, containment, and documentation.

Personal Protective Equipment (PPE)

Ensure the following PPE is worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][6]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[6]

  • Protective Clothing: A lab coat to prevent skin contact.[1][6]

Waste Segregation and Collection

Due to its halogenated nature, this compound must be disposed of as halogenated organic waste.[8]

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and compatible waste container.[9] This container should be specifically for "Halogenated Organic Solid Waste".

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and absorbent pads, should also be placed in the designated halogenated organic waste container.[6][9]

  • Solutions: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[8] Do not mix with non-halogenated waste streams.[10]

Container Management

Proper management of waste containers is crucial for safety and compliance.

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as waste is added.[10] The label should clearly identify the contents, including the full chemical name and approximate quantities.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[11][12] The containers must be kept closed except when adding waste.[10][12][13] Ensure the storage area is cool, dry, and well-ventilated.[10]

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste.[12]

Disposal Request

Once the waste container is full (typically no more than 75% capacity to allow for expansion), submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[11][13] Do not dispose of this chemical down the drain or in regular trash.[1][6] All disposal must be handled by a licensed professional waste disposal service.[3][5]

Accidental Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[2][6]

  • Control Ignition Sources: Remove all sources of ignition from the immediate area.[2]

  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • Solids: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4][14] Avoid generating dust.[4]

    • Liquids: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a labeled waste container.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as halogenated organic waste.

Disposal Workflow

The following diagram illustrates the proper disposal procedure for this compound.

A Start: Handling 5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B C Waste Generated? B->C D Solid Waste or Contaminated Materials C->D Yes E Liquid Waste (Solution) C->E Yes F Place in Designated 'Halogenated Organic Solid Waste' Container D->F G Place in Designated 'Halogenated Organic Liquid Waste' Container E->G H Label Container with Hazardous Waste Tag F->H G->H I Store in Satellite Accumulation Area (SAA) H->I J Container Full? I->J J->B No, Continue Work K Submit Waste Pickup Request to EHS J->K Yes L End: Proper Disposal by Licensed Contractor K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound utilized in pharmaceutical research and development.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Chemical Profile and Hazards:

This compound is a solid, pale yellow to white substance with the molecular formula C₈H₅BrN₂O₂.[1][2] It is classified as an irritant and is harmful if swallowed, causing skin and serious eye irritation.[1][3][4] The toxicological properties of this compound have not been fully investigated, warranting cautious handling.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to mitigate the risks associated with handling this compound.

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). Use in a well-ventilated area or under a chemical fume hood.[5][6]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[5]
Foot Protection Closed-toe shoes.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Dispensing: As this compound is a powder, handle it carefully to avoid generating dust.[6] Avoid inhaling dust or fumes.

  • After Handling: Thoroughly wash hands and any exposed skin after handling the compound.

Storage:

Store the compound in a cool, well-ventilated place in its original, tightly sealed container.[2][6] It should be stored in a dry environment, with some suppliers recommending refrigeration (2 to 8 °C) in a dark space.[2]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If swallowed, seek immediate medical advice and show the container or label.[6]

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation.[8] Prevent dust formation.[6] Wear appropriate PPE, including respiratory protection.[6] Collect the spilled material using a high-efficiency vacuum cleaner or by carefully sweeping it up and placing it in a labeled container for disposal.[8]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

Waste Collection and Labeling:

  • Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.[9]

  • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

Disposal Method:

  • Dispose of the waste through a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[9]

  • Adhere to all federal, state, and local environmental regulations for the disposal of halogenated organic compounds.[8][9]

Diagram of Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE weigh_dispense Weigh and Dispense Carefully (Avoid Dust) don_ppe->weigh_dispense perform_exp Perform Experiment weigh_dispense->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate collect_waste Collect Solid Waste in Labeled Container perform_exp->collect_waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands remove_ppe Remove PPE wash_hands->remove_ppe dispose_waste Dispose via Licensed Waste Service collect_waste->dispose_waste

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.